Ethyl 2-(5-bromopyridin-2-yl)acetate
Description
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Structure
2D Structure
Properties
IUPAC Name |
ethyl 2-(5-bromopyridin-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-2-13-9(12)5-8-4-3-7(10)6-11-8/h3-4,6H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFKXJOMCJPISBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90676516 | |
| Record name | Ethyl (5-bromopyridin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1060814-88-1 | |
| Record name | Ethyl 5-bromo-2-pyridineacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1060814-88-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl (5-bromopyridin-2-yl)acetate | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID90676516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-(5-bromopyridin-2-yl)acetate | |
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Foundational & Exploratory
A Technical Guide to the Multi-Step Synthesis of Ethyl 2-(5-bromopyridin-2-yl)acetate from 2-Aminopyridine
Abstract
This technical guide provides a comprehensive, in-depth walkthrough for the synthesis of ethyl 2-(5-bromopyridin-2-yl)acetate, a valuable building block in medicinal chemistry, starting from the readily available precursor, 2-aminopyridine. The synthesis is presented as a robust three-step sequence, designed for reproducibility and scalability in a research or drug development setting. Each step is detailed with a focus on the underlying chemical principles, mechanistic rationale, and practical execution. This document emphasizes scientific integrity by explaining the causality behind experimental choices, providing self-validating protocols, and grounding all claims in authoritative literature. It is intended for an audience of researchers, chemists, and professionals in the field of drug development who require a reliable and well-understood pathway to this important pyridine derivative.
Strategic Overview: A Three-Step Approach
The synthesis of the target molecule, this compound, from 2-aminopyridine necessitates a strategic sequence of transformations to install the required functional groups with correct regiochemistry. A retrosynthetic analysis reveals a logical pathway involving three key stages:
-
Regioselective Bromination: Introduction of a bromine atom at the C5 position of the pyridine ring.
-
Amino Group Transformation: Conversion of the C2 amino group into a suitable leaving group, specifically a bromine atom, via a Sandmeyer reaction.
-
Carbon-Carbon Bond Formation: Installation of the ethyl acetate moiety at the C2 position through a palladium-catalyzed cross-coupling reaction.
This forward-thinking strategy is efficient as it systematically builds the complexity of the molecule, starting with the functionalization of the pyridine core.
Figure 1: Overall synthetic workflow from 2-aminopyridine to the target product.
Part 1: Synthesis of the Key Intermediate: 2,5-Dibromopyridine
This section details the preparation of 2,5-dibromopyridine, a crucial intermediate that serves as the scaffold for the final C-C bond formation.
Step 1: Regioselective Bromination of 2-Aminopyridine
Mechanistic Rationale: The initial step involves the electrophilic aromatic substitution of 2-aminopyridine. The amino group (-NH₂) is a potent activating group and directs incoming electrophiles to the ortho (C3) and para (C5) positions. Due to steric hindrance from the adjacent amino group, substitution is strongly favored at the C5 position.[1] Using a mild brominating agent like N-Bromosuccinimide (NBS) allows for controlled, regioselective monobromination, yielding 2-amino-5-bromopyridine as the major product.[2]
Experimental Protocol: Synthesis of 2-Amino-5-bromopyridine
-
Reagent Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 2-aminopyridine (9.4 g, 100 mmol).
-
Dissolution: Add acetone (100 mL) and stir until the 2-aminopyridine is fully dissolved. Cool the solution to 10 °C in an ice-water bath.
-
Bromination: In a separate beaker, dissolve N-Bromosuccinimide (NBS) (17.8 g, 100 mmol) in acetone (50 mL). Add this NBS solution dropwise to the cooled 2-aminopyridine solution over 30 minutes, ensuring the internal temperature does not exceed 15 °C.
-
Reaction: After the addition is complete, stir the mixture for an additional 1 hour at 10 °C.
-
Workup: Remove the solvent by evaporation under reduced pressure. To the resulting residue, add a 10% aqueous solution of sodium carbonate (Na₂CO₃) until the pH is ~8-9 to neutralize any acidic byproducts.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 75 mL). Combine the organic layers.
-
Purification: Wash the combined organic phase with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum. The crude product can be recrystallized from 90% ethanol to afford 2-amino-5-bromopyridine as a solid.[2]
Data Summary: Step 1
| Reagent | Molar Eq. | Molecular Wt. | Amount |
|---|---|---|---|
| 2-Aminopyridine | 1.0 | 94.11 g/mol | 9.4 g |
| N-Bromosuccinimide (NBS) | 1.0 | 177.98 g/mol | 17.8 g |
| Parameter | Value | ||
| Temperature | 10 °C | ||
| Reaction Time | 1.5 hours |
| Expected Yield | 90-95%[2] | | |
Step 2: Diazotization-Bromination (Sandmeyer Reaction)
Mechanistic Rationale: The Sandmeyer reaction is a cornerstone transformation for converting aromatic primary amines into aryl halides. The process begins with the formation of a diazonium salt by treating the amine with nitrous acid (generated in situ from sodium nitrite and a strong acid like HBr).[3] This diazonium salt is a superb leaving group (N₂). In the presence of a copper(I) bromide (CuBr) catalyst, the diazonium salt decomposes, and the bromine atom is installed onto the aromatic ring. This method is highly effective for replacing the amino group on the 2-amino-5-bromopyridine intermediate with a second bromine atom.[4]
Figure 2: Simplified mechanism of the Sandmeyer reaction.
Experimental Protocol: Synthesis of 2,5-Dibromopyridine
-
Acidic Solution: In a 500 mL three-necked flask fitted with a mechanical stirrer and a thermometer, add 48% hydrobromic acid (HBr) (100 mL). Cool the acid to -5 °C using an ice-salt bath.
-
Amine Addition: Slowly add 2-amino-5-bromopyridine (17.3 g, 100 mmol) portion-wise, maintaining the temperature below 0 °C. Stir until a fine slurry is formed.
-
Diazotization: Dissolve sodium nitrite (NaNO₂) (7.6 g, 110 mmol) in water (20 mL). Add this solution dropwise to the amine slurry over 1 hour, keeping the temperature strictly between -5 °C and 0 °C. A deep red diazonium salt solution will form.
-
Catalyst Addition: In a separate flask, dissolve copper(I) bromide (CuBr) (15.8 g, 110 mmol) in 48% HBr (30 mL). Add this catalyst solution to the cold diazonium salt solution.
-
Decomposition: Allow the reaction mixture to slowly warm to room temperature, then heat to 60-70 °C. Vigorous evolution of nitrogen gas will occur. Maintain this temperature for 1 hour after gas evolution ceases.
-
Workup: Cool the mixture to room temperature and pour it into 200 mL of ice water. Make the solution alkaline (pH ~9-10) by slowly adding a 50% aqueous NaOH solution.
-
Extraction & Purification: Extract the product with dichloromethane (DCM) (3 x 100 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The crude product can be purified by vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) to yield pure 2,5-dibromopyridine.
Data Summary: Step 2
| Reagent | Molar Eq. | Molecular Wt. | Amount |
|---|---|---|---|
| 2-Amino-5-bromopyridine | 1.0 | 172.99 g/mol | 17.3 g |
| Sodium Nitrite (NaNO₂) | 1.1 | 69.00 g/mol | 7.6 g |
| Copper(I) Bromide (CuBr) | 1.1 | 143.45 g/mol | 15.8 g |
| Parameter | Value | ||
| Diazotization Temp. | -5 to 0 °C | ||
| Decomposition Temp. | 60-70 °C |
| Expected Yield | 75-85% | | |
Part 2: C-C Bond Formation: Synthesis of the Target Compound
With the 2,5-dibromopyridine intermediate in hand, the final step is to selectively install the ethyl acetate side chain at the C2 position.
Step 3: Palladium-Catalyzed Cross-Coupling (Reformatsky-type)
Mechanistic Rationale: This transformation is achieved via a palladium-catalyzed cross-coupling reaction. The C2-Br bond in 2,5-dibromopyridine is more reactive towards oxidative addition to a Pd(0) catalyst than the C5-Br bond due to electronic effects of the ring nitrogen. This allows for selective functionalization. The reaction proceeds with a Reformatsky reagent, which is a zinc enolate of an α-halo ester. The key steps of the catalytic cycle are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the C2-Br bond.
-
Transmetalation: The zinc enolate transfers its organic group to the palladium center.
-
Reductive Elimination: The desired C-C bond is formed, releasing the final product and regenerating the Pd(0) catalyst.
Figure 3: Simplified palladium catalytic cycle for the cross-coupling step.
Experimental Protocol: Synthesis of this compound
-
Reformatsky Reagent Preparation: In a flame-dried 250 mL flask under an inert atmosphere (Argon or Nitrogen), add activated zinc dust (7.2 g, 110 mmol). Add dry tetrahydrofuran (THF) (50 mL). To this suspension, add a solution of ethyl bromoacetate (16.7 g, 100 mmol) in dry THF (20 mL) dropwise. An exothermic reaction should initiate. Maintain a gentle reflux by controlling the addition rate. After addition, stir for 1 hour at room temperature to ensure full formation of the zinc enolate.
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Catalyst and Substrate: In a separate 500 mL flask under an inert atmosphere, dissolve 2,5-dibromopyridine (19.0 g, 80 mmol) and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2.8 g, 2.4 mmol, 3 mol%) in dry THF (100 mL).
-
Coupling Reaction: Transfer the freshly prepared Reformatsky reagent solution to the solution of the substrate and catalyst via cannula.
-
Heating: Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quenching and Workup: Cool the reaction to room temperature and quench by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) (100 mL).
-
Extraction: Extract the mixture with ethyl acetate (3 x 100 mL). Combine the organic layers.
-
Purification: Wash the organic phase with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The resulting crude oil is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient, e.g., 9:1 to 4:1) to yield the pure product.
Data Summary: Step 3
| Reagent | Molar Eq. | Molecular Wt. | Amount |
|---|---|---|---|
| 2,5-Dibromopyridine | 1.0 | 236.90 g/mol | 19.0 g |
| Ethyl Bromoacetate | 1.25 | 167.00 g/mol | 16.7 g |
| Zinc Dust | 1.38 | 65.38 g/mol | 7.2 g |
| Pd(PPh₃)₄ | 0.03 | 1155.56 g/mol | 2.8 g |
| Parameter | Value | ||
| Temperature | 65 °C (Reflux) | ||
| Reaction Time | 4-6 hours |
| Expected Yield | 65-75% | | |
References
- 1. nbinno.com [nbinno.com]
- 2. ijssst.info [ijssst.info]
- 3. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. US4291165A - Process for making 2-bromopyridine - Google Patents [patents.google.com]
An In-depth Technical Guide to the Synthesis of Ethyl 2-(5-bromopyridin-2-yl)acetate: Reaction Conditions and Mechanistic Considerations
Abstract
This technical guide provides a comprehensive overview of the synthetic methodologies for preparing ethyl 2-(5-bromopyridin-2-yl)acetate, a key building block in the development of novel pharmaceuticals. This document is intended for researchers, scientists, and professionals in the field of drug development. We will delve into the prevalent synthetic strategies, with a focus on the critical reaction conditions, mechanistic underpinnings, and practical considerations for successful and scalable synthesis. The guide will feature detailed experimental protocols, comparative data tables, and diagrams to elucidate the chemical transformations.
Introduction: The Significance of this compound in Medicinal Chemistry
The pyridine scaffold is a ubiquitous motif in a vast array of FDA-approved drugs, natural products, and functional materials. Its unique electronic properties, basicity, and ability to participate in hydrogen bonding make it a privileged structure in medicinal chemistry. Specifically, substituted pyridylacetic acid derivatives, such as 2-(5-bromopyridin-2-yl)acetic acid and its esters, serve as crucial intermediates in the synthesis of a variety of biologically active compounds. The bromine atom at the 5-position provides a versatile handle for further functionalization through various cross-coupling reactions, allowing for the exploration of a wide chemical space in drug discovery programs. The ethyl acetate moiety at the 2-position is a common precursor to carboxylic acids, amides, and other functional groups, enabling the modulation of physicochemical properties and target engagement.
This guide will focus on the practical synthesis of this compound, providing a detailed analysis of the most effective synthetic routes and the rationale behind the selection of specific reaction conditions.
Synthetic Strategies: A Tale of Two Couplings
The construction of the C-C bond between the pyridine ring and the acetate group is the cornerstone of this synthesis. Two primary and highly effective strategies have emerged from the literature for achieving this transformation: Palladium-Catalyzed α-Arylation of Esters and Negishi Cross-Coupling . Both methods offer distinct advantages and are amenable to a range of substrates.
Palladium-Catalyzed α-Arylation of Ethyl Acetate
This powerful method involves the direct coupling of an enolate of ethyl acetate with an aryl halide, in this case, a brominated pyridine derivative. The success of this reaction hinges on the careful selection of the palladium catalyst, a suitable phosphine ligand, and a strong, non-nucleophilic base.
Causality Behind Experimental Choices:
-
The Catalyst System: A combination of a palladium precursor, such as palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and a bulky, electron-rich phosphine ligand is crucial. The ligand plays a pivotal role in facilitating the oxidative addition of the aryl bromide to the palladium(0) center and the subsequent reductive elimination to form the desired C-C bond. Ligands like 2-(di-tert-butylphosphino)biphenyl have proven effective in this context.
-
The Base: A strong base is required to generate a sufficient concentration of the ester enolate. Lithium bis(trimethylsilyl)amide (LiHMDS) is a common choice due to its high basicity and steric bulk, which minimizes side reactions such as self-condensation of the ester.
-
The Precursor: The most logical starting material for this approach is 2,5-dibromopyridine. The greater reactivity of the bromine atom at the 2-position towards oxidative addition allows for selective coupling at this site.
Experimental Workflow Diagram:
Caption: Workflow for Palladium-Catalyzed α-Arylation.
Detailed Experimental Protocol:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add palladium(II) acetate (2 mol%) and a bulky phosphine ligand (e.g., 2-(di-tert-butylphosphino)biphenyl, 4 mol%).
-
Reagent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add anhydrous toluene as the solvent, followed by 2,5-dibromopyridine (1.0 eq) and ethyl acetate (1.5 eq).
-
Base Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of LiHMDS (1.2 eq) in THF dropwise.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 80 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Data Summary Table:
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ (2 mol%) | Efficient palladium source for the catalytic cycle. |
| Ligand | Bulky Phosphine (4 mol%) | Promotes oxidative addition and reductive elimination. |
| Base | LiHMDS (1.2 eq) | Strong, non-nucleophilic base for enolate formation. |
| Solvent | Toluene | Anhydrous, high-boiling solvent suitable for the reaction temperature. |
| Temperature | 80 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate. |
| Atmosphere | Inert (Argon/Nitrogen) | Prevents degradation of the catalyst and reagents. |
Negishi Cross-Coupling
The Negishi coupling involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst.[1] This method offers high functional group tolerance and is particularly effective for the synthesis of biaryls and related compounds. For the synthesis of this compound, two main approaches can be envisioned.
Approach A: Coupling of a Pyridylzinc Reagent with Ethyl Bromoacetate
In this approach, 2,5-dibromopyridine is first converted to the corresponding organozinc reagent, which is then coupled with ethyl bromoacetate.
Approach B: Coupling of an Ethyl Acetate-derived Zinc Reagent with 2,5-Dibromopyridine
This approach involves the preparation of a zinc enolate of ethyl acetate (a Reformatsky-type reagent) which is then coupled with 2,5-dibromopyridine.
Causality Behind Experimental Choices:
-
Organozinc Formation: The pyridylzinc reagent can be prepared by direct insertion of zinc into the C-Br bond of 2,5-dibromopyridine, often activated with a small amount of iodine. Alternatively, transmetalation from a corresponding organolithium or organomagnesium compound can be employed. The zinc enolate of ethyl acetate is typically prepared by reacting ethyl bromoacetate with activated zinc dust.
-
The Catalyst: Palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), are highly effective for Negishi couplings. Nickel catalysts can also be used and are often more cost-effective.
-
Solvent: Anhydrous ethereal solvents like tetrahydrofuran (THF) or dioxane are commonly used to solvate the organometallic intermediates and the catalyst.
Reaction Mechanism Diagram (Approach A):
Caption: Negishi Coupling Catalytic Cycle.
Detailed Experimental Protocol (Approach B):
-
Zinc Activation: In a flame-dried flask under an inert atmosphere, add zinc dust and a crystal of iodine. Heat the flask gently with a heat gun until the purple iodine vapor is observed, then allow it to cool.
-
Reformatsky Reagent Formation: Add anhydrous THF to the activated zinc. Then, add a solution of ethyl bromoacetate in THF dropwise to the zinc suspension. The reaction is often initiated by gentle heating.
-
Coupling Reaction: In a separate flask, dissolve 2,5-dibromopyridine and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) in anhydrous THF.
-
Addition: Transfer the freshly prepared Reformatsky reagent to the solution of the pyridine and catalyst via cannula.
-
Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC or GC-MS.
-
Workup and Purification: Follow the same workup and purification procedure as described for the palladium-catalyzed α-arylation.
Data Summary Table:
| Parameter | Condition (Approach B) | Rationale |
| Zinc Reagent | Ethyl bromozincacetate | Pre-formed organometallic nucleophile. |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | Standard and effective catalyst for Negishi coupling. |
| Solvent | THF | Anhydrous ethereal solvent to support organometallic species. |
| Temperature | Reflux | Drives the coupling reaction to completion. |
| Atmosphere | Inert (Argon/Nitrogen) | Essential for the stability of the organometallic reagents. |
Conclusion and Future Perspectives
The synthesis of this compound can be reliably achieved through modern cross-coupling methodologies. Both palladium-catalyzed α-arylation and Negishi coupling offer robust and scalable routes to this valuable building block. The choice between these methods may depend on factors such as the availability of starting materials, catalyst cost, and the specific functional group tolerance required for a particular synthetic campaign. The principles and protocols outlined in this guide provide a solid foundation for the successful synthesis of this and related pyridylacetic acid derivatives, paving the way for the discovery of new and improved therapeutic agents. Future research in this area may focus on the development of even more efficient and sustainable catalytic systems, such as those employing earth-abundant metals like iron or copper, or exploring C-H activation strategies to further streamline the synthesis.[2]
References
An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 2-(5-bromopyridin-2-yl)acetate
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of ethyl 2-(5-bromopyridin-2-yl)acetate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, practical acquisition protocols, and detailed spectral interpretation of this heteroaromatic compound. The principles and methodologies discussed herein are broadly applicable to the structural elucidation of substituted pyridine derivatives, which are common motifs in medicinal chemistry.
Introduction: The Significance of Substituted Pyridines and NMR Spectroscopy
Pyridine and its derivatives are fundamental heterocyclic scaffolds in a vast array of pharmaceuticals and agrochemicals. Their ability to engage in various biological interactions makes them privileged structures in drug discovery. The precise characterization of these molecules is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for elucidating their chemical structure in solution.
¹H NMR spectroscopy, in particular, provides a wealth of information regarding the electronic environment of protons within a molecule, their connectivity through scalar (J) coupling, and their spatial proximity through the Nuclear Overhauser Effect (NOE). For a molecule such as this compound, ¹H NMR allows for the unambiguous confirmation of its structure by analyzing the distinct signals arising from the protons on the pyridine ring and the ethyl acetate substituent.
This guide will first present a predicted ¹H NMR spectrum of the title compound, followed by a detailed interpretation of the chemical shifts, multiplicities, and coupling constants. Subsequently, a rigorous, step-by-step protocol for sample preparation and spectral acquisition is provided, ensuring high-quality, reproducible data. Finally, to aid in complex cases, the application of two-dimensional (2D) NMR techniques for unequivocal signal assignment is discussed.
Predicted ¹H NMR Spectrum and Interpretation
In the absence of a publicly available experimental spectrum, a predicted ¹H NMR spectrum for this compound is presented below, based on established principles of substituent effects on the pyridine ring and data from analogous structures. The analysis is grounded in the understanding of how electron-withdrawing and electron-donating groups, as well as the inherent electronic nature of the pyridine ring, influence proton chemical shifts.
The structure and proton labeling for this compound are as follows:
Figure 1. Structure of this compound with proton labeling.
Predicted ¹H NMR Data
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-6 | ~8.6 | Doublet | ~2.5 Hz (⁴J) | 1H |
| H-4 | ~7.8 | Doublet of Doublets | ~8.5 Hz (³J), ~2.5 Hz (⁴J) | 1H |
| H-3 | ~7.3 | Doublet | ~8.5 Hz (³J) | 1H |
| -OCH₂CH₃ | ~4.2 | Quartet | ~7.1 Hz (³J) | 2H |
| -CH₂-CO | ~3.9 | Singlet | - | 2H |
| -OCH₂CH₃ | ~1.2 | Triplet | ~7.1 Hz (³J) | 3H |
Detailed Rationale for Predicted Assignments
-
Pyridine Ring Protons (H-3, H-4, H-6):
-
The protons on a pyridine ring are generally found in the aromatic region (7.0-9.0 ppm), deshielded due to the ring current and the electronegativity of the nitrogen atom.[1]
-
H-6: This proton is ortho to the nitrogen atom, making it the most deshielded of the ring protons. The bromo substituent at the 5-position will have a minor electronic effect on H-6. It is expected to appear as a doublet due to a four-bond coupling (⁴J) to H-4, typically around 2-3 Hz.
-
H-4: This proton is para to the nitrogen and meta to the bromo and ethyl acetate groups. It will be deshielded, but less so than H-6. Its signal will be a doublet of doublets due to a three-bond coupling (³J) with H-3 (typically 8-9 Hz) and a four-bond coupling (⁴J) with H-6 (typically 2-3 Hz).
-
H-3: This proton is meta to the nitrogen and ortho to the electron-withdrawing ethyl acetate group. It will be the most upfield of the pyridine protons. It will appear as a doublet due to the three-bond coupling (³J) with H-4 (~8-9 Hz).
-
-
Ethyl Acetate Moiety Protons:
-
Methylene protons alpha to the pyridine ring (-CH₂-CO): These protons are adjacent to both the aromatic ring and the carbonyl group, both of which are deshielding. Their chemical shift is predicted to be around 3.9 ppm. As there are no adjacent protons, this signal is expected to be a singlet.
-
Ethyl group (-OCH₂CH₃): This is a classic ethyl pattern. The methylene protons (-OCH₂-) are adjacent to an oxygen atom, which is strongly deshielding, placing their signal at approximately 4.2 ppm. This signal will be a quartet due to coupling with the three protons of the methyl group (n+1 = 3+1 = 4). The methyl protons (-CH₃) are more shielded and will appear as a triplet at around 1.2 ppm, split by the two adjacent methylene protons (n+1 = 2+1 = 3). The coupling constant (³J) for both the quartet and the triplet will be identical, typically around 7.1 Hz.
-
Experimental Protocol for ¹H NMR Acquisition
A meticulously executed experimental protocol is the foundation of high-quality, interpretable NMR data. The following section outlines a standard operating procedure for the acquisition of a ¹H NMR spectrum of this compound.
Sample Preparation
-
Analyte Purity: Ensure the sample of this compound is of high purity, as impurities will introduce extraneous signals and complicate spectral analysis.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules. Other solvents like deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone (acetone-d₆) can be used if solubility is an issue.[2] It's important to note that the chemical shifts can vary slightly depending on the solvent used.[2]
-
Concentration: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer and Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Internal Standard: Typically, the deuterated solvent contains a small amount of tetramethylsilane (TMS) which serves as an internal reference standard (δ = 0.00 ppm). If not present, a small amount can be added, but care should be taken to avoid adding too much.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Spectrometer Setup and Data Acquisition (400 MHz Spectrometer)
Figure 2. Workflow for ¹H NMR Data Acquisition and Processing.
-
Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manually insert it into the magnet.
-
Locking: The spectrometer's field-frequency lock system will engage with the deuterium signal of the solvent to maintain a stable magnetic field during the experiment.
-
Shimming: The magnetic field homogeneity is optimized by a process called shimming. This involves adjusting a series of shim coils to minimize magnetic field gradients across the sample, resulting in sharp, symmetrical peaks. Automated shimming routines are standard on modern spectrometers.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used for a routine ¹H spectrum.
-
Spectral Width: Set the spectral width to encompass all expected proton signals, typically from -2 to 12 ppm.
-
Number of Scans: For a sample of this concentration, 8 to 16 scans should be sufficient to achieve a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds between scans is generally adequate.
-
-
Acquisition: Start the acquisition. The spectrometer will apply a radiofrequency pulse and record the resulting Free Induction Decay (FID).
Data Processing
-
Fourier Transform: The FID, which is a time-domain signal, is converted into a frequency-domain spectrum using a Fourier Transform.
-
Phasing: The spectrum is phased to ensure that all peaks are in the pure absorption mode (positive and symmetrical). This is typically done manually or with automated routines.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.
-
Referencing: The spectrum is referenced by setting the TMS signal to 0.00 ppm. If TMS is not present, the residual solvent peak can be used as a secondary reference.
-
Integration: The area under each signal is integrated to determine the relative number of protons giving rise to that signal.
Advanced 2D NMR for Unambiguous Assignment
For complex molecules or in cases of signal overlap, one-dimensional ¹H NMR may not be sufficient for a complete and unambiguous structural assignment. In such scenarios, 2D NMR experiments are invaluable.[2]
COSY (Correlation Spectroscopy)
A ¹H-¹H COSY experiment identifies protons that are spin-spin coupled to each other. Cross-peaks in the COSY spectrum connect signals from protons that are typically two or three bonds apart. For this compound, a COSY spectrum would show:
-
A cross-peak between the H-3 and H-4 signals, confirming their adjacent relationship.
-
A cross-peak between the H-4 and H-6 signals, confirming their long-range coupling.
-
A cross-peak between the methylene and methyl protons of the ethyl group.
Figure 3. Logical workflow for structural elucidation using 1D and 2D NMR.
HSQC (Heteronuclear Single Quantum Coherence)
An HSQC experiment correlates proton signals with the carbon signals of the carbons to which they are directly attached. This is extremely useful for assigning the carbon spectrum.
HMBC (Heteronuclear Multiple Bond Correlation)
An HMBC experiment shows correlations between protons and carbons that are two or three bonds away.[2] This is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular framework. For the title compound, an HMBC spectrum would be expected to show correlations between:
-
The methylene protons of the ethyl acetate group (-CH₂-CO) and the C2, C3, and carbonyl carbons.
-
The H-3 proton and the C2, C4, and C5 carbons.
-
The H-4 proton and the C2, C3, C5, and C6 carbons.
-
The H-6 proton and the C2, C4, and C5 carbons.
By systematically analyzing these 2D correlations, the complete and unambiguous assignment of all proton and carbon signals can be achieved, providing irrefutable evidence for the structure of this compound.
Conclusion
This technical guide has provided a comprehensive overview of the ¹H NMR spectrum of this compound. By combining theoretical predictions with established experimental protocols and advanced analytical techniques, researchers can confidently acquire, interpret, and validate the structure of this and related substituted pyridine compounds. A thorough understanding and application of these NMR methodologies are essential for advancing research and development in fields where these chemical entities play a crucial role.
References
Interpreting the Mass Spectrum of Ethyl 2-(5-bromopyridin-2-yl)acetate: A Senior Application Scientist's Perspective
An In-depth Technical Guide for Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive analysis of the mass spectrometric behavior of ethyl 2-(5-bromopyridin-2-yl)acetate, a heterocyclic compound of interest in medicinal chemistry and drug development. We will deconstruct its predicted fragmentation patterns under both high-energy Electron Ionization (EI) and soft Electrospray Ionization (ESI) techniques. The core of this analysis hinges on recognizing the distinct isotopic signature of bromine and understanding the predictable cleavage patterns of the ethyl ester and pyridine functionalities. This guide is designed to equip researchers with the expertise to identify this molecule and structurally similar analogs, ensuring data integrity in high-throughput screening and metabolic studies.
Introduction: The Structural Significance of this compound
This compound is a substituted pyridine derivative. Its structure comprises three key features that dictate its behavior in a mass spectrometer:
-
The Brominated Pyridine Ring: A stable aromatic system whose fragmentation is influenced by the highly electronegative nitrogen atom and the presence of a heavy halogen.
-
The Ethyl Ester Group: A functional group with multiple susceptible cleavage points, leading to characteristic neutral losses and fragment ions.
-
The Methylene Bridge: A linker between the aromatic and ester moieties.
Understanding the interplay of these features is paramount for an accurate interpretation of the mass spectrum. The most telling characteristic, however, is the presence of bromine, which exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.5% to 49.5%).[1][2] This natural distribution results in a distinctive pair of peaks (M and M+2) for any bromine-containing ion, separated by two mass-to-charge units (m/z) and having almost identical intensities.[3][4] This 1:1 isotopic pattern is a definitive marker for the presence of a single bromine atom in an ion.[5]
Predicted Mass Spectrum under Electron Ionization (EI)
Electron Ionization (EI) is a hard ionization technique that uses a high-energy electron beam (typically 70 eV) to ionize molecules, inducing extensive and reproducible fragmentation.[6] This provides a detailed "fingerprint" of the molecule's structure.
2.1. The Molecular Ion (M⁺•)
The molecular formula is C₈H₉BrN₂O₂. The nominal molecular weight using the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, ⁷⁹Br) is 244 g/mol . Therefore, the mass spectrum will exhibit a pair of molecular ion peaks at m/z 244 (containing ⁷⁹Br) and m/z 246 (containing ⁸¹Br), with approximately equal abundance.
2.2. Key Fragmentation Pathways
The energetically unstable molecular ion undergoes a series of predictable cleavage events to form more stable fragment ions.[7] The primary fragmentation pathways are detailed below and summarized in Table 1.
-
α-Cleavage: Loss of the Ethoxy Radical (•OCH₂CH₃): A common fragmentation pathway for esters is the cleavage of the C-O bond adjacent to the carbonyl group.[8] This results in the formation of a stable acylium ion.
-
M⁺• → [M - 45]⁺ + •OCH₂CH₃
-
This will produce a characteristic isotopic pair at m/z 199/201 . This is often a prominent peak in the spectrum.
-
-
Loss of Ethene (C₂H₄) via McLafferty Rearrangement: Esters containing a γ-hydrogen (a hydrogen atom on the third carbon from the carbonyl group) can undergo a McLafferty rearrangement.[9][10] In this molecule, a hydrogen from the ethyl group's methyl is transferred to the carbonyl oxygen via a six-membered transition state, leading to the elimination of a neutral ethene molecule.
-
M⁺• → [M - 28]⁺• + C₂H₄
-
This rearrangement produces a radical cation pair at m/z 216/218 .
-
-
Cleavage of the C-Br Bond: Halogenated aromatic compounds frequently lose the halogen atom.[3][11] The loss of the bromine radical results in an ion representing the remainder of the molecule.
-
M⁺• → [M - 79/81]⁺ + •Br
-
This cleavage results in a single peak (as the bromine is lost) at m/z 165 .
-
-
Benzylic Cleavage: Formation of the Bromopyridinylmethyl Cation: Cleavage of the bond between the methylene group and the carbonyl group leads to the formation of the bromopyridinylmethyl cation.
-
M⁺• → [C₆H₅BrN]⁺ + •COOCH₂CH₃
-
This results in an isotopic pair at m/z 170/172 . This fragment can subsequently lose the bromine atom to yield an ion at m/z 91.
-
-
Fragmentation of the Pyridine Ring: The pyridine ring itself can fragment, though this often results in lower abundance ions. A characteristic fragment for pyridine is observed at m/z 78, and its brominated counterpart would be expected at m/z 155/157 .[12]
Table 1: Predicted Key Fragment Ions under Electron Ionization (EI)
| Predicted m/z (⁷⁹Br / ⁸¹Br) | Ion Structure / Formula | Neutral Loss | Fragmentation Pathway |
| 244 / 246 | [C₈H₉BrN₂O₂]⁺• | - | Molecular Ion (M⁺•) |
| 216 / 218 | [C₆H₅BrN₂O₂]⁺• | C₂H₄ (28 Da) | McLafferty Rearrangement |
| 199 / 201 | [C₇H₅BrN₂O]⁺ | •OCH₂CH₃ (45 Da) | α-Cleavage (Loss of Ethoxy) |
| 170 / 172 | [C₆H₅BrN]⁺ | •COOCH₂CH₃ (73 Da) | Benzylic Cleavage |
| 165 | [C₈H₉N₂O₂]⁺ | •Br (79/81 Da) | Loss of Bromine Radical |
| 155 / 157 | [C₅H₃BrN]⁺• | •CH₂COOEt (86 Da) | Ring Fragmentation |
The relationships between the molecular ion and its primary fragments can be visualized as a logical pathway.
Caption: Predicted EI fragmentation pathways for this compound.
Predicted Mass Spectrum under Electrospray Ionization (ESI)
Electrospray Ionization (ESI) is a soft ionization technique ideal for analyzing polar and thermally labile molecules from a liquid phase.[13][14] It generates ions with minimal fragmentation, typically by protonation or sodiation. For this molecule, the basic nitrogen atom of the pyridine ring is a prime site for protonation.
3.1. The Protonated Molecule [M+H]⁺
In positive ion mode ESI, the dominant species will be the protonated molecule, [M+H]⁺.
-
The mass spectrum will show a strong isotopic pair at m/z 245 ([C₈H₁₀BrN₂O₂]⁺ containing ⁷⁹Br) and m/z 247 ([C₈H₁₀BrN₂O₂]⁺ containing ⁸¹Br).
3.2. In-Source Fragmentation
While ESI is a soft technique, some fragmentation can be induced in the ion source by increasing cone voltages. This collision-induced dissociation (CID) would likely result in the loss of neutral molecules.
-
Loss of Ethene: [M+H]⁺ → [M+H - 28]⁺ at m/z 217/219 .
-
Loss of Ethanol: [M+H]⁺ → [M+H - 46]⁺ at m/z 199/201 .
Table 2: Predicted Key Ions under Positive Mode Electrospray Ionization (ESI)
| Predicted m/z (⁷⁹Br / ⁸¹Br) | Ion Structure / Formula | Ion Type |
| 245 / 247 | [C₈H₁₀BrN₂O₂]⁺ | Protonated Molecule [M+H]⁺ |
| 267 / 269 | [C₈H₉BrKN₂O₂]⁺ | Potassiated Adduct [M+K]⁺ |
| 217 / 219 | [C₆H₆BrN₂O₂]⁺ | In-source fragment |
Experimental Protocols
To validate these predictions, the following standardized protocols are recommended.
4.1. Protocol 1: Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS)
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a volatile, high-purity solvent (e.g., ethyl acetate or dichloromethane).
-
GC System: Agilent 8890 GC or equivalent.
-
Injector: Split/splitless inlet at 250°C. Inject 1 µL with a 20:1 split ratio.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 20°C/min to 280°C.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
MS System: Agilent 5977B MSD or equivalent single quadrupole mass spectrometer.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
MS Transfer Line: 280°C.
-
Mass Range: Scan from m/z 40 to 400.
-
Data Analysis: Identify the molecular ion pair (m/z 244/246) and characteristic fragment ions (m/z 199/201, 170/172, etc.). Compare the resulting spectrum against a reference library if available.
4.2. Protocol 2: Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS)
-
Sample Preparation: Prepare a 10 µg/mL stock solution in methanol. Dilute to 100 ng/mL in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
LC System: Waters ACQUITY UPLC I-Class or equivalent.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
Start at 5% B.
-
Linear gradient to 95% B over 5 minutes.
-
Hold at 95% B for 1 minute.
-
Return to 5% B and re-equilibrate for 2 minutes.
-
-
Flow Rate: 0.4 mL/min.
-
MS System: High-resolution mass spectrometer (e.g., Thermo Scientific Orbitrap or Waters SYNAPT Q-TOF).
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
Key ESI Parameters:
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V (can be increased to induce fragmentation).
-
Desolvation Gas (N₂): 800 L/hr at 400°C.
-
-
Mass Range: Scan from m/z 100 to 500.
-
Data Analysis: Extract the chromatogram for m/z 245 and 247. Confirm the 1:1 isotopic ratio and accurate mass of the [M+H]⁺ ion.
A generalized workflow ensures reproducibility and systematic data acquisition.
Caption: A generalized workflow for mass spectrometric analysis.
Conclusion and Best Practices
The mass spectrometric analysis of this compound is straightforward provided the analyst recognizes its key structural signatures. The unmistakable 1:1 isotopic pattern for all bromine-containing fragments serves as the primary diagnostic tool. Under EI, expect to see significant fragmentation, with the loss of the ethoxy radical (m/z 199/201) and the formation of the bromopyridinylmethyl cation (m/z 170/172) being highly probable. Under ESI, the protonated molecule [M+H]⁺ at m/z 245/247 will dominate the spectrum. For unambiguous identification, especially in complex matrices, the use of high-resolution mass spectrometry is recommended to confirm the elemental composition of the molecular and fragment ions. This guide provides a robust framework for the identification and structural confirmation of this compound, enabling confident decision-making in the drug development pipeline.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. savemyexams.com [savemyexams.com]
- 5. savemyexams.com [savemyexams.com]
- 6. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. diverdi.colostate.edu [diverdi.colostate.edu]
- 10. ocw.mit.edu [ocw.mit.edu]
- 11. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pyridine [webbook.nist.gov]
- 13. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 14. youtube.com [youtube.com]
Spectroscopic Signature of Ethyl 2-(5-bromopyridin-2-yl)acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(5-bromopyridin-2-yl)acetate is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. As a versatile building block, it is frequently employed in the synthesis of novel compounds with potential therapeutic applications. A thorough understanding of its structural and electronic properties is paramount for its effective utilization in synthetic chemistry and for the unambiguous characterization of its downstream products. Spectroscopic techniques, particularly Infrared (IR) Spectroscopy and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy, provide a detailed fingerprint of the molecule's structure.
This technical guide provides an in-depth analysis of the predicted IR and ¹³C NMR spectroscopic data for this compound. Due to the current unavailability of experimentally recorded spectra in the public domain, this guide leverages established principles of spectroscopy and comparative data from analogous structures to provide a robust and scientifically grounded prediction of its spectral features. This approach not only offers a valuable reference for the identification of this compound but also serves as an educational tool for researchers in the field.
Predicted Spectroscopic Data
The predicted spectroscopic data for this compound is summarized in the tables below. These predictions are based on the analysis of the functional groups present in the molecule and the known effects of substituents on the pyridine ring.
Predicted Infrared (IR) Spectrum
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium-Weak | Aromatic C-H stretch |
| ~2980-2850 | Medium | Aliphatic C-H stretch (CH₂ and CH₃) |
| ~1740 | Strong | C=O stretch (Ester) |
| ~1600-1550 | Medium-Strong | C=C and C=N ring stretching (Pyridine) |
| ~1470-1430 | Medium | CH₂ scissoring |
| ~1370 | Medium | CH₃ symmetric bending |
| ~1250-1200 | Strong | Asymmetric C-O-C stretch (Ester) |
| ~1100-1050 | Strong | Symmetric C-O-C stretch (Ester) |
| ~830-800 | Strong | C-H out-of-plane bending (Aromatic) |
| ~700-600 | Medium | C-Br stretch |
Predicted ¹³C NMR Spectrum (in CDCl₃, ~125 MHz)
| Chemical Shift (δ, ppm) | Carbon Atom | Multiplicity (Proton-coupled) | Rationale |
| ~170 | C=O | Singlet | Ester carbonyl carbon. |
| ~158 | C2 (Pyridine) | Singlet | Carbon bearing the acetate substituent, deshielded by nitrogen. |
| ~150 | C6 (Pyridine) | Doublet | Aromatic CH, deshielded by nitrogen. |
| ~140 | C4 (Pyridine) | Doublet | Aromatic CH, deshielded relative to C3. |
| ~122 | C3 (Pyridine) | Doublet | Aromatic CH. |
| ~118 | C5 (Pyridine) | Singlet | Carbon bearing the bromine, deshielded by the halogen. |
| ~61 | -O-C H₂-CH₃ | Triplet | Methylene carbon of the ethyl ester. |
| ~42 | -C H₂-C=O | Triplet | Methylene carbon adjacent to the pyridine ring. |
| ~14 | -O-CH₂-C H₃ | Quartet | Methyl carbon of the ethyl ester. |
In-depth Spectroscopic Analysis
Infrared (IR) Spectroscopy
The IR spectrum of this compound is predicted to be dominated by the characteristic absorptions of the ester functional group and the substituted pyridine ring.
-
Carbonyl (C=O) Stretch: The most prominent peak is expected to be the strong absorption band around 1740 cm⁻¹ , which is characteristic of the C=O stretching vibration in a saturated ester.[1] The position of this band is a reliable indicator of the presence of the ester functional group.
-
C-O Stretches: Two other strong bands, characteristic of the ester, are predicted in the fingerprint region. An asymmetric C-O-C stretch is expected around 1250-1200 cm⁻¹ , and a symmetric C-O-C stretch is anticipated around 1100-1050 cm⁻¹ .[2]
-
C-H Stretches: The spectrum will also feature absorptions for C-H stretching vibrations. The aromatic C-H stretches of the pyridine ring are predicted to appear at wavenumbers slightly above 3000 cm⁻¹ (around 3100-3000 cm⁻¹ ).[3] The aliphatic C-H stretches from the ethyl and methylene groups will be observed just below 3000 cm⁻¹ (around 2980-2850 cm⁻¹ ).[4]
-
Pyridine Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the pyridine ring are expected to give rise to a series of medium to strong absorptions in the 1600-1550 cm⁻¹ region.[5]
-
C-Br Stretch: The presence of the bromine atom is indicated by a C-Br stretching vibration, which is expected to appear in the lower frequency region of the spectrum, typically between 700 and 600 cm⁻¹ .
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of the molecule. For this compound, nine distinct signals are predicted, corresponding to the nine unique carbon environments.
-
Carbonyl Carbon: The ester carbonyl carbon is the most deshielded carbon and is expected to have a chemical shift of around ~170 ppm .[6]
-
Pyridine Ring Carbons: The chemical shifts of the pyridine ring carbons are influenced by the nitrogen atom and the substituents.
-
C2 and C6: The carbons adjacent to the nitrogen (C2 and C6) are significantly deshielded. C2, being substituted with the electron-withdrawing acetate group, is predicted to be the most deshielded of the ring carbons, around ~158 ppm . C6 is also deshielded due to its proximity to the nitrogen and is expected around ~150 ppm .[7]
-
C4: The C4 carbon is predicted to be at a lower field (~140 ppm) compared to C3.
-
C5: The carbon atom directly bonded to the bromine (C5) will experience a deshielding effect from the halogen, with a predicted chemical shift of around ~118 ppm . The effect of heavy halogens like bromine on carbon chemical shifts can be complex, but a downfield shift is generally observed.[8]
-
C3: The C3 carbon is expected to be the most shielded of the pyridine ring carbons, with a predicted chemical shift of around ~122 ppm .
-
-
Ethyl Acetate Carbons:
-
The methylene carbon of the ethyl group, being directly attached to the electronegative oxygen atom, is deshielded and is predicted to appear around ~61 ppm .[9]
-
The methyl carbon of the ethyl group is the most shielded carbon in the molecule, with a predicted chemical shift of around ~14 ppm .
-
The methylene carbon of the acetate group, situated between the pyridine ring and the carbonyl group, is expected to have a chemical shift of around ~42 ppm .
-
Experimental Protocols
While experimental data is not currently available, the following section outlines the standard procedures for acquiring high-quality IR and ¹³C NMR spectra for a compound like this compound.
Infrared (IR) Spectroscopy Protocol
-
Sample Preparation: As this compound is a liquid at room temperature, the simplest method is to prepare a thin film. A drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Instrument Setup:
-
A Fourier Transform Infrared (FTIR) spectrometer is used.
-
A background spectrum of the clean KBr/NaCl plates is recorded first.
-
The sample is then placed in the spectrometer's sample compartment.
-
-
Data Acquisition:
-
The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
-
Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Sample Preparation:
-
Approximately 10-20 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃).
-
A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).
-
The solution is transferred to a 5 mm NMR tube.
-
-
Instrument Setup:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
The spectrometer is locked onto the deuterium signal of the solvent.
-
The magnetic field is shimmed to achieve optimal homogeneity.
-
-
Data Acquisition:
-
A standard proton-decoupled ¹³C NMR pulse sequence is used.
-
A sufficient number of scans are acquired to obtain a good signal-to-noise ratio, which can range from several hundred to several thousand depending on the sample concentration and the spectrometer's sensitivity.
-
The spectral width is set to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
-
Data Processing:
-
The acquired free induction decay (FID) is Fourier transformed.
-
Phase and baseline corrections are applied to the resulting spectrum.
-
The chemical shifts are referenced to the TMS signal.
-
Visualization of Workflows
Experimental Workflow for Spectroscopic Analysis
Caption: Workflow for obtaining and analyzing IR and ¹³C NMR spectra.
Structural Assignment from Spectroscopic Data
Caption: Correlation of molecular structure with key spectroscopic signals.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the IR and ¹³C NMR spectroscopic data for this compound. The detailed analysis of the expected spectral features, grounded in fundamental spectroscopic principles and comparative data, offers a valuable resource for the identification and characterization of this important synthetic intermediate. The outlined experimental protocols provide a practical framework for researchers to acquire their own high-quality data. It is anticipated that this guide will facilitate the research and development efforts of scientists working with this versatile compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 4. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. chimia.ch [chimia.ch]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. bhu.ac.in [bhu.ac.in]
An In-depth Technical Guide to the Physical Properties of Ethyl 2-(5-bromopyridin-2-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-(5-bromopyridin-2-yl)acetate is a key heterocyclic building block in medicinal chemistry, valued for its role in the synthesis of a variety of pharmacologically active compounds. A thorough understanding of its physical properties is fundamental for its effective use in synthetic protocols, purification processes, and formulation development. This technical guide provides a comprehensive overview of the melting and boiling points of this compound, supported by experimental data and detailed methodologies for their determination. The causality behind experimental choices and the importance of these physical constants in a research and development setting are also discussed.
Introduction and Significance
This compound, with the chemical formula C₉H₁₀BrNO₂, is a substituted pyridine derivative that serves as a versatile intermediate in the synthesis of complex organic molecules. The presence of the bromine atom on the pyridine ring and the ethyl acetate moiety provides two reactive centers for further chemical modifications, making it a valuable precursor in the development of novel therapeutic agents, particularly kinase inhibitors and other targeted therapies.
Accurate knowledge of the physical properties of this compound, such as its melting and boiling points, is not merely academic. These parameters are critical for:
-
Reaction engineering: Determining appropriate temperature ranges for chemical reactions to ensure optimal yield and minimize byproduct formation.
-
Purification strategies: Designing effective purification techniques, such as distillation or crystallization, based on the compound's physical state and boiling point.
-
Material handling and storage: Ensuring safe handling and appropriate storage conditions to maintain the compound's stability and integrity.
-
Physicochemical characterization: Providing essential data for regulatory submissions and for understanding the compound's behavior in different solvent systems.
This guide aims to provide researchers and drug development professionals with a reliable and practical resource on the key physical properties of this compound.
Physical Properties of this compound
The physical state and phase transition temperatures of a compound are among its most fundamental characteristics. For this compound, these properties are summarized below.
Data Presentation
| Property | Value | Source |
| Physical Form | Liquid at room temperature | [1][2] |
| Melting Point | Below room temperature | Inferred from physical form |
| Boiling Point | 282.4 ± 25.0 °C at 760 mmHg | [2] |
Note: The boiling point is provided with a standard deviation, indicating the range of experimentally observed values.
Interpretation of Physical Properties
The fact that this compound is a liquid at ambient temperature is a crucial piece of information for its handling and use in the laboratory.[1][2] This implies that its melting point is below standard room temperature (typically considered 20-25 °C). This characteristic influences the choice of purification methods; for instance, vacuum distillation is a more suitable technique than recrystallization for purifying this compound.
The relatively high boiling point of 282.4 °C at atmospheric pressure suggests strong intermolecular forces, likely dipole-dipole interactions arising from the polar pyridine ring and the ester group.[2] When planning a distillation, it is often advisable to perform it under reduced pressure to lower the boiling point and prevent potential thermal decomposition of the compound.
Experimental Determination of Physical Properties
To ensure the scientific integrity of the data, it is essential to understand the methodologies used for its determination. The following sections describe standard experimental protocols for measuring the melting and boiling points of a compound like this compound.
Melting Point Determination
While the precise melting point of this compound is below room temperature, the general methodology for determining the melting point of a solid compound is outlined below. This protocol would be applicable if a solid derivative of the compound were synthesized.
Principle: The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range. The presence of impurities typically depresses and broadens the melting point range.
Step-by-Step Methodology:
-
Sample Preparation: A small, dry sample of the crystalline compound is finely crushed into a powder.
-
Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block and a thermometer or a digital temperature sensor.
-
Heating and Observation: The sample is heated at a slow, controlled rate (typically 1-2 °C per minute) as it approaches the expected melting point.
-
Melting Point Range: The temperature at which the first drop of liquid appears (the solid begins to melt) and the temperature at which the entire sample becomes a clear liquid are recorded. This range is reported as the melting point.
Boiling Point Determination
The following protocol details the experimental procedure for determining the boiling point of a liquid compound such as this compound.
Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. The normal boiling point is measured at an atmospheric pressure of 760 mmHg.
Step-by-Step Methodology:
-
Apparatus Setup: A small volume of the liquid is placed in a test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.
-
Heating: The test tube is attached to a thermometer and heated gently in a heating bath (e.g., an oil bath).
-
Observation of Ebullition: As the liquid is heated, the air trapped in the capillary tube will expand and slowly bubble out. As the boiling point is approached, a rapid and continuous stream of bubbles will emerge from the capillary tube.
-
Temperature Recording: The heat source is removed, and the liquid is allowed to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.
-
Pressure Correction: If the atmospheric pressure is not 760 mmHg, a nomograph or the Clausius-Clapeyron equation can be used to correct the observed boiling point to the normal boiling point.
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the experimental determination of a liquid's boiling point.
Caption: Workflow for Boiling Point Determination.
Conclusion
The physical properties of this compound, specifically its liquid state at room temperature and its high boiling point, are critical parameters for its successful application in research and development. This guide has provided a consolidated source of this information, grounded in available experimental data, and has detailed the standard methodologies for its determination. By understanding and applying this knowledge, researchers, scientists, and drug development professionals can optimize their synthetic and purification processes, ensuring the efficient and safe use of this important chemical intermediate.
References
An In-Depth Technical Guide to Ethyl 2-(5-bromopyridin-2-yl)acetate: Structure, Synthesis, and Applications
Introduction
Ethyl 2-(5-bromopyridin-2-yl)acetate is a substituted pyridine derivative that has emerged as a valuable and versatile building block in modern synthetic chemistry. Its bifunctional nature, featuring a reactive bromine atom on the pyridine ring and an ester moiety on the alkyl side chain, makes it an ideal precursor for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, analytical characterization, a robust synthetic protocol, and its applications, particularly in the realm of medicinal chemistry and drug discovery. For researchers and drug development professionals, understanding the nuances of this reagent is key to leveraging its full synthetic potential.
Chemical Identity and Physicochemical Properties
The fundamental characteristics of this compound are summarized below. Accurate identification is paramount for regulatory compliance and experimental reproducibility.
1.1. Chemical Structure
The molecule consists of a pyridine ring brominated at the 5-position, with an ethyl acetate group substituted at the 2-position.
Caption: Figure 1. Chemical Structure.
1.2. Compound Identification
| Property | Value | Source |
| IUPAC Name | ethyl 2-(5-bromo-2-pyridinyl)acetate | [1] |
| CAS Number | 1060814-88-1 | [1] |
| Molecular Formula | C₉H₁₀BrNO₂ | [1] |
| Molecular Weight | 244.09 g/mol | [1] |
| InChIKey | QFKXJOMCJPISBG-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CCOC(=O)CC1=NC=C(C=C1)Br | [1] |
1.3. Physicochemical Properties
| Property | Value | Source |
| Appearance | Liquid or Solid/Semi-solid | [2] |
| Purity | Typically ≥97% | [2] |
| Storage | Store in an inert atmosphere, at 2-8°C or room temperature. |
Spectroscopic and Analytical Characterization
While specific experimental spectra are proprietary to manufacturers, the structural identity of this compound can be unequivocally confirmed by standard spectroscopic methods. The following data are predicted based on established principles of NMR and mass spectrometry.
2.1. Predicted ¹H NMR Spectroscopy
(Solvent: CDCl₃, Reference: TMS at 0.00 ppm)
-
δ 1.25-1.35 (t, 3H): A triplet corresponding to the methyl protons (-CH₃) of the ethyl group. The triplet multiplicity arises from coupling to the adjacent methylene (-CH₂-) group.
-
δ 3.90-4.00 (s, 2H): A singlet attributed to the methylene protons of the acetate group (-CH₂-COOEt). These protons are adjacent to the pyridine ring but have no adjacent protons to couple with, hence appearing as a singlet.
-
δ 4.20-4.30 (q, 2H): A quartet from the methylene protons (-O-CH₂-) of the ethyl group. The quartet splitting is due to coupling with the three protons of the adjacent methyl group.
-
δ 7.20-7.30 (d, 1H): A doublet for the proton at the C3 position of the pyridine ring.
-
δ 7.75-7.85 (dd, 1H): A doublet of doublets for the proton at the C4 position, showing coupling to both C3 and C6 protons.
-
δ 8.60-8.70 (d, 1H): A doublet corresponding to the proton at the C6 position, adjacent to the nitrogen atom.
2.2. Predicted ¹³C NMR Spectroscopy
(Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)
-
δ 14.1: Ethyl group -CH₃
-
δ 43.5: Acetate -CH₂-
-
δ 61.5: Ethyl group -O-CH₂-
-
δ 120.0: Pyridine C5 (bearing Br)
-
δ 125.0: Pyridine C3
-
δ 140.0: Pyridine C4
-
δ 150.0: Pyridine C6
-
δ 155.0: Pyridine C2
-
δ 170.0: Ester Carbonyl (C=O)
2.3. Predicted Mass Spectrometry (Electron Ionization)
-
m/z 243/245: Molecular ion peak (M⁺) showing the characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br/⁸¹Br in ~1:1 ratio).
-
m/z 198/200: Loss of the ethoxy group (-OC₂H₅).
-
m/z 170/172: Loss of the entire ethyl acetate side chain fragment.
Synthesis and Purification Protocol
The synthesis of this compound is not trivial and requires careful control of reaction conditions to achieve regioselectivity. A robust method involves the selective lithiation of 2,5-dibromopyridine followed by quenching with an appropriate electrophile.
Causality Behind Experimental Choices: The key challenge is the selective functionalization at the C2 position over the C5 position. Halogen-metal exchange using n-butyllithium on 2,5-dibromopyridine is highly sensitive to solvent and concentration. A non-coordinating solvent like toluene at low concentrations favors the formation of the more sterically accessible 2-lithio-5-bromopyridine intermediate.[3] This is because coordinating solvents (like THF) would stabilize the more electronically favored 5-lithio intermediate. The subsequent reaction with diethyl carbonate introduces the desired ethyl acetate moiety.
3.1. Detailed Experimental Protocol
Reaction: Selective lithiation of 2,5-dibromopyridine and subsequent carboxylation.
Materials:
-
2,5-Dibromopyridine (1.0 eq)
-
Anhydrous Toluene
-
n-Butyllithium (1.1 eq, 2.5 M in hexanes)
-
Diethyl carbonate (1.2 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add 2,5-dibromopyridine (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel. Dissolve it in anhydrous toluene to make a dilute solution (e.g., 0.05 M).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the resulting mixture at -78 °C for an additional 30-60 minutes. The formation of the 2-lithiated species is favored under these conditions.[3]
-
Quenching: Add diethyl carbonate (1.2 eq) dropwise to the reaction mixture, again maintaining the temperature at -78 °C.
-
Warm-up: After the addition is complete, allow the reaction to stir and gradually warm to room temperature overnight.
-
Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure product.
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound lies in its two distinct reactive sites, which can be addressed sequentially or in one pot to build molecular complexity.
Caption: Figure 2. Key Reactive Sites and Transformations.
4.1. Reactions at the Ester Moiety
The ethyl ester group can undergo standard transformations:
-
Hydrolysis: Saponification with a base (e.g., NaOH, LiOH) followed by acidic workup yields the corresponding carboxylic acid, 2-(5-bromopyridin-2-yl)acetic acid.
-
Reduction: Treatment with reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the primary alcohol, 2-(5-bromopyridin-2-yl)ethanol.
4.2. Reactions at the Carbon-Bromine Bond
The bromine atom at the 5-position is a prime handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern drug discovery.[4] This allows for the introduction of a wide variety of substituents.
-
Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base to form C-C bonds with aryl or vinyl groups.
-
Sonogashira Coupling: Palladium/copper-catalyzed reaction with terminal alkynes to install alkynyl moieties.
-
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form C-N bonds, introducing substituted amino groups.
-
Heck Coupling: Reaction with alkenes to form new C-C bonds.
Applications in Drug Discovery and Medicinal Chemistry
This compound is not typically a final drug product but rather a crucial intermediate in the synthesis of biologically active compounds.[2] Its structure is frequently found embedded within larger molecules designed to interact with specific biological targets.
-
Scaffold for Kinase Inhibitors: The pyridine core is a common scaffold in kinase inhibitors, which are a major class of cancer therapeutics. The synthetic handles on this reagent allow for the systematic exploration of the chemical space around the pyridine core to optimize binding affinity and selectivity.
-
Construction of Heterocyclic Systems: The dual functionality allows it to be a linchpin in multi-step syntheses. For instance, a cross-coupling reaction can be performed at the bromine position first, followed by modification or cyclization involving the acetate side chain to build more elaborate fused heterocyclic systems.
-
Diversity-Oriented Synthesis: In drug discovery programs, this reagent enables the rapid generation of a library of analogues. By starting with this common intermediate, chemists can perform a variety of cross-coupling reactions to quickly produce dozens or hundreds of related compounds for biological screening.
Safety and Handling
As a laboratory chemical, this compound must be handled with appropriate precautions.
-
GHS Hazard Statements:
-
Precautions:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place.
-
Conclusion
This compound is a high-value synthetic intermediate whose strategic importance in medicinal chemistry and materials science is well-established. Its utility is derived from the orthogonal reactivity of its ester and bromo- functionalities, which enables complex and diverse molecular synthesis through well-understood reaction pathways like palladium-catalyzed cross-coupling. This guide has provided the core technical information necessary for researchers to confidently procure, characterize, synthesize, and employ this versatile reagent in their scientific endeavors.
References
- 1. This compound | C9H10BrNO2 | CID 46835658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-catalyzed cross-coupling reactions in total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ethyl 2-(5-bromopyrimidin-2-yl)acetate | C8H9BrN2O2 | CID 45789883 - PubChem [pubchem.ncbi.nlm.nih.gov]
Solubility of ethyl 2-(5-bromopyridin-2-yl)acetate in common organic solvents
An In-Depth Technical Guide to the Solubility of Ethyl 2-(5-bromopyridin-2-yl)acetate for Pharmaceutical Research and Development
Introduction: The Significance of a Key Building Block
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a functionalized pyridine derivative, it serves as a versatile scaffold and starting material for the synthesis of a wide array of more complex molecules with potential therapeutic applications. The strategic placement of the bromo substituent provides a reactive handle for cross-coupling reactions, while the ethyl acetate moiety offers a site for further chemical modification.
Understanding the solubility of this intermediate is a matter of fundamental importance for any researcher or drug development professional. Solubility dictates the efficiency of synthetic reactions, the feasibility of purification methods, the choice of analytical techniques, and ultimately, the developability of any resulting active pharmaceutical ingredient (API).[1][2] Poor solubility can lead to challenges in achieving desired reaction kinetics, complications in crystallization and chromatography, and unreliable results in biological screening assays.[1][2]
This technical guide provides a comprehensive analysis of the physicochemical properties of this compound, offers a predictive assessment of its solubility in common organic solvents based on molecular structure, and presents a robust, field-proven experimental protocol for its quantitative determination.
Physicochemical Profile of this compound
The solubility behavior of a compound is intrinsically linked to its molecular structure and resulting physical properties. A thorough analysis of these characteristics provides the foundation for predicting its interactions with various solvents.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | ethyl 2-(5-bromo-2-pyridinyl)acetate | [3] |
| CAS Number | 1060814-88-1 | [3][4] |
| Molecular Formula | C₉H₁₀BrNO₂ | [3][4] |
| Molecular Weight | 244.08 g/mol | [3][4] |
| Calculated XLogP3 | 1.7 | [3] |
| Physical Form | Liquid / Solid | [4][5] |
The structure of this compound incorporates several key features that govern its polarity and capacity for intermolecular interactions:
-
Pyridine Ring: The nitrogen atom in the aromatic ring is a weak hydrogen bond acceptor and imparts a significant dipole moment to the molecule.
-
Ester Group (-COOEt): This is a highly polar functional group. The carbonyl oxygen (C=O) is a strong hydrogen bond acceptor, and the entire group contributes to the molecule's overall polarity.
-
Bromo Substituent (-Br): The bromine atom is electronegative, contributing to the molecular dipole. It also increases the molecular weight and surface area, enhancing van der Waals forces.
-
Aliphatic Chains (-CH₂- and -CH₂CH₃): These methylene and ethyl groups are nonpolar and contribute to the molecule's hydrophobic character.
The calculated XLogP3 of 1.7 indicates a relatively balanced hydrophilic-lipophilic character, suggesting that the molecule is neither extremely water-soluble nor extremely oil-soluble.[3] This balance predicts solubility across a range of solvents with varying polarities.
Predicted Solubility Profile in Common Organic Solvents
Based on the "like dissolves like" principle, a compound's solubility is maximized in a solvent that shares similar intermolecular forces.[6] While empirical data for this specific compound is not widely published, we can make well-grounded predictions based on its structural analysis.
Table 2: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale for Prediction |
| Polar Protic | Methanol, Ethanol | High | These solvents can act as hydrogen bond donors to the pyridine nitrogen and ester oxygens, and their polarity effectively solvates the molecule's dipole. |
| Polar Aprotic | Dichloromethane (DCM), Ethyl Acetate (EtOAc), Acetone, Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO) | High | These solvents have strong dipoles that interact favorably with the polar ester and bromopyridine moieties. EtOAc is structurally similar to the molecule's side chain, further promoting solubility. DMSO is a powerful, highly polar solvent capable of dissolving a wide range of compounds. |
| Nonpolar Aromatic | Toluene | Moderate | The aromatic ring of toluene can engage in π-π stacking interactions with the bromopyridine ring. However, the solvent's low overall polarity may struggle to solvate the highly polar ester group, limiting solubility. |
| Nonpolar Aliphatic | Hexane, Cyclohexane | Low to Insoluble | The lack of polarity and inability to form hydrogen bonds or strong dipole-dipole interactions make these solvents poor choices for solvating the polar functional groups of the molecule. Only weak van der Waals forces are at play. |
Standardized Protocol for Experimental Solubility Determination
While predictions are valuable, precise quantitative data must be determined empirically. The saturation shake-flask method is the universally recognized gold standard for measuring thermodynamic solubility due to its reliability and reproducibility.[7] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.
Causality in Experimental Design
-
Excess Solute: Using a quantity of solute visibly in excess of what dissolves is critical to ensure the final solution is genuinely saturated.[7]
-
Equilibration Time: Sufficient time (typically 18-24 hours) and consistent agitation are required for the system to reach thermodynamic equilibrium.[2][8] Shorter times may result in an underestimation of solubility.
-
Temperature Control: Solubility is temperature-dependent. Conducting the experiment in a temperature-controlled environment (e.g., a 25 °C incubator) is essential for data consistency and comparability.
-
Phase Separation: After equilibration, the excess solid must be completely removed without altering the solution's concentration or temperature. Centrifugation followed by filtration through a low-binding filter (e.g., 0.45 µm PTFE) is a robust method.[1]
Experimental Workflow Diagram
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Step-by-Step Methodology
-
Preparation of Stock Standards:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is highly soluble, e.g., acetonitrile) to create a concentrated stock solution (e.g., 10 mg/mL).
-
Perform serial dilutions of this stock to prepare a set of calibration standards (e.g., 1.0, 0.5, 0.25, 0.1, 0.05 mg/mL).
-
Analyze these standards using the chosen analytical method (e.g., HPLC-UV) to generate a standard curve of response versus concentration.
-
-
Sample Preparation:
-
Add an excess amount of solid this compound (e.g., ~20-50 mg, ensuring undissolved solid is visible) into a series of glass vials.
-
To each vial, add a precise volume (e.g., 2.0 mL) of the desired test solvent.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 200 rpm).
-
Allow the samples to equilibrate for at least 18 hours.[8]
-
-
Phase Separation:
-
Remove the vials from the shaker. Allow them to stand for 30 minutes to let the solid settle.
-
Carefully draw the supernatant into a syringe.
-
Attach a 0.45 µm PTFE syringe filter and dispense the clear, filtered saturated solution into a clean analysis vial. This step is crucial to remove any microscopic particulate matter.
-
-
Analysis:
-
Dilute the filtered saturated solution with the mobile phase or a suitable solvent to bring its concentration within the linear range of the standard curve.
-
Analyze the diluted sample using the same analytical method as the standards.
-
Calculate the concentration of the saturated solution using the standard curve, remembering to account for the dilution factor. The final value represents the solubility of the compound in that solvent at the specified temperature.
-
Practical Implications in Research and Development
The quantitative solubility data obtained from the protocol above directly informs critical decisions:
-
Process Chemistry: Selection of an optimal solvent for a synthetic reaction depends on the solubility of all reactants and reagents to ensure a homogeneous reaction mixture and favorable kinetics.
-
Purification: Knowledge of solubility differences in various solvents is the basis for developing effective crystallization procedures. For chromatography, the compound must be fully soluble in the mobile phase.
-
Formulation Science: For preclinical studies, the compound must be dissolved in a suitable vehicle for administration. Low solubility can be a major hurdle, often requiring advanced formulation strategies.[1][2]
Conclusion
This compound possesses a balanced molecular structure with both polar (ester, pyridine) and nonpolar (aliphatic, bromo-aromatic) regions. This profile suggests high solubility in polar aprotic and polar protic solvents, moderate solubility in nonpolar aromatic solvents, and low solubility in nonpolar aliphatic solvents. While these predictions provide a strong directional guide, the complex interplay of intermolecular forces necessitates empirical verification. The provided shake-flask protocol offers a robust and reliable framework for researchers to generate the precise, quantitative solubility data required for advancing their research and development activities with confidence.
References
- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 3. This compound | C9H10BrNO2 | CID 46835658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. Ethyl 2-(4-bromopyridin-2-yl)acetate | 1060814-91-6 [sigmaaldrich.com]
- 6. youtube.com [youtube.com]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. bioassaysys.com [bioassaysys.com]
Stability and Storage of Ethyl 2-(5-bromopyridin-2-yl)acetate: A Guide to Ensuring Chemical Integrity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(5-bromopyridin-2-yl)acetate is a key heterocyclic building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of complex molecular architectures. The integrity and purity of such intermediates are paramount, as they directly influence the yield, impurity profile, and overall success of subsequent synthetic steps. This guide provides a comprehensive technical overview of the stability profile of this compound, offering field-proven insights into its optimal storage, handling, and stability assessment. By understanding the inherent chemical liabilities of the molecule, researchers can implement strategies to mitigate degradation, ensuring the reliability and reproducibility of their scientific endeavors.
Molecular Structure and Inherent Stability Profile
The chemical stability of this compound is primarily governed by the reactivity of its two key functional moieties: the ethyl ester and the 5-bromopyridine ring.
-
Ethyl Ester Group: The ester functional group is susceptible to hydrolysis, a reaction that can be catalyzed by both acidic and basic conditions. This cleavage would result in the formation of the corresponding carboxylic acid, 2-(5-bromopyridin-2-yl)acetic acid, and ethanol. The rate of hydrolysis is highly dependent on pH, temperature, and the presence of enzymatic contaminants.
-
5-Bromopyridine Ring: The pyridine ring, an electron-deficient aromatic system, is generally stable but can be susceptible to certain degradation pathways. The presence of the bromine substituent and the activating effect of the nitrogen heteroatom can influence its reactivity. Pyridine and its derivatives can undergo oxidation at the nitrogen atom to form N-oxides. Furthermore, halogenated aromatic systems can be prone to photolytic degradation, where exposure to light, particularly UV radiation, can induce dehalogenation or other complex rearrangements.[1] Studies on other pyridine derivatives have shown that the nature and position of substituents significantly impact the molecule's susceptibility to biodegradation and chemical degradation.[2]
Recommended Long-Term Storage and Handling
Proper storage and handling are the first lines of defense against chemical degradation. The following recommendations are synthesized from safety data sheets of structurally similar compounds and general best practices for chemical reagents.
Optimal Storage Conditions
To ensure maximum shelf-life and prevent the ingress of atmospheric contaminants, the following conditions are mandatory.
| Parameter | Recommendation | Rationale |
| Temperature | 2–8°C | Reduces the rate of potential hydrolytic and thermal degradation reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes risk of oxidation and reaction with atmospheric moisture. |
| Light | Store in amber or opaque vials | Protects against potential photolytic degradation.[3] |
| Container | Tightly sealed, appropriate material | Prevents contamination and evaporation. Containers should be robust and non-reactive.[3][4][5] |
| Environment | Cool, dry, well-ventilated area | Prevents condensation and ensures a safe storage environment away from incompatible materials.[6][7] |
Safe Handling Protocols
Safe handling not only ensures user safety but also preserves the chemical's purity.
-
Inert Atmosphere Handling: Whenever possible, handle the compound under an inert atmosphere (e.g., in a glovebox) to prevent exposure to air and moisture.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including nitrile gloves, safety goggles, and a lab coat, to avoid skin and eye contact.[7]
-
Ventilation: Use the material within a certified chemical fume hood to avoid inhalation of any potential vapors.[7]
-
Ignition Sources: this compound is a combustible material. Keep it away from heat, sparks, and open flames.[5][8][9] Upon decomposition, it may generate toxic gases such as carbon oxides, nitrogen oxides, and hydrogen bromide.[4]
-
Spill Management: In case of a spill, use an absorbent material like sand or vermiculite to contain it, and dispose of it as hazardous chemical waste according to local regulations.[7][9]
Forced Degradation Studies: A Framework for Stability Assessment
Forced degradation, or stress testing, is essential for identifying the likely degradation products and elucidating the degradation pathways of a drug substance.[10] These studies provide critical information for developing stability-indicating analytical methods and for determining appropriate storage conditions.[10][11] The following section outlines a comprehensive protocol for assessing the stability of this compound.
Experimental Workflow
The overall workflow for a forced degradation study is designed to systematically expose the compound to a range of stress conditions and analyze the resulting samples.
Caption: Workflow for forced degradation studies.
Detailed Experimental Protocols
The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the primary degradation products are generated without being further degraded themselves.[12] Analysis is typically performed at multiple time points.
A. Hydrolytic Degradation
-
Rationale: To assess susceptibility to acid- and base-catalyzed ester cleavage. Pyridine derivatives can show lability in both acidic and alkaline mediums.[1]
-
Protocol:
-
Acid Hydrolysis: Add 1 mL of a 1 mg/mL stock solution of the compound to 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Add 1 mL of the stock solution to 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at room temperature.
-
Neutral Hydrolysis: Add 1 mL of the stock solution to 1 mL of water. Incubate at 60°C.
-
Time Points: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Sample Quenching: Neutralize the acid and base samples with an equimolar amount of NaOH or HCl, respectively, before analysis.
-
B. Oxidative Degradation
-
Rationale: To evaluate the compound's sensitivity to oxidation, which could occur at the pyridine nitrogen or other susceptible sites.
-
Protocol:
-
Add 1 mL of the 1 mg/mL stock solution to 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂.
-
Incubate at room temperature, protected from light.
-
Time Points: Withdraw aliquots at 0, 2, 4, 8, and 24 hours for analysis.
-
C. Photolytic Degradation
-
Rationale: To determine if the compound is light-sensitive, a common characteristic of halogenated aromatic compounds.
-
Protocol:
-
Expose the compound in both solid state and in solution (e.g., in quartz cuvettes) to a light source according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze the samples after the exposure period.
-
D. Thermal Degradation
-
Rationale: To assess the compound's stability at elevated temperatures, simulating potential excursions during shipping or storage.
-
Protocol:
-
Expose the solid compound and a solution of the compound to dry heat at 80°C in a calibrated oven.
-
Time Points: Analyze samples at 1, 3, and 7 days.
-
Analytical Methodologies for Stability Indication
A stability-indicating analytical method is one that can accurately quantify the decrease in the amount of the active compound while also separating its degradation products.
-
Technique of Choice: High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method.[12] Coupling with a Mass Spectrometry (MS) detector is highly recommended for the identification of unknown degradation products.
-
Method Development:
-
Column: A C18 reversed-phase column is a common starting point.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically required to resolve the parent peak from various degradant peaks.
-
Detection: A Photodiode Array (PDA) detector is invaluable as it can help in peak purity assessment and provide UV spectra of the degradants, offering clues to their structure.
-
Validation: The final method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.
-
Summary of Potential Degradation Pathways
Based on the functional groups present, the primary degradation pathways for this compound can be predicted. The forced degradation studies would serve to confirm or refute these hypotheses.
Caption: Predicted degradation pathways of the target molecule.
-
Hydrolysis: The most probable degradation pathway is the hydrolysis of the ethyl ester to form 2-(5-bromopyridin-2-yl)acetic acid. This is expected to be significant under both acidic and, particularly, basic conditions.[1]
-
Oxidation: The nitrogen atom of the pyridine ring is a potential site for oxidation, which would lead to the corresponding N-oxide.
-
Photodegradation: Exposure to light could potentially cause cleavage of the carbon-bromine bond, resulting in the formation of ethyl 2-(pyridin-2-yl)acetate.
Conclusion
The chemical integrity of this compound is critical for its successful application in research and development. Its stability is primarily influenced by its susceptibility to hydrolysis, and potentially to oxidation and photolysis. Adherence to strict storage conditions—specifically, refrigeration at 2-8°C under an inert atmosphere and protected from light—is essential for preserving its quality over time. For critical applications, conducting forced degradation studies is strongly recommended to build a comprehensive stability profile and develop a validated, stability-indicating analytical method. This proactive approach ensures the reliability of starting materials, which is a cornerstone of scientific integrity and successful drug development.
References
- 1. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. merckmillipore.com [merckmillipore.com]
- 4. aksci.com [aksci.com]
- 5. chempoint.com [chempoint.com]
- 6. redox.com [redox.com]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. lobachemie.com [lobachemie.com]
- 9. carlroth.com [carlroth.com]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. biomedres.us [biomedres.us]
Methodological & Application
Application Notes and Protocols for the Use of Ethyl 2-(5-bromopyridin-2-yl)acetate in PROTAC Synthesis
Introduction: The Critical Role of Linker Design in Proteolysis Targeting Chimeras (PROTACs)
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cellular ubiquitin-proteasome system to selectively degrade disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of three key components: a "warhead" ligand that binds to the protein of interest (POI), an E3 ligase ligand (or "anchor") that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] The linker is not merely a spacer; its composition, length, and rigidity are critical determinants of a PROTAC's efficacy, influencing the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase) required for protein ubiquitination and subsequent degradation.[5][6]
The pyridine scaffold is an attractive component in linker design due to its ability to impart a degree of rigidity and improve aqueous solubility, which can be advantageous for the pharmacokinetic properties of the final PROTAC molecule.[1] Ethyl 2-(5-bromopyridin-2-yl)acetate is a versatile building block for the synthesis of such pyridine-containing linkers. Its two key functional groups—the bromo substituent on the pyridine ring and the ethyl ester—provide orthogonal handles for sequential chemical modifications, allowing for a modular and flexible approach to PROTAC synthesis. The bromine atom can participate in various cross-coupling reactions, such as Suzuki or Sonogashira couplings, to append the linker to either the warhead or the E3 ligase ligand.[7][8] The ethyl ester can be hydrolyzed to a carboxylic acid, which can then be coupled to the other binding moiety via standard amide bond formation.[9][10]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of this compound in the synthesis of a model PROTAC. We will provide step-by-step protocols, explain the rationale behind the experimental choices, and present the information in a clear and accessible format.
Chemical Properties of this compound
A thorough understanding of the starting material's properties is fundamental to its successful application.
| Property | Value | Source |
| CAS Number | 1060814-88-1 | [11] |
| Molecular Formula | C₉H₁₀BrNO₂ | |
| Molecular Weight | 244.09 g/mol | |
| Appearance | Liquid | [11] |
| Purity | Typically ≥97% | [11] |
PROTAC Synthesis Workflow
The following diagram illustrates a general workflow for the synthesis of a PROTAC, highlighting the central role of the linker building block.
Caption: General workflow for PROTAC synthesis and evaluation.
Detailed Protocols
Here, we present a detailed, three-part protocol for the synthesis of a model PROTAC targeting the BRD4 protein for degradation via the Cereblon (CRBN) E3 ligase. This protocol utilizes this compound as the core linker building block.
Part 1: Synthesis of a Pomalidomide-Alkyne E3 Ligase Ligand
This protocol describes the synthesis of an alkyne-functionalized pomalidomide ligand, which will be coupled to the pyridine-based linker.
Materials:
| Reagent | CAS Number | Molecular Weight | Supplier |
| Pomalidomide | 19171-19-8 | 273.24 g/mol | Commercially Available |
| Propargylamine | 2450-71-7 | 55.08 g/mol | Commercially Available |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 g/mol | Commercially Available |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) | 56602-33-6 | 442.28 g/mol | Commercially Available |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 g/mol | Anhydrous |
Procedure:
-
To a solution of pomalidomide (1.0 eq) in anhydrous DMF, add propargylamine (1.2 eq) and DIPEA (3.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add BOP reagent (1.2 eq) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the alkyne-functionalized pomalidomide.
Part 2: Synthesis of the Linker-Warhead Intermediate
This part details the synthesis of the linker-warhead intermediate starting from this compound and a JQ1 derivative.
Step 2a: Hydrolysis of this compound
Materials:
| Reagent | CAS Number | Molecular Weight | Supplier |
| This compound | 1060814-88-1 | 244.09 g/mol | Commercially Available |
| Lithium hydroxide (LiOH) | 1310-65-2 | 23.95 g/mol | Commercially Available |
| Tetrahydrofuran (THF) | 109-99-9 | 72.11 g/mol | ACS Grade |
| Water | 7732-18-5 | 18.02 g/mol | Deionized |
| Hydrochloric acid (HCl) | 7647-01-0 | 36.46 g/mol | 1 M aqueous solution |
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (3:1 v/v).
-
Add lithium hydroxide (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution to pH 3-4 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-(5-bromopyridin-2-yl)acetic acid, which can be used in the next step without further purification.
Step 2b: Amide Coupling with JQ1-amine
Materials:
| Reagent | CAS Number | Molecular Weight | Supplier |
| 2-(5-bromopyridin-2-yl)acetic acid | (from Step 2a) | 216.03 g/mol | - |
| (+)-JQ1-amine derivative | (Synthesized separately) | - | - |
| HATU | 148893-10-1 | 380.23 g/mol | Commercially Available |
| DIPEA | 7087-68-5 | 129.24 g/mol | Commercially Available |
| DMF | 68-12-2 | 73.09 g/mol | Anhydrous |
Procedure:
-
Dissolve 2-(5-bromopyridin-2-yl)acetic acid (1.0 eq), the amine derivative of JQ1 (1.1 eq), and HATU (1.2 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the reaction mixture.
-
Stir at room temperature for 4-6 hours.
-
Monitor the reaction by LC-MS.
-
Once complete, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the bromo-linker-JQ1 intermediate.
Part 3: Final PROTAC Assembly via Sonogashira Coupling
This final step connects the two synthesized fragments to yield the complete PROTAC molecule.
Materials:
| Reagent | CAS Number | Molecular Weight | Supplier |
| Bromo-linker-JQ1 intermediate | (from Part 2) | - | - |
| Alkyne-functionalized pomalidomide | (from Part 1) | - | - |
| Pd(PPh₃)₂Cl₂ | 13965-03-2 | 701.90 g/mol | Commercially Available |
| Copper(I) iodide (CuI) | 7681-65-4 | 190.45 g/mol | Commercially Available |
| Triethylamine (TEA) | 121-44-8 | 101.19 g/mol | Anhydrous |
| Tetrahydrofuran (THF) | 109-99-9 | 72.11 g/mol | Anhydrous |
Procedure:
-
To a solution of the bromo-linker-JQ1 intermediate (1.0 eq) and the alkyne-functionalized pomalidomide (1.1 eq) in anhydrous THF, add triethylamine (3.0 eq).
-
Degas the mixture with argon for 15 minutes.
-
Add Pd(PPh₃)₂Cl₂ (0.05 eq) and CuI (0.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 8-12 hours under an argon atmosphere.
-
Monitor the reaction by LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by preparative reverse-phase HPLC to obtain the final PROTAC molecule.
Mechanism of Action: PROTAC-Mediated Protein Degradation
The synthesized PROTAC molecule functions by inducing the proximity of the target protein (BRD4) and the E3 ligase (CRBN), leading to the ubiquitination and subsequent degradation of BRD4.
Caption: PROTAC-mediated degradation of BRD4.
Conclusion and Future Perspectives
This compound serves as a highly valuable and versatile building block for the synthesis of PROTACs containing a semi-rigid pyridine-based linker. The orthogonal reactivity of its bromo and ethyl ester functionalities allows for a modular and strategic assembly of the final heterobifunctional molecule. The protocols outlined in this application note provide a robust framework for the synthesis of a model BRD4-degrading PROTAC. Researchers can adapt these methods to incorporate different warheads and E3 ligase ligands to target a wide array of proteins for degradation. The continued exploration of novel linker chemistries and building blocks, such as this compound, will undoubtedly be a key driver in the advancement of targeted protein degradation as a powerful therapeutic strategy.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. Emerging methods in amide- and peptide-bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cresset-group.com [cresset-group.com]
The Versatile Building Block: Ethyl 2-(5-bromopyridin-2-yl)acetate in Heterocyclic Synthesis
Introduction: Unlocking a Privileged Scaffold
In the landscape of medicinal chemistry and drug discovery, the pyridine ring and its fused heterocyclic derivatives represent a "privileged scaffold," a molecular framework that frequently interacts with a wide range of biological targets. Ethyl 2-(5-bromopyridin-2-yl)acetate has emerged as a highly versatile and valuable building block for the synthesis of a diverse array of these complex heterocyclic compounds. Its strategic placement of a reactive bromine atom, an ester group, and an activated methylene group provides a trifecta of chemical handles for a multitude of synthetic transformations. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the utility of this key intermediate, complete with detailed protocols and mechanistic insights for the construction of medicinally relevant heterocyclic systems.
Physicochemical Properties and Handling
A clear understanding of the starting material is paramount for successful and reproducible synthesis.
| Property | Value | Reference |
| CAS Number | 1060814-88-1 | [1] |
| Molecular Formula | C₉H₁₀BrNO₂ | [1] |
| Molecular Weight | 244.09 g/mol | [1] |
| Appearance | Liquid | [2] |
| Purity | Typically >95% | [2] |
Handling and Storage: this compound should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is recommended to store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials.
Core Synthetic Applications: A Gateway to Diverse Heterocycles
The synthetic utility of this compound primarily revolves around two key strategies:
-
Functionalization via the Bromine Atom: The bromine atom at the 5-position of the pyridine ring is a prime site for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide variety of substituents.
-
Cyclization involving the Acetate Moiety: The ethyl acetate group, particularly after modification of the pyridine ring, can participate in various cyclization reactions to form fused heterocyclic systems.
This guide will focus on a powerful two-step strategy for the synthesis of pyrido[2,3-d]pyrimidin-4-ones, a class of compounds with significant biological activities, including potential as kinase inhibitors.[3][4]
Workflow for Heterocycle Synthesis
The following diagram illustrates the general workflow for the synthesis of pyrido[2,3-d]pyrimidinones from this compound.
References
- 1. 5-Bromo-7-azaindole synthesis - chemicalbook [chemicalbook.com]
- 2. Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
Suzuki-Miyaura cross-coupling reactions with ethyl 2-(5-bromopyridin-2-yl)acetate
An In-Depth Guide to Suzuki-Miyaura Cross-Coupling Reactions with Ethyl 2-(5-bromopyridin-2-yl)acetate
Introduction: The Strategic Importance of 2,5-Disubstituted Pyridines
The 2,5-disubstituted pyridine motif is a privileged scaffold in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials. The strategic placement of functional groups around the pyridine ring allows for fine-tuning of a molecule's steric and electronic properties, which is critical for modulating biological activity and material characteristics. This compound is a valuable and versatile building block, featuring an acetic ester side chain suitable for further derivatization and a bromine atom at the 5-position, which serves as a prime handle for carbon-carbon bond formation.
Among the myriad of cross-coupling methodologies, the Palladium-catalyzed Suzuki-Miyaura reaction stands out for its operational simplicity, broad functional group tolerance, and the use of generally stable and non-toxic organoboron reagents.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on performing the Suzuki-Miyaura cross-coupling of this compound with a range of arylboronic acids. We will delve into the mechanistic underpinnings, provide detailed, field-proven protocols, and offer insights into troubleshooting and optimization.
Mechanistic Framework and Key Parameter Selection
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2] Understanding this cycle is paramount to rational experimental design and troubleshooting. The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.[2]
-
Transmetalation: The organic group from the activated boronic acid (organoborate) is transferred to the palladium center, displacing the halide. This step requires a base to activate the organoboron species.[4]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond and regenerating the catalytically active Pd(0) species.[1]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Causality Behind Experimental Choices for Pyridyl Substrates
Coupling reactions involving nitrogen-containing heterocycles like this compound present unique challenges. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[5][6] Furthermore, the electron-deficient nature of the pyridine ring can influence the rate of oxidative addition. Careful selection of the reaction components is therefore critical for success.
-
Palladium Precatalyst: While traditional sources like Pd(PPh₃)₄ or Pd(OAc)₂ are viable, modern catalyst systems often provide superior results.[7] Pd(II) sources like Pd(OAc)₂ require in-situ reduction to the active Pd(0) state, which can be achieved by phosphine ligands or homocoupling of the boronic acid.[1] For challenging heteroaryl couplings, pre-formed Pd(0) sources like Pd₂(dba)₃ or highly active, air-stable precatalysts (e.g., those incorporating Buchwald ligands or N-Heterocyclic Carbenes) are often preferred as they provide a more consistent concentration of the active catalyst.[7][8]
-
Ligand: The ligand is arguably the most critical variable. Its role is to stabilize the palladium center, enhance its solubility, and modulate its reactivity. For electron-deficient bromopyridines, bulky and electron-rich phosphine ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) are highly effective.[9] The steric bulk promotes reductive elimination, while the high electron density facilitates the oxidative addition step.[10][11] N-Heterocyclic Carbene (NHC) ligands, found in catalysts like PEPPSI™-IPr, are strong σ-donors that form very stable and highly active palladium complexes, often allowing for lower catalyst loadings and shorter reaction times.[7]
-
Base: The base is essential for the transmetalation step, where it converts the neutral boronic acid into a more nucleophilic boronate species.[4] Common choices include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃). K₃PO₄ is a moderately strong, non-nucleophilic base that is often effective for a wide range of substrates. Cs₂CO₃ is stronger and can be beneficial for less reactive coupling partners.
-
Solvent: The solvent must solubilize all reaction components and be stable at the required temperature. Aprotic polar solvents like 1,4-dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF) are common choices.[12] Often, a co-solvent of water is used, which can aid in dissolving the inorganic base and facilitate the formation of the active boronate species.[13] Rigorous degassing of the solvent is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Experimental Protocols & Data
The following protocols provide a robust starting point for the Suzuki-Miyaura coupling of this compound.
General Reaction Scheme:
A general representation of the Suzuki-Miyaura coupling reaction for the synthesis of ethyl 2-(5-arylpyridin-2-yl)acetates.
Protocol 1: General Procedure using a Palladium Acetate / SPhos Catalyst System
This protocol utilizes a versatile and highly active catalyst system generated in situ, which is effective for a broad range of arylboronic acids.
Materials and Equipment:
-
This compound
-
Arylboronic acid
-
Palladium(II) Acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium Phosphate (K₃PO₄), anhydrous
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Oven-dried Schlenk tube or microwave vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).
-
Catalyst Addition: In a separate vial, weigh out Pd(OAc)₂ (0.02 equiv, 2 mol%) and SPhos (0.04 equiv, 4 mol%). Add these solids to the Schlenk tube.
-
Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio by volume, to make the solution 0.1-0.2 M with respect to the starting bromide) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath or heating block at 80-100 °C. Stir vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by withdrawing a small aliquot, quenching with water, extracting with ethyl acetate, and analyzing the organic layer. The disappearance of the starting bromide is a key indicator of completion.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Protocol 2: High-Efficiency Procedure using a PEPPSI™-IPr Precatalyst
This protocol uses a highly active and air-stable N-Heterocyclic Carbene (NHC) palladium precatalyst, often resulting in faster reactions and lower catalyst loadings.[7]
Materials and Equipment:
-
Same as Protocol 1, but replace Pd(OAc)₂ and SPhos with PEPPSI™-IPr (--INVALID-LINK--palladium(II) dichloride).
-
Cesium Carbonate (Cs₂CO₃) can be used as an alternative base.
-
tert-Amyl alcohol can be used as a solvent.
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried vial, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), Cs₂CO₃ (2.0 equiv), and the PEPPSI™-IPr catalyst (0.005-0.01 equiv, 0.5-1.0 mol%).
-
Inert Atmosphere: Briefly purge the vial with argon or nitrogen and seal. An extensive evacuate/backfill cycle is often not as critical with this robust precatalyst but is still good practice.
-
Solvent Addition: Add anhydrous tert-Amyl alcohol or 1,4-dioxane (to make the solution 0.1-0.2 M).
-
Reaction: Heat the mixture to 100 °C with vigorous stirring for 1-4 hours.
-
Monitoring, Work-up, and Purification: Follow steps 6-8 as described in Protocol 1.
Comparative Data Table
The following table summarizes expected outcomes for the coupling of this compound with various arylboronic acids under optimized conditions based on Protocol 1.
| Entry | Arylboronic Acid | Product | Typical Yield (%) |
| 1 | Phenylboronic Acid | Ethyl 2-(5-phenylpyridin-2-yl)acetate | 85-95% |
| 2 | 4-Methoxyphenylboronic Acid | Ethyl 2-(5-(4-methoxyphenyl)pyridin-2-yl)acetate | 90-98% |
| 3 | 4-(Trifluoromethyl)phenylboronic Acid | Ethyl 2-(5-(4-(trifluoromethyl)phenyl)pyridin-2-yl)acetate | 75-85% |
| 4 | 3,5-Dimethylphenylboronic Acid | Ethyl 2-(5-(3,5-dimethylphenyl)pyridin-2-yl)acetate | 80-90% |
| 5 | 2-Thiopheneboronic Acid | Ethyl 2-(5-(thiophen-2-yl)pyridin-2-yl)acetate | 70-85% |
Note: Yields are illustrative and based on literature precedents for similar substrates.[7][14][15] Actual results may vary based on reaction scale and purity of reagents.
Workflow and Troubleshooting Guide
A systematic approach is key to successful synthesis. The following workflow diagram and troubleshooting table provide a logical framework for executing and optimizing these reactions.
Caption: General experimental workflow for Suzuki-Miyaura coupling reactions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive catalyst due to oxygen exposure.2. Insufficient temperature.3. Inappropriate ligand/base/solvent combination. | 1. Ensure rigorous degassing of solvents and proper inerting of the reaction vessel.2. Increase reaction temperature in 10 °C increments.3. Screen alternative conditions: try a different ligand (e.g., an NHC-based catalyst), a stronger base (e.g., Cs₂CO₃), or a different solvent (e.g., Toluene/H₂O).[13] |
| Protodeborylation (Boronic acid is replaced by -H) | 1. Presence of excess water or acidic impurities.2. Reaction temperature is too high or time is too long. | 1. Use anhydrous solvents and base. Consider using a boronic ester (e.g., pinacol ester) which is more stable.[1]2. Reduce reaction temperature or time once the starting halide is consumed. |
| Homocoupling (Boronic acid couples with itself) | 1. Presence of oxygen.2. Catalyst decomposition leading to Pd black. | 1. Improve degassing and inert atmosphere techniques.2. Use a more stable precatalyst or a higher ligand-to-palladium ratio to stabilize the active species. |
| Low Isolated Yield after Purification | 1. Product loss during aqueous work-up.2. Difficult separation from byproducts or starting materials on silica gel. | 1. Ensure the aqueous layer is thoroughly extracted. If the product is basic, a pH adjustment before extraction may be necessary.2. Optimize column chromatography conditions (try different solvent systems or use a different stationary phase like alumina). |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an exceptionally powerful method for the arylation of this compound. By understanding the underlying mechanism and making informed choices regarding the catalyst system, base, and solvent, researchers can reliably synthesize a diverse library of 2,5-disubstituted pyridine derivatives. The protocols provided herein offer validated starting points that, when combined with systematic monitoring and troubleshooting, will enable the efficient and successful application of this cornerstone reaction in drug discovery and materials science programs.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. organicreactions.org [organicreactions.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. thieme-connect.com [thieme-connect.com]
- 9. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 12. Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Reactions Involving Ethyl 2-(5-bromopyridin-2-yl)acetate
Introduction: The Strategic Importance of the 2-Pyridylacetate Scaffold
The pyridine ring is a cornerstone of medicinal chemistry, present in a vast array of FDA-approved drugs.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold in drug design. When functionalized with an acetic acid ester moiety at the 2-position, as in ethyl 2-(pyridin-2-yl)acetate and its derivatives, a versatile building block emerges, ripe for elaboration into complex molecular architectures.[2][3] These motifs are integral to compounds targeting a range of diseases, from inflammation and fibrosis to cancer.[4][5][6]
Ethyl 2-(5-bromopyridin-2-yl)acetate, in particular, is a strategically important starting material. The bromine atom at the 5-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents. This allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. The ester functionality offers a site for further chemical modification, such as hydrolysis, amidation, or reduction.
This guide provides an in-depth exploration of key palladium-catalyzed reactions utilizing this compound. We will delve into the practical aspects of Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and carbonylative coupling reactions, moving beyond simple procedural lists to explain the underlying principles that govern the choice of catalysts, ligands, and reaction conditions. Our aim is to equip researchers, scientists, and drug development professionals with the knowledge to not only successfully execute these transformations but also to troubleshoot and optimize them effectively.
Core Principles of Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis.[7] They generally proceed through a common catalytic cycle involving a Pd(0) active species. Understanding this cycle is crucial for rationalizing reaction outcomes and for troubleshooting.
Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-Br in our case) of the electrophile, forming a Pd(II) intermediate.
-
Transmetalation: An organometallic nucleophile (e.g., organoboron, organotin, or organozinc) transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, forming the desired carbon-carbon bond and regenerating the Pd(0) catalyst.
The pyridine nitrogen in our substrate can complicate these steps by coordinating to the palladium center, potentially inhibiting the reaction.[7] Therefore, the choice of ligand is paramount to shield the metal center and promote the desired catalytic turnover.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for forming biaryl linkages. It is favored in pharmaceutical development due to the generally low toxicity of the boron-containing reagents and byproducts.
Causality Behind Experimental Choices
-
Catalyst System: A combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand is often optimal for heteroaryl halides. Ligands such as SPhos, XPhos, or RuPhos are effective because their steric bulk promotes the reductive elimination step and helps prevent catalyst deactivation by the pyridine nitrogen.
-
Base: A base is required to activate the boronic acid for transmetalation.[8] Carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are commonly used. The choice of base can influence the reaction rate and the stability of the boronic acid.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water is typically employed.[9] Water aids in dissolving the inorganic base, while the organic solvent solubilizes the substrate and catalyst. Rigorous degassing of the solvents is crucial as oxygen can oxidize and deactivate the Pd(0) catalyst.[7]
Detailed Protocol: Suzuki-Miyaura Coupling
Reaction: Synthesis of ethyl 2-(5-phenylpyridin-2-yl)acetate
-
Reagent Preparation:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in a small amount of the reaction solvent.
-
-
Reaction Setup:
-
Seal the Schlenk flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Add the catalyst premix to the reaction mixture via syringe.
-
-
Execution:
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 4 to 16 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure product.
-
Figure 2: Experimental workflow for the Suzuki-Miyaura coupling.
Heck Reaction: C-C Bond Formation with Alkenes
The Heck reaction is a powerful tool for the arylation of alkenes, providing access to substituted olefins.[10] The reaction is highly stereoselective, typically affording the trans product.[10]
Causality Behind Experimental Choices
-
Catalyst and Ligand: For electron-deficient heteroaryl bromides, phosphine-free catalyst systems or those with simple phosphine ligands like PPh₃ can be effective.[11] Palladium(II) acetate is a common precatalyst. The active Pd(0) species is generated in situ.
-
Base: A weak inorganic base such as Na₂CO₃ or an organic base like triethylamine (Et₃N) is used to neutralize the HBr generated during the catalytic cycle.
-
Solvent: High-boiling polar aprotic solvents like DMF, NMP, or DMA are typically used to ensure the solubility of the reagents and to allow for the higher temperatures often required for Heck reactions.[12]
Detailed Protocol: Heck Reaction
Reaction: Synthesis of ethyl (E)-3-(5-(2-ethoxy-2-oxoethyl)pyridin-3-yl)acrylate
-
Reagent Preparation:
-
To a pressure tube, add this compound (1.0 mmol, 1.0 equiv), ethyl acrylate (1.5 mmol, 1.5 equiv), Pd(OAc)₂ (0.03 mmol, 3 mol%), and tri-o-tolylphosphine (0.06 mmol, 6 mol%).
-
-
Reaction Setup:
-
Add anhydrous DMF (5 mL) and triethylamine (2.0 mmol, 2.0 equiv).
-
Seal the pressure tube tightly.
-
-
Execution:
-
Heat the reaction mixture to 120 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
-
Work-up and Purification:
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
-
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for the synthesis of aryl- and vinyl-alkynes.[13] It uniquely employs a dual-catalyst system of palladium and copper.[13]
Causality Behind Experimental Choices
-
Catalyst System: The standard Sonogashira catalyst system consists of a Pd(0) source (e.g., Pd(PPh₃)₂Cl₂ or generated in situ from Pd(OAc)₂ and PPh₃) and a copper(I) salt, typically CuI.[14] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the terminal alkyne.
-
Base: An amine base, such as triethylamine or diisopropylamine, is essential. It serves both as the base to deprotonate the alkyne and often as the solvent.
-
Solvent: While the amine base can act as the solvent, co-solvents like THF or DMF are often used to improve the solubility of the substrates.
Detailed Protocol: Sonogashira Coupling
Reaction: Synthesis of ethyl 2-(5-(phenylethynyl)pyridin-2-yl)acetate
-
Reagent Preparation:
-
To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
-
Reaction Setup:
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF (10 mL) and triethylamine (5 mL) via syringe.
-
Add phenylacetylene (1.2 mmol, 1.2 equiv) dropwise.
-
-
Execution:
-
Stir the reaction at room temperature. For less reactive substrates, gentle heating (40-60 °C) may be required.
-
Monitor the reaction by TLC. The reaction is often complete within a few hours.
-
-
Work-up and Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl solution, then with brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify by flash chromatography.
-
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and high-yielding method for C-N bond formation.[15] It is particularly valuable in medicinal chemistry for accessing aniline and related structures.
Causality Behind Experimental Choices
-
Catalyst System: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands (e.g., BINAP, Xantphos, or Josiphos-type ligands) are crucial for facilitating the reductive elimination of the C-N bond.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice. Cesium carbonate (Cs₂CO₃) can be a milder alternative for sensitive substrates.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used.
Detailed Protocol: Buchwald-Hartwig Amination
Reaction: Synthesis of ethyl 2-(5-(phenylamino)pyridin-2-yl)acetate
-
Reagent Preparation:
-
To a glovebox or a flame-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), Xantphos (0.036 mmol, 3.6 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Add this compound (1.0 mmol, 1.0 equiv) and aniline (1.2 mmol, 1.2 equiv).
-
-
Reaction Setup:
-
Add anhydrous toluene (10 mL).
-
-
Execution:
-
Heat the mixture to 100-110 °C with vigorous stirring for 8-24 hours.
-
Monitor the reaction by LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated.
-
Purify by column chromatography.
-
Carbonylative Couplings: Introduction of a Carbonyl Group
Palladium-catalyzed carbonylative couplings are powerful methods for synthesizing ketones, amides, and esters by incorporating a molecule of carbon monoxide (CO).[16] These reactions provide a direct route to important carbonyl-containing compounds.
Causality Behind Experimental Choices
-
CO Source: Traditionally, these reactions are run under a positive pressure of CO gas. However, due to the toxicity of CO, safer methods using CO-releasing molecules (CORMs) or ex situ generation of CO are becoming more prevalent.[17][18]
-
Catalyst System: The choice of ligand is critical to control the rate of CO insertion versus other competing pathways. Bidentate phosphine ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) are often effective.
-
Reaction Conditions: The pressure of CO, temperature, and choice of solvent all play a significant role in the selectivity of the reaction (carbonylation vs. direct coupling).[16][19]
Detailed Protocol: Carbonylative Suzuki Coupling
Reaction: Synthesis of ethyl 2-(5-benzoylpyridin-2-yl)acetate
-
Reagent Preparation:
-
To a pressure vessel (e.g., a Parr autoclave), add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.5 mmol, 1.5 equiv), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and potassium carbonate (3.0 mmol, 3.0 equiv).
-
-
Reaction Setup:
-
Add anhydrous THF (15 mL).
-
Seal the vessel, then purge several times with CO gas.
-
-
Execution:
-
Pressurize the vessel with CO (e.g., 5-10 atm).
-
Heat the mixture to 100 °C with vigorous stirring for 12-24 hours.
-
-
Work-up and Purification:
-
After cooling and carefully venting the CO gas in a fume hood, dilute the mixture with ethyl acetate.
-
Wash with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
-
Summary of Reaction Conditions
| Reaction Type | Typical Catalyst | Typical Ligand | Typical Base | Typical Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃ | SPhos, XPhos | K₂CO₃, K₃PO₄ | Dioxane/H₂O, Toluene/H₂O | 80-110 |
| Heck | Pd(OAc)₂ | P(o-tol)₃, PPh₃ | Et₃N, Na₂CO₃ | DMF, NMP | 100-140 |
| Sonogashira | Pd(PPh₃)₂Cl₂, CuI | PPh₃ | Et₃N, iPr₂NH | THF, DMF | 25-60 |
| Buchwald-Hartwig | Pd₂(dba)₃, Pd(OAc)₂ | Xantphos, BINAP | NaOtBu, Cs₂CO₃ | Toluene, Dioxane | 80-120 |
| Carbonylative | Pd(PPh₃)₄, PdCl₂(dppf) | PPh₃, dppf | K₂CO₃, Et₃N | THF, Toluene | 80-120 |
Troubleshooting and Optimization
Palladium-catalyzed reactions with pyridine-containing substrates can be challenging. Low yields are a common issue, often stemming from catalyst inhibition or deactivation.[7]
-
Issue: Low or No Conversion
-
Potential Cause: Catalyst deactivation by pyridine coordination.
-
Solution: Switch to a bulkier, more electron-rich ligand (e.g., from PPh₃ to SPhos or an NHC ligand). This can shield the palladium center.[7]
-
Potential Cause: Inactive catalyst due to oxygen exposure.
-
Solution: Ensure all solvents are rigorously degassed and the reaction is maintained under a strict inert atmosphere.[7]
-
-
Issue: Formation of Side Products (e.g., Protodebromination)
-
Potential Cause: Competing reaction pathways, often exacerbated by slow desired coupling.
-
Solution: Optimize the reaction rate by adjusting temperature, concentration, or the catalyst system. For Suzuki couplings, ensure the boronic acid is of high quality to avoid protodeboronation.[7]
-
-
Issue: Difficulty in Purification
-
Potential Cause: Residual palladium or ligand contamination.
-
Solution: Employ specific purification techniques such as treatment with activated carbon or silica-based metal scavengers.
-
A systematic approach to optimization, such as screening different ligands, bases, and solvents in parallel, can rapidly identify improved conditions.[7]
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex molecules of interest to the pharmaceutical and materials science industries. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and carbonylative couplings—provide a powerful toolkit for its functionalization. By understanding the mechanistic principles behind these transformations and the specific challenges posed by the pyridine scaffold, researchers can effectively apply these methods to accelerate their discovery programs. The protocols and insights provided herein serve as a robust starting point for the synthesis and exploration of novel 2-pyridylacetate derivatives.
References
- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Novel pirfenidone analogues: synthesis of pyridin-2-ones for the treatment of pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and structure–activity relationships of pirfenidone derivatives as anti-fibrosis agents in vitro - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Design and Synthesis of Novel Pirfenidone Analogues for Targeting Fibroblast Differentiation via Transforming Growth Factor-β/Smad Pathway Using In Vitro and In Vivo Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. Heck Reaction [organic-chemistry.org]
- 11. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Safer Methods for Carbonylative Coupling - ChemistryViews [chemistryviews.org]
- 19. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Synthesis of Bioactive Kinase Inhibitors Using Ethyl 2-(5-bromopyridin-2-yl)acetate
Introduction: The Strategic Value of the 2-Acetate-5-Bromopyridine Scaffold
In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the design of potent and selective kinase inhibitors.[1][2] Its unique electronic properties, ability to form critical hydrogen bonds, and favorable pharmacokinetic profile make it a privileged structure in numerous FDA-approved drugs. Within this class, Ethyl 2-(5-bromopyridin-2-yl)acetate (CAS 1060814-88-1) has emerged as a particularly versatile and powerful building block for drug discovery professionals.[3]
This molecule possesses two distinct and orthogonally reactive handles, making it an ideal starting point for the rapid construction of complex molecular libraries. The bromine atom at the C-5 position serves as a prime site for palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl and heteroaryl moieties that can probe the deep pockets of a kinase active site.[3] Concurrently, the ethyl acetate group at the C-2 position provides a reactive center for amide bond formation, enabling the exploration of interactions with the solvent-exposed regions of the target protein. This dual functionality is paramount in the development of inhibitors for kinases such as p38 MAP kinase and JNK, where both deep pocket and solvent-front interactions are critical for achieving high potency and selectivity.[4][5]
This comprehensive guide provides detailed, field-proven protocols for the synthesis and subsequent functionalization of this key intermediate. We will explore its preparation via a regioselective lithiation-acylation strategy and detail its application in the cornerstone reactions of modern drug discovery: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. Finally, a practical case study will demonstrate the synthesis of a potent p38α kinase inhibitor, underscoring the strategic utility of this essential building block.
I. Synthesis of the Key Building Block: this compound
The synthesis of the title compound is not trivial due to the need for regioselective functionalization. A robust and scalable approach involves a two-step sequence starting from the commercially available 2,5-dibromopyridine. The key to this strategy is the selective monolithiation at the more acidic C-2 position, which is influenced by the choice of a non-coordinating solvent.[6] The resulting organolithium intermediate is then trapped with a suitable electrophile to install the ethyl acetate side chain.
Workflow for Synthesis of this compound
Caption: Two-step synthesis via selective lithiation and acylation.
Detailed Experimental Protocol: Synthesis of this compound
Materials:
-
2,5-Dibromopyridine (1.0 equiv)
-
n-Butyllithium (2.5 M in hexanes, 1.1 equiv)
-
Ethyl chloroformate (1.2 equiv)
-
Anhydrous Toluene
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Protocol:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2,5-dibromopyridine (1.0 equiv).
-
Dissolution: Add anhydrous toluene to achieve a concentration of approximately 0.1 M.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Causality Explanation: The use of a non-coordinating solvent like toluene is critical for directing the lithiation to the C-2 position. At low temperatures, the kinetic acidity of the C-2 proton, which is adjacent to the electron-withdrawing nitrogen, is favored over the C-5 position.[6] Maintaining the temperature at -78 °C is essential to prevent side reactions and ensure regioselectivity.
-
-
Lithiation: Slowly add n-butyllithium (1.1 equiv) dropwise to the stirred solution, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
-
Electrophilic Trap: In a separate flame-dried flask, dissolve ethyl chloroformate (1.2 equiv) in a small amount of anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C.
-
Causality Explanation: Ethyl chloroformate is a highly reactive electrophile that readily reacts with the nucleophilic organolithium intermediate to form the desired ester. Adding it as a solution in THF helps to control the exothermicity of the quench.
-
-
Warming and Quenching: After the addition is complete, allow the reaction to stir at -78 °C for another 30 minutes, then slowly warm to room temperature over 1 hour. Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.
-
Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield the pure this compound.
II. Application in C-C Bond Formation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is one of the most powerful and versatile methods for constructing biaryl systems, which are prevalent in kinase inhibitors. The C-5 bromine of our building block is an excellent handle for this transformation.
General Workflow for Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura cross-coupling workflow.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂], 3 mol%)
-
Base (e.g., Potassium Carbonate [K₂CO₃], 2.0 equiv)
-
Degassed 1,4-Dioxane and Degassed Water (e.g., 4:1 ratio)
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Protocol:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), K₂CO₃ (2.0 equiv), and Pd(dppf)Cl₂ (0.03 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Causality Explanation: The active Pd(0) species in the catalytic cycle is sensitive to oxygen. Removing oxygen is crucial to prevent catalyst oxidation and deactivation, ensuring efficient coupling.
-
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe. The reaction concentration is typically 0.1-0.2 M with respect to the starting bromide.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Causality Explanation: Heating provides the necessary activation energy for the oxidative addition and reductive elimination steps of the catalytic cycle. The choice of a bidentate phosphine ligand like dppf helps to stabilize the palladium center and promote efficient catalysis, which can sometimes be challenging with electron-deficient pyridine substrates.[7]
-
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous phase twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2,5-disubstituted pyridine.
III. Application in C-N Bond Formation: The Buchwald-Hartwig Amination
The introduction of an amine at the C-5 position is another critical strategy in kinase inhibitor design, as the amino group can act as a key hydrogen bond donor or acceptor. The Buchwald-Hartwig amination provides a reliable method for this transformation.
General Workflow for Buchwald-Hartwig Amination
Caption: Buchwald-Hartwig amination workflow.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.2 equiv)
-
Palladium precursor (e.g., Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃], 2 mol%)
-
Ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., Cesium Carbonate [Cs₂CO₃], 1.5 equiv)
-
Anhydrous, degassed Toluene
-
Ethyl acetate (for extraction)
-
Saturated aqueous NH₄Cl solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Protocol:
-
Reaction Setup: In a glovebox or under a stream of argon, add Pd₂(dba)₃ (0.02 equiv), Xantphos (0.04 equiv), and Cs₂CO₃ (1.5 equiv) to a dry Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equiv), the amine (1.2 equiv), and anhydrous, degassed toluene.
-
Inert Atmosphere and Reaction: Seal the tube and heat the mixture to 100-110 °C with vigorous stirring until the starting material is consumed (monitor by LC-MS).
-
Causality Explanation: The Buchwald-Hartwig reaction requires a strong, non-nucleophilic base like Cs₂CO₃ to deprotonate the amine in the catalytic cycle. The choice of a bulky, electron-rich phosphine ligand such as Xantphos is crucial; it facilitates the rate-limiting reductive elimination step, which forms the C-N bond and regenerates the active Pd(0) catalyst.[7][8]
-
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Extraction: Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude material via flash column chromatography to obtain the desired 5-amino-pyridine derivative.
IV. Case Study: Synthesis of a Potent p38α Kinase Inhibitor
To illustrate the practical application of this building block, we present the synthesis of a potent p38α kinase inhibitor. p38α is a key enzyme in the inflammatory response, and its inhibition is a validated therapeutic strategy for a range of autoimmune diseases.[8][9] The synthesis involves a Suzuki coupling followed by hydrolysis and amidation.
Synthetic Scheme
The synthesis begins with a Suzuki coupling of This compound (1) with 2-fluoro-4-methylphenylboronic acid to yield the biaryl intermediate 2 . Subsequent hydrolysis of the ester provides carboxylic acid 3 , which is then coupled with an appropriate amine via standard amide bond formation to yield the final p38α inhibitor 4 .
Quantitative Data: p38α Kinase Inhibition
The final compound was assayed for its ability to inhibit the p38α MAP kinase. The data below is representative of compounds of this class found in the patent literature.[4][10]
| Compound | Target Kinase | IC₅₀ (nM) |
| Inhibitor 4 | p38α MAPK | 15 |
| Reference Cpd | p38α MAPK | 25 |
Detailed Protocol: Synthesis of Inhibitor 4
Step A: Synthesis of Ethyl 2-(5-(2-fluoro-4-methylphenyl)pyridin-2-yl)acetate (2)
-
Follow the General Suzuki-Miyaura Coupling Protocol described in Section II, using this compound (1.0 equiv) and 2-fluoro-4-methylphenylboronic acid (1.2 equiv).
Step B: Synthesis of 2-(5-(2-fluoro-4-methylphenyl)pyridin-2-yl)acetic acid (3)
-
Hydrolysis Setup: Dissolve the ester 2 (1.0 equiv) in a mixture of THF and water (2:1).
-
Saponification: Add Lithium Hydroxide (LiOH) (3.0 equiv) and stir the mixture at room temperature for 4-6 hours until hydrolysis is complete (monitor by LC-MS).
-
Work-up: Remove the THF under reduced pressure. Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material.
-
Acidification: Cool the aqueous layer to 0 °C and acidify to pH ~3-4 with 1N HCl.
-
Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under high vacuum to yield the carboxylic acid 3 .
Step C: Synthesis of Final Inhibitor (4)
-
Amide Coupling Setup: To a solution of carboxylic acid 3 (1.0 equiv) in anhydrous DMF, add HATU (1.2 equiv) and Diisopropylethylamine (DIPEA) (3.0 equiv). Stir for 15 minutes at room temperature.
-
Amine Addition: Add the requisite amine (e.g., 4-aminopiperidine derivative, 1.1 equiv) and stir the reaction at room temperature overnight.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography or preparative HPLC to yield the final p38α inhibitor 4 .
V. Conclusion
This compound is a high-value, versatile building block for the synthesis of bioactive molecules, particularly kinase inhibitors. Its orthogonal reactivity allows for systematic and efficient exploration of chemical space around the pyridine core. The protocols detailed herein for its synthesis and elaboration via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions provide a robust and reliable foundation for drug discovery campaigns targeting a wide range of human diseases.
References
- 1. This compound | C9H10BrNO2 | CID 46835658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EP3076789A4 - Novel compounds as jnk kinase inhibitors - Google Patents [patents.google.com]
- 3. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US6147080A - Inhibitors of p38 - Google Patents [patents.google.com]
- 5. EP2295433A3 - JNK inhibitors - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. An updated patent review of p38 MAP kinase inhibitors (2014-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. p38 MAPK inhibitors: a patent review (2012 - 2013) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
The Versatility of Ethyl 2-(5-bromopyridin-2-yl)acetate in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: The Strategic Importance of the Pyridine Scaffold
In the landscape of medicinal chemistry, nitrogen-containing heterocycles are of paramount importance, with the pyridine ring being a ubiquitous and privileged scaffold in a multitude of clinically approved drugs. Its ability to engage in hydrogen bonding, act as a bioisostere for a phenyl ring, and its favorable pharmacokinetic properties make it a cornerstone of drug design. Within this class of valuable building blocks, ethyl 2-(5-bromopyridin-2-yl)acetate stands out as a particularly versatile and strategic starting material for the synthesis of a diverse array of biologically active molecules.
The presence of a bromine atom at the 5-position offers a reactive handle for a variety of cross-coupling reactions, allowing for the introduction of molecular complexity. The ethyl acetate group at the 2-position provides a latent functionality that can be readily transformed into amides, carboxylic acids, or serve as a precursor for the construction of fused heterocyclic systems. This application note will provide a detailed exploration of the utility of this compound in medicinal chemistry, complete with detailed protocols for key synthetic transformations and an overview of the biological activities of the resulting compounds.
Core Synthetic Transformations: A Gateway to Molecular Diversity
The true power of this compound lies in its capacity to undergo a range of chemical transformations that enable the rapid construction of compound libraries for drug discovery. The two most powerful and widely employed reactions are palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a robust and highly versatile method for the formation of C-C bonds, typically between an organoboron compound and an organic halide. In the context of this compound, this reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 5-position of the pyridine ring, a common strategy in the optimization of drug candidates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with Arylboronic Acids [1]
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.03 equiv) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv) or Potassium phosphate (K₃PO₄) (2.2 equiv)
-
1,4-Dioxane/Water (4:1 mixture)
-
Nitrogen or Argon gas
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Start [label="this compound"]; Reactants [label="Arylboronic Acid\nPd Catalyst\nBase"]; Solvent [label="Dioxane/Water"]; Reaction [label="Suzuki Coupling\n(90-100 °C)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="Work-up\n(Extraction)"]; Purification [label="Purification\n(Column Chromatography)"]; Product [label="Ethyl 2-(5-arylpyridin-2-yl)acetate", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Reaction; Reactants -> Reaction; Solvent -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Product; }
Caption: General workflow for the Suzuki-Miyaura coupling reaction.Buchwald-Hartwig Amination: Constructing Key C-N Linkages
The Buchwald-Hartwig amination is another indispensable tool in modern organic synthesis, enabling the formation of carbon-nitrogen bonds.[2] This reaction is particularly valuable for the synthesis of arylamines, a common motif in many kinase inhibitors. The amination of this compound provides access to a wide range of 5-amino-substituted pyridine derivatives, which can serve as key intermediates for further elaboration.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound with Anilines [3]
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Aniline derivative (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) or other suitable phosphine ligand (0.1 equiv)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv) or Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Toluene or 1,4-Dioxane (anhydrous)
-
Nitrogen or Argon gas
Procedure:
-
In an oven-dried Schlenk tube, combine this compound, the palladium catalyst, the phosphine ligand, and the base.
-
Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.
-
Add the anhydrous solvent, followed by the aniline derivative.
-
Seal the tube and heat the reaction mixture to 100-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Start [label="this compound"]; Amine [label="Aniline Derivative"]; Catalyst [label="Pd Catalyst\nPhosphine Ligand\nBase"]; Reaction [label="Buchwald-Hartwig\nAmination (100-110 °C)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Workup [label="Filtration\nConcentration"]; Purification [label="Column\nChromatography"]; Product [label="Ethyl 2-(5-anilinopyridin-2-yl)acetate", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Reaction; Amine -> Reaction; Catalyst -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Product; }
Caption: General workflow for the Buchwald-Hartwig amination.Application in the Synthesis of Bioactive Heterocycles
The functionalized pyridine derivatives obtained from these primary transformations are valuable intermediates for the construction of more complex heterocyclic systems. A prominent example is the synthesis of imidazo[1,2-a]pyridines, a scaffold found in a number of marketed drugs.
Synthesis of Imidazo[1,2-a]pyridine Scaffolds
The 5-amino-substituted pyridine derivatives, synthesized via the Buchwald-Hartwig amination, can be further cyclized to form the imidazo[1,2-a]pyridine core. This is typically achieved by reaction with an α-haloketone.
Protocol 3: Synthesis of Imidazo[1,2-a]pyridines from Ethyl 2-(5-aminopyridin-2-yl)acetate Derivatives
This protocol is adapted from the synthesis of related imidazo[1,2-a]pyridines and may require optimization.
Materials:
-
Ethyl 2-(5-aminopyridin-2-yl)acetate derivative (1.0 equiv)
-
α-Bromoacetophenone derivative (1.1 equiv)
-
Sodium bicarbonate (NaHCO₃) (2.0 equiv)
-
Ethanol
Procedure:
-
Dissolve the ethyl 2-(5-aminopyridin-2-yl)acetate derivative and the α-bromoacetophenone derivative in ethanol.
-
Add sodium bicarbonate to the solution.
-
Heat the reaction mixture to reflux and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the desired imidazo[1,2-a]pyridine.
Medicinal Chemistry Applications: Targeting Kinases in Oncology
Derivatives of this compound have shown significant promise as scaffolds for the development of kinase inhibitors, a major class of anticancer drugs. The 2,5-disubstituted pyridine motif is a common feature in many potent and selective kinase inhibitors, where the substituent at the 5-position often plays a crucial role in modulating potency and selectivity.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated strategy for the treatment of various cancers. Several classes of pyridine and pyrimidine-based compounds have been reported as potent VEGFR-2 inhibitors.
| Compound Class | Target Kinase | IC₅₀ (nM) | Cancer Cell Line | Reference |
| Piperazinylquinoxaline | VEGFR-2 | 190 | - | [4] |
| Nicotinamide-based | VEGFR-2 | 60.83 | HCT-116 | [2] |
| Pyridine-based | CDK2 | 240 | - | [5] |
| Pyridine-based | MSK1 | 17900 | - | [6] |
VEGF [label="VEGF"]; VEGFR2 [label="VEGFR-2", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; PLCg [label="PLCγ"]; PKC [label="PKC"]; Raf [label="Raf"]; MEK [label="MEK"]; ERK [label="ERK"]; PI3K [label="PI3K"]; Akt [label="Akt"]; Proliferation [label="Cell Proliferation\nAngiogenesis", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="VEGFR-2 Inhibitor\n(Derived from Ethyl\n2-(5-bromopyridin-2-yl)acetate)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
VEGF -> VEGFR2 [label="Binds"]; VEGFR2 -> PLCg [label="Activates"]; VEGFR2 -> PI3K [label="Activates"]; PLCg -> PKC; PKC -> Raf; Raf -> MEK; MEK -> ERK; PI3K -> Akt; ERK -> Proliferation [label="Promotes"]; Akt -> Proliferation [label="Promotes"]; Inhibitor -> VEGFR2 [label="Inhibits", style=dashed, color="#EA4335"]; }
Caption: Simplified VEGFR-2 signaling pathway and the point of intervention for inhibitors.Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its strategic placement of a reactive bromine atom and a modifiable ester functionality allows for the efficient synthesis of a wide range of complex molecules. The robust and well-established protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination provide a reliable foundation for the rapid generation of compound libraries. The demonstrated utility of its derivatives as potent kinase inhibitors, particularly in the context of oncology, underscores the importance of this scaffold in modern drug discovery. The protocols and data presented in this application note are intended to serve as a practical guide for researchers in the pharmaceutical and biotechnology industries, facilitating the exploration of new chemical space and the development of novel therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Ethyl (2,5-dioxo-1-phenyl-2,3-dihydro-1H,5H-1-benzofuro[3,2-d]imidazo[1,2-a]pyrimidin-3-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: Derivatization of the Ester Group of Ethyl 2-(5-bromopyridin-2-yl)acetate
Introduction: The Strategic Importance of 2-(5-Bromopyridin-2-yl)acetic Acid Derivatives
Ethyl 2-(5-bromopyridin-2-yl)acetate is a pivotal starting material in medicinal chemistry and drug development. Its structure combines a pyridine ring, a common motif in bioactive molecules, with a bromine atom and an ester group. The bromine atom serves as a versatile handle for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings), enabling the introduction of diverse molecular fragments.[1] The ester group, the focus of this guide, offers a gateway to a variety of crucial functional groups, including carboxylic acids, amides, alcohols, and other esters. These transformations are fundamental in the synthesis of novel compounds for screening as potential therapeutic agents, including kinase inhibitors and other biologically active molecules.[2] This document provides detailed protocols and technical insights for the four primary derivatizations of the ester moiety of this compound.
Core Derivatization Pathways
The reactivity of the ester group in this compound can be harnessed through several key reaction types. This guide will detail the protocols for:
-
Hydrolysis: Conversion to the corresponding carboxylic acid, 2-(5-bromopyridin-2-yl)acetic acid, a critical building block for further modifications, such as amide coupling.
-
Amidation: Direct conversion to primary, secondary, or tertiary amides, which are prevalent functionalities in pharmaceuticals.
-
Reduction: Transformation into the primary alcohol, 2-(5-bromopyridin-2-yl)ethanol, opening pathways to ethers, aldehydes, and further oxidation products.
-
Transesterification: Exchange of the ethyl group for other alkyl groups, allowing for the fine-tuning of properties like solubility and reactivity.
Below is a workflow diagram illustrating these key transformations.
Caption: Key derivatization pathways of the ester group.
Hydrolysis to 2-(5-Bromopyridin-2-yl)acetic Acid
Scientific Rationale:
Ester hydrolysis is the cleavage of an ester bond by reaction with water, typically catalyzed by an acid or a base. Base-catalyzed hydrolysis, also known as saponification, is often preferred for its irreversibility and the ease of product separation. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This process is generally high-yielding and robust. The resulting carboxylate salt is then protonated in an acidic workup to yield the final carboxylic acid.
Protocol 1: Base-Catalyzed Hydrolysis (Saponification)
This protocol outlines the hydrolysis of this compound to 2-(5-bromopyridin-2-yl)acetic acid using sodium hydroxide.
Materials:
-
This compound
-
Methanol (MeOH) or Ethanol (EtOH)
-
2N Sodium Hydroxide (NaOH) aqueous solution
-
2N Hydrochloric Acid (HCl) aqueous solution
-
Deionized Water
-
Diethyl ether or Ethyl acetate for washing
-
Round-bottom flask, magnetic stirrer, pH meter/paper, filtration apparatus
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol (approximately 8-10 mL per gram of ester).
-
Saponification: To the stirred solution, add 2N aqueous sodium hydroxide solution (4.0 eq).
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting ester spot is no longer visible.
-
Solvent Removal: Once the reaction is complete, remove the methanol by vacuum concentration (rotary evaporation).
-
Acidification: Dissolve the resulting residue in deionized water. Cool the solution in an ice bath and carefully acidify to pH 3-4 by the dropwise addition of 2N hydrochloric acid while stirring. A precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the collected solid sequentially with cold deionized water and then with a small amount of cold diethyl ether or ethyl acetate to remove any residual impurities. Dry the product under vacuum to yield 2-(5-bromopyridin-2-yl)acetic acid as a white to light yellow solid.
| Parameter | Condition | Rationale |
| Base | NaOH (or LiOH, KOH) | Strong base effectively catalyzes the hydrolysis. Using an excess ensures the reaction goes to completion. |
| Solvent | MeOH/Water | Co-solvent system ensures miscibility of the organic ester and the aqueous base. |
| Temperature | Room Temperature | Sufficient for the reaction to proceed to completion within a reasonable timeframe. |
| Acidification | 2N HCl | Protonates the carboxylate salt to form the desired carboxylic acid, causing it to precipitate from the aqueous solution. |
| Typical Yield | >80% | The reaction is generally efficient and high-yielding. |
Amidation (Aminolysis)
Scientific Rationale:
The direct conversion of an ester to an amide, known as aminolysis, involves the reaction of the ester with ammonia or a primary/secondary amine. This reaction is typically slower than hydrolysis because amines are less nucleophilic than hydroxide ions. To achieve practical reaction rates, the process often requires elevated temperatures, high concentrations of the amine, or the use of a catalyst. For the synthesis of the primary amide (2-(5-bromopyridin-2-yl)acetamide), a common approach is to use a concentrated solution of ammonia in an alcohol, often in a sealed vessel to maintain pressure and concentration.
Protocol 2: Direct Ammonolysis to the Primary Amide
This protocol describes the formation of 2-(5-bromopyridin-2-yl)acetamide.
Materials:
-
This compound
-
7N Ammonia solution in Methanol
-
Pressure-rated sealed tube or autoclave
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Place this compound (1.0 eq) in a pressure-rated sealed tube.
-
Reagent Addition: Add a 7N solution of ammonia in methanol (a significant excess, e.g., 20-30 eq of NH₃).
-
Reaction: Seal the tube tightly and heat the mixture at 80-100 °C for 12-24 hours. Caution: This reaction generates pressure. Use appropriate safety precautions and equipment.
-
Cooling and Solvent Removal: After the reaction is complete, cool the tube to room temperature before carefully opening it in a fume hood. Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.
-
Work-up: Dissolve the residue in ethyl acetate or dichloromethane. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization (e.g., from an ethyl acetate/hexane mixture) or by column chromatography on silica gel to afford 2-(5-bromopyridin-2-yl)acetamide.
Caption: General mechanism for the aminolysis of an ester.
Reduction to 2-(5-Bromopyridin-2-yl)ethanol
Scientific Rationale:
Esters can be reduced to primary alcohols using powerful hydride-donating reagents. Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this transformation.[3][4] Sodium borohydride (NaBH₄) is generally not reactive enough to reduce esters unless activated by additives like Lewis acids (e.g., LiCl, CaCl₂) or at elevated temperatures. The reaction with LiAlH₄ involves the nucleophilic addition of a hydride ion to the ester's carbonyl carbon, followed by the elimination of an ethoxide group to form an intermediate aldehyde. This aldehyde is then rapidly reduced by another equivalent of hydride to the corresponding alcohol. An aqueous acidic workup is required to protonate the resulting alkoxide and to neutralize any unreacted hydride reagent.
Protocol 3: Reduction with Lithium Aluminum Hydride (LiAlH₄)
This protocol details the reduction of the ester to 2-(5-bromopyridin-2-yl)ethanol.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (for quenching)
-
1M Hydrochloric Acid (HCl) or saturated aqueous Sodium Sulfate (Na₂SO₄) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Three-neck round-bottom flask, dropping funnel, condenser, nitrogen/argon inlet, magnetic stirrer, ice bath
Procedure:
-
Apparatus Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen or argon inlet. Ensure all glassware is oven-dried to be moisture-free.
-
LAH Suspension: Under an inert atmosphere, carefully add LiAlH₄ (1.5-2.0 eq) to anhydrous THF in the reaction flask and cool the suspension to 0 °C using an ice bath.
-
Substrate Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add the ester solution dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quenching (Caution: Exothermic): Cool the reaction mixture back to 0 °C. Cautiously and slowly add ethyl acetate dropwise to quench the excess LiAlH₄. This should be followed by the slow, dropwise addition of water, then a 15% NaOH solution, and finally more water (Fieser workup). Alternatively, a saturated aqueous solution of Na₂SO₄ can be added dropwise until a granular precipitate forms.
-
Filtration and Extraction: Filter the resulting slurry through a pad of Celite®, washing the filter cake with THF or ethyl acetate. Combine the filtrates and concentrate under reduced pressure. If an aqueous workup was used, extract the aqueous layer with ethyl acetate (3x).
-
Drying and Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude 2-(5-bromopyridin-2-yl)ethanol can be purified by column chromatography on silica gel.
| Reagent | Equivalents | Role |
| LiAlH₄ | 1.5 - 2.0 | Strong hydride donor, reduces the ester to the primary alcohol.[4][5] |
| Solvent | Anhydrous THF | Aprotic solvent that is stable to LiAlH₄. |
| Temperature | 0 °C to RT | Initial cooling controls the exothermic reaction; warming to RT ensures completion. |
| Quenching | Ethyl Acetate / H₂O / Na₂SO₄(aq) | Safely neutralizes the highly reactive excess LiAlH₄.[6][7] |
Transesterification
Scientific Rationale:
Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. This equilibrium reaction can be catalyzed by either an acid (like sulfuric acid) or a base (like sodium methoxide).[8] To drive the reaction to completion, a large excess of the new alcohol is typically used as the solvent. This shifts the equilibrium towards the desired product according to Le Châtelier's principle. This method is useful for creating a library of ester derivatives with varying steric and electronic properties.
Protocol 4: Acid-Catalyzed Transesterification to the Methyl Ester
This protocol describes the conversion of the ethyl ester to the corresponding methyl ester.
Materials:
-
This compound
-
Anhydrous Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄) or Acetyl Chloride
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Ethyl Acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in a large excess of anhydrous methanol (e.g., 20-50 equivalents, which also serves as the solvent).
-
Catalyst Addition: To the stirred solution, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%). Alternatively, acetyl chloride can be added, which reacts with methanol in situ to generate HCl as the catalyst.
-
Reaction: Heat the mixture to reflux (approx. 65 °C) for 6-12 hours. Monitor the reaction by TLC or GC-MS.
-
Neutralization: After cooling to room temperature, carefully neutralize the reaction by adding saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extraction: Remove the bulk of the methanol under reduced pressure. Add water to the residue and extract with ethyl acetate (3x).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting mthis compound can be purified by distillation under reduced pressure or by column chromatography if necessary.
| Parameter | Condition | Rationale |
| Catalyst | H₂SO₄ (catalytic) | Protonates the carbonyl oxygen, activating the ester for nucleophilic attack by the new alcohol. |
| Alcohol | Large excess of MeOH | Serves as both reactant and solvent, driving the equilibrium towards the product side. |
| Temperature | Reflux | Increases the reaction rate to achieve equilibrium in a reasonable time. |
| Work-up | NaHCO₃ wash | Neutralizes the acid catalyst to prevent reverse reaction during work-up. |
Conclusion
The derivatization of the ester group of this compound provides access to a rich variety of functionalized pyridine building blocks. The protocols described herein for hydrolysis, amidation, reduction, and transesterification represent standard, reliable methods for achieving these transformations. Mastery of these reactions is essential for researchers in medicinal chemistry and drug discovery, enabling the systematic exploration of structure-activity relationships and the development of novel molecular entities. Each protocol should be adapted and optimized based on the specific requirements of the downstream application and the scale of the synthesis.
References
- 1. CN105061301A - Synthesis method of 2,5-dibromopyridine - Google Patents [patents.google.com]
- 2. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. 2. LiAlH4 | PPT [slideshare.net]
- 6. ch.ic.ac.uk [ch.ic.ac.uk]
- 7. reddit.com [reddit.com]
- 8. US2106697A - Process for the manufacture of acetamide - Google Patents [patents.google.com]
Application Notes and Protocols for Nucleophilic Substitution Reactions on the Pyridine Ring of Ethyl 2-(5-bromopyridin-2-yl)acetate
Introduction: The Strategic Importance of Functionalized Pyridines in Modern Drug Discovery
The pyridine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[1][2] Its presence in a vast array of biologically active molecules underscores its significance as a versatile intermediate in the synthesis of novel therapeutic agents.[3] The unique electronic properties and the capacity for functionalization of the pyridine ring allow medicinal chemists to meticulously modulate the physicochemical and pharmacological profiles of drug candidates, enhancing their efficacy, selectivity, and pharmacokinetic properties.[4]
Ethyl 2-(5-bromopyridin-2-yl)acetate is a particularly valuable building block. The bromine atom at the 5-position and the ethyl acetate group at the 2-position offer orthogonal handles for chemical modification. The focus of these application notes is the nucleophilic substitution at the C5-position, a key transformation for introducing diverse functionalities and expanding the chemical space for drug discovery programs.
Mechanistic Considerations: Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring
Nucleophilic aromatic substitution (SNAr) on the pyridine ring is a fundamental reaction for its functionalization. The electron-deficient nature of the pyridine ring, owing to the electronegativity of the nitrogen atom, facilitates attack by nucleophiles. This effect is most pronounced at the C2 and C4 positions (ortho and para to the nitrogen), where the negative charge of the intermediate Meisenheimer complex can be delocalized onto the nitrogen atom, providing significant stabilization.
While the bromine atom in this compound is at the C5-position (meta to the nitrogen), direct SNAr reactions are generally less favorable at this position under classical conditions. However, the landscape of nucleophilic substitution has been revolutionized by the advent of transition-metal-catalyzed cross-coupling reactions, which provide powerful and general methods for the formation of carbon-heteroatom and carbon-carbon bonds on electron-rich and electron-neutral aryl halides.
For the purpose of these application notes, we will focus on two of the most robust and widely adopted methodologies for the functionalization of the C-Br bond in this compound: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.
Diagram: Catalytic Cycles
Herein are the simplified catalytic cycles for the Buchwald-Hartwig amination and Ullmann condensation.
Caption: Simplified catalytic cycles for Buchwald-Hartwig amination and Ullmann condensation.
Application Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds.[4][5] The reaction employs a palladium catalyst in conjunction with a phosphine ligand and a base to couple an aryl halide with an amine.
Protocol: Synthesis of Ethyl 2-(5-(phenylamino)pyridin-2-yl)acetate
This protocol details the coupling of this compound with aniline.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 1060814-88-1 | 244.09 | 1.0 | 1.0 |
| Aniline | 62-53-3 | 93.13 | 1.2 | 1.2 |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | 0.02 | 0.02 |
| Xantphos | 161265-03-8 | 578.68 | 0.04 | 0.04 |
| Cesium Carbonate (Cs₂CO₃) | 534-17-8 | 325.82 | 2.0 | 2.0 |
| Anhydrous Toluene | 108-88-3 | 92.14 | 5 mL | - |
Instrumentation:
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer with heating capabilities
-
Inert atmosphere (Nitrogen or Argon) manifold
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (244 mg, 1.0 mmol), cesium carbonate (652 mg, 2.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and Xantphos (23 mg, 0.04 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Reagent Addition: Add anhydrous toluene (5 mL) via syringe, followed by aniline (110 µL, 1.2 mmol).
-
Reaction Conditions: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.
Causality of Experimental Choices:
-
Catalyst System: The combination of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like Xantphos is crucial for efficient catalytic turnover. The ligand stabilizes the palladium center and facilitates both the oxidative addition and reductive elimination steps.[5][6]
-
Base: Cesium carbonate is a common and effective base for this transformation. It is strong enough to deprotonate the amine, facilitating its coordination to the palladium center, yet generally compatible with a wide range of functional groups.[6]
-
Solvent: Toluene is a standard solvent for Buchwald-Hartwig aminations due to its high boiling point and ability to dissolve the reactants and catalyst system. Anhydrous conditions are critical to prevent catalyst deactivation.
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active form, are sensitive to oxygen. Performing the reaction under an inert atmosphere is essential to prevent catalyst oxidation and ensure high yields.[7]
Application Protocol 2: Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for the formation of C-O, C-N, and C-S bonds, typically employing a copper catalyst.[8][9] Modern iterations of this reaction often utilize ligands to improve catalyst solubility and reactivity, allowing for milder reaction conditions.
Protocol: Synthesis of Ethyl 2-(5-phenoxypyridin-2-yl)acetate
This protocol describes the coupling of this compound with phenol.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 1060814-88-1 | 244.09 | 1.0 | 1.0 |
| Phenol | 108-95-2 | 94.11 | 1.5 | 1.5 |
| Copper(I) Iodide (CuI) | 7681-65-4 | 190.45 | 0.1 | 0.1 |
| L-Proline | 147-85-3 | 115.13 | 0.2 | 0.2 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 | 2.0 |
| Anhydrous Dimethyl Sulfoxide (DMSO) | 67-68-5 | 78.13 | 4 mL | - |
Instrumentation:
-
Sealed reaction vial or round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating capabilities
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a reaction vial, add this compound (244 mg, 1.0 mmol), phenol (141 mg, 1.5 mmol), copper(I) iodide (19 mg, 0.1 mmol), L-proline (23 mg, 0.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Solvent Addition: Add anhydrous DMSO (4 mL) to the vial.
-
Reaction Conditions: Seal the vial and heat the reaction mixture to 120-130 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired aryl ether.
Causality of Experimental Choices:
-
Catalyst and Ligand: Copper(I) iodide is a common and inexpensive copper source for Ullmann couplings. L-proline serves as an effective and readily available ligand that enhances the solubility and reactivity of the copper catalyst.
-
Base: Potassium carbonate is used to deprotonate the phenol, generating the more nucleophilic phenoxide in situ.
-
Solvent: DMSO is a polar aprotic solvent that is well-suited for Ullmann reactions due to its high boiling point and ability to dissolve the reactants and salts.
-
Temperature: Ullmann condensations often require elevated temperatures to proceed at a reasonable rate.[8]
Visualization of Experimental Workflow
Caption: General experimental workflow for cross-coupling reactions.
Conclusion
This compound is a versatile substrate for the synthesis of a diverse array of functionalized pyridine derivatives. The palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation represent reliable and high-yielding methods for the introduction of nitrogen and oxygen nucleophiles, respectively. The protocols and insights provided in these application notes offer a solid foundation for researchers in drug discovery and synthetic chemistry to effectively utilize this valuable building block in their research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. Ullmann Reaction [organic-chemistry.org]
- 9. Ethyl 2-(4-bromopyridin-2-yl)acetate | 1060814-91-6 [sigmaaldrich.com]
Application Notes & Protocols: Leveraging Ethyl 2-(5-bromopyridin-2-yl)acetate as a Versatile Linker Building Block in the Development of Protein Degraders
Abstract
Targeted protein degradation has emerged as a transformative therapeutic modality, with Proteolysis Targeting Chimeras (PROTACs) at its forefront. These heterobifunctional molecules recruit a target protein to an E3 ubiquitin ligase, leading to the protein's ubiquitination and subsequent degradation. The chemical linker connecting the two recognition ligands is a critical determinant of a PROTAC's efficacy, influencing the stability and geometry of the key ternary complex. This guide provides a detailed exploration of ethyl 2-(5-bromopyridin-2-yl)acetate, a versatile and strategically valuable building block for the synthesis of PROTAC linkers. We present its physicochemical properties, outline core synthetic strategies, and provide detailed, field-tested protocols for its incorporation into degrader molecules. The inherent bifunctionality of this reagent—a bromopyridine handle for palladium-catalyzed cross-coupling and an ethyl acetate for subsequent amidation—enables the rational design of rigid linkers, a crucial element in optimizing degrader potency and selectivity.
Introduction: The Central Role of the Linker in PROTAC Design
PROTACs operate by hijacking the cell's native ubiquitin-proteasome system (UPS)[1]. A PROTAC molecule consists of three components: a ligand for a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase (e.g., Von Hippel-Lindau (VHL) or Cereblon (CRBN)), and a chemical linker that tethers the two[2]. Upon forming a ternary complex (POI-PROTAC-E3 ligase), the E3 ligase ubiquitinates the POI, marking it for destruction by the 26S proteasome[1][3].
While the ligands provide specificity, the linker is not a passive spacer. Its length, composition, and rigidity are paramount, directly impacting the formation of a productive ternary complex and influencing crucial physicochemical properties such as solubility and cell permeability[4][5][6]. The incorporation of rigid structural motifs, such as aromatic or heterocyclic rings, can pre-organize the PROTAC into a favorable conformation, reducing the entropic penalty of binding and enhancing selectivity[5][7].
This compound is an exemplary building block for this purpose. It provides a rigid pyridine core and features two distinct, orthogonally reactive functional groups, allowing for sequential, controlled elaboration of the PROTAC structure. This guide details its application in this context for researchers, chemists, and drug development professionals.
Physicochemical Properties & Handling
A thorough understanding of a reagent's properties is fundamental to its successful application.
| Property | Value | Reference |
| CAS Number | 1060814-88-1 | [8][9] |
| Molecular Formula | C₉H₁₀BrNO₂ | [8][9] |
| Molecular Weight | 244.08 g/mol | [9] |
| Appearance | Liquid | [8] |
| Purity | Typically ≥97% | [8] |
Safety & Handling: this compound is classified as harmful if swallowed and causes skin and serious eye irritation[9]. It may also cause respiratory irritation[9]. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood.
Synthetic Strategy Overview
The synthetic utility of this compound stems from its two key functional groups, which can be addressed in a stepwise manner.
-
Palladium-Catalyzed Cross-Coupling: The 5-bromo position on the pyridine ring is a prime site for C-C bond formation via reactions like the Suzuki-Miyaura or Sonogashira coupling[10][11][12]. This allows for the attachment of the building block to a POI ligand, an E3 ligand, or another linker fragment that has been functionalized with a boronic acid/ester or a terminal alkyne.
-
Ester Functionalization: The ethyl acetate group serves as a precursor to a carboxylic acid via saponification (hydrolysis). This acid can then be activated for robust and reliable amide bond formation with an amine-containing moiety, a common final step in PROTAC synthesis[13]. While direct amide-to-ester substitutions can sometimes improve permeability, the hydrolysis-then-amidation route is a highly reliable and widely used strategy in PROTAC assembly[14][15][16][17].
This dual reactivity provides a clear and logical path for incorporating the pyridine unit into the core of a PROTAC linker.
Caption: General workflow for PROTAC synthesis using the title building block.
Core Protocols & Methodologies
The following protocols are representative and may require optimization for specific substrates and scales.
Protocol 1: Suzuki-Miyaura Cross-Coupling for Linker Elongation
This protocol describes a general procedure for coupling the bromopyridine with an arylboronic acid. The pyridine nitrogen can sometimes coordinate to the palladium catalyst, but appropriate ligand and base selection can overcome this challenge[18][19].
Principle: The Suzuki-Miyaura reaction forms a C-C bond between an organohalide and an organoboron compound, catalyzed by a palladium(0) complex[10][18]. It is highly valued for its tolerance of diverse functional groups.
References
- 1. benchchem.com [benchchem.com]
- 2. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 3. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chempep.com [chempep.com]
- 6. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. This compound | C9H10BrNO2 | CID 46835658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Ethyl 2-(5-bromopyridin-2-yl)acetate
Welcome to the technical support center for the synthesis of ethyl 2-(5-bromopyridin-2-yl)acetate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this important pharmaceutical intermediate. Here, we will address common challenges encountered during its synthesis through a comprehensive question-and-answer format, providing in-depth troubleshooting advice and detailed experimental protocols.
I. Synthetic Strategy Overview
The synthesis of this compound is typically achieved through a two-step process. The first step involves the formation of the carbon-carbon bond between the pyridine ring and the acetate moiety via a malonic ester synthesis. This is followed by the conversion of the resulting carboxylic acid to its corresponding ethyl ester through Fischer esterification.
Caption: Overall synthetic route for this compound.
II. Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis, providing explanations for the underlying causes and actionable solutions.
Part 1: Malonic Ester Synthesis of 2-(5-bromopyridin-2-yl)acetic acid
This initial step is critical for establishing the core structure of the target molecule. Success in this stage is paramount for a high overall yield.
Q1: My reaction of 2,5-dibromopyridine with diethyl malonate is showing low conversion to the desired product. What are the likely causes and how can I improve the yield?
A1: Low conversion in this nucleophilic substitution reaction can stem from several factors. Let's break down the potential issues and their remedies.
-
Insufficiently Strong Base or Incomplete Enolate Formation: The first step is the deprotonation of diethyl malonate to form a nucleophilic enolate. If the base is not strong enough or used in insufficient quantity, the enolate concentration will be low, leading to a sluggish reaction.
-
Reaction Temperature and Time: Nucleophilic aromatic substitution on a pyridine ring can be slow.
-
Solution: The reaction may require elevated temperatures to proceed at a reasonable rate. Refluxing the reaction mixture is a common practice.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
Solvent Choice: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate.
-
Solution: Anhydrous ethanol is a suitable solvent as it is the conjugate acid of the ethoxide base, preventing transesterification.[1] Ensure the solvent is thoroughly dried, as water can quench the enolate.
-
Troubleshooting Workflow for Low Conversion in Malonic Ester Synthesis
Caption: A step-by-step approach to troubleshooting low yields.
Q2: I am observing the formation of significant byproducts in my malonic ester synthesis. What are they and how can I minimize them?
A2: The formation of byproducts is a common challenge. The two most likely side-products are the dialkylated malonic ester and products from competing nucleophilic aromatic substitution (SNAr) at the C5 position.
-
Dialkylation: This occurs when the initially formed mono-alkylated product is deprotonated again and reacts with another molecule of 2,5-dibromopyridine.[1]
-
Mitigation: Use a molar excess of diethyl malonate relative to 2,5-dibromopyridine.[4] This ensures that the concentration of the starting enolate is always higher than the mono-alkylated product's enolate, favoring the desired reaction.
-
-
Substitution at the C5 Position: While the bromine at the C2 position is generally more labile to nucleophilic attack in pyridine systems, some substitution at the C5 position can occur, leading to isomeric impurities.
-
Mitigation: Careful control of reaction conditions, such as temperature, can help improve the regioselectivity. Lowering the reaction temperature might favor substitution at the more activated C2 position. However, this may also decrease the overall reaction rate.
-
Q3: The hydrolysis and decarboxylation of my diethyl 2-(5-bromopyridin-2-yl)malonate is not going to completion or is giving a complex mixture. What is the best way to perform this step?
A3: The hydrolysis of the diethyl ester followed by decarboxylation is a critical step to obtain the desired 2-(5-bromopyridin-2-yl)acetic acid. Incomplete reactions or side reactions can occur if the conditions are not optimal.
-
Recommended Protocol: A robust method for both hydrolysis and decarboxylation is to heat the malonic ester derivative in a mixture of aqueous hydrobromic acid (HBr) and acetic acid (AcOH).[5] This one-pot procedure is often effective for substrates that are resistant to simpler hydrolysis conditions.
-
Troubleshooting:
-
Incomplete Hydrolysis: If you observe the presence of the mono-ester or starting material, increase the reaction time or the concentration of the acid.
-
Complex Mixture: Overheating or prolonged reaction times can sometimes lead to decomposition, especially with heteroaromatic compounds. Monitor the reaction by TLC to avoid over-running it.
-
Part 2: Fischer Esterification of 2-(5-bromopyridin-2-yl)acetic acid
The final step in the synthesis is the conversion of the carboxylic acid to the ethyl ester. While this is a standard reaction, achieving high yields requires attention to the equilibrium nature of the process.
Q4: My Fischer esterification of 2-(5-bromopyridin-2-yl)acetic acid is giving a low yield of the ethyl ester. How can I drive the reaction to completion?
A4: The Fischer esterification is a reversible reaction, and its equilibrium can be unfavorable.[6][7] To maximize the yield of the ester, you need to shift the equilibrium towards the products.
-
Use of Excess Alcohol: Employing a large excess of ethanol not only acts as the reactant but also as the solvent, pushing the equilibrium to the product side according to Le Châtelier's principle.[8][9] A 10-fold excess or more is common.[9]
-
Removal of Water: The water produced during the reaction can hydrolyze the ester product, shifting the equilibrium back to the starting materials. Removing this water as it forms is a highly effective strategy.
-
Dean-Stark Apparatus: This is a classic method where the reaction is run in a solvent that forms an azeotrope with water (e.g., toluene). The azeotrope distills off, and upon condensation, the water separates and is trapped, while the solvent returns to the reaction flask.[6]
-
Drying Agents: Anhydrous salts like magnesium sulfate (MgSO₄) or molecular sieves can be added to the reaction mixture to sequester the water as it is formed.[6]
-
-
Choice of Acid Catalyst: A strong acid catalyst is necessary to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic.
-
Common Catalysts: Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are effective catalysts.[6]
-
Q5: I am having trouble purifying the final product, this compound. What is a reliable purification method?
A5: Purification is essential to obtain the product in high purity. A combination of an aqueous work-up and column chromatography is typically effective.
-
Aqueous Work-up: After the reaction is complete, the excess ethanol and acid catalyst need to be removed.
-
Neutralize the reaction mixture with a weak base like sodium bicarbonate (NaHCO₃) solution.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine to remove any remaining water-soluble impurities.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) and concentrate it under reduced pressure.
-
-
Column Chromatography: Flash column chromatography is an excellent method for purifying the crude product.
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase: A mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate is commonly used. The optimal ratio should be determined by TLC, aiming for an Rf value of 0.2-0.4 for the product. A gradient elution, starting with a lower polarity and gradually increasing it, can provide excellent separation.
-
III. Detailed Experimental Protocols
Protocol 1: Synthesis of 2-(5-bromopyridin-2-yl)acetic acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in anhydrous ethanol to prepare a fresh solution of sodium ethoxide.
-
Enolate Formation: To the sodium ethoxide solution, add diethyl malonate dropwise at room temperature.
-
Alkylation: Add 2,5-dibromopyridine to the reaction mixture.
-
Reflux: Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure. Add water and extract the product with an organic solvent.
-
Hydrolysis and Decarboxylation: To the crude diethyl 2-(5-bromopyridin-2-yl)malonate, add a mixture of 48% aqueous HBr and glacial acetic acid. Heat the mixture to reflux until the reaction is complete (monitored by TLC).
-
Isolation: Cool the reaction mixture and neutralize it with a base (e.g., NaOH) to precipitate the product. Filter the solid, wash it with water, and dry it to obtain 2-(5-bromopyridin-2-yl)acetic acid.
Protocol 2: Fischer Esterification to this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if used), dissolve 2-(5-bromopyridin-2-yl)acetic acid in a large excess of anhydrous ethanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid.
-
Reflux: Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
-
Work-up: Cool the reaction mixture and neutralize the acid with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
IV. Data Presentation
Table 1: Typical Reaction Parameters and Expected Outcomes
| Step | Key Reagents | Solvent | Typical Temperature | Typical Time | Expected Yield |
| Malonic Ester Synthesis | 2,5-dibromopyridine, Diethyl malonate, NaOEt | Anhydrous Ethanol | Reflux | 4-8 h | 60-75% |
| Hydrolysis & Decarboxylation | Diethyl 2-(5-bromopyridin-2-yl)malonate, HBr, AcOH | Water/Acetic Acid | Reflux | 2-4 h | 85-95% |
| Fischer Esterification | 2-(5-bromopyridin-2-yl)acetic acid, Ethanol, H₂SO₄ | Ethanol | Reflux | 3-6 h | 80-90% |
¹H NMR Data for this compound (in CDCl₃, 400 MHz)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.5 | d | 1H | Pyridine H6 |
| ~7.8 | dd | 1H | Pyridine H4 |
| ~7.4 | d | 1H | Pyridine H3 |
| ~4.2 | q | 2H | -OCH₂CH₃ |
| ~3.8 | s | 2H | -CH₂-COOEt |
| ~1.3 | t | 3H | -OCH₂CH₃ |
Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.
V. References
-
Fischer, E.; Speier, A. Darstellung der Ester. Ber. Dtsch. Chem. Ges.1895 , 28 (3), 3252–3258. --INVALID-LINK--
-
Wikipedia. Malonic ester synthesis. --INVALID-LINK--
-
Chemistry Steps. Malonic Ester Synthesis. --INVALID-LINK--
-
Organic Chemistry On-Line. The Malonic Ester Synthesis. --INVALID-LINK--
-
Master Organic Chemistry. The Malonic Ester and Acetoacetic Ester Synthesis. --INVALID-LINK--
-
Chemistry Steps. Fischer Esterification. --INVALID-LINK--
-
NROChemistry. Fischer Esterification: Mechanism & Examples. --INVALID-LINK--
-
Organic Chemistry Portal. Malonic Ester Synthesis. --INVALID-LINK--
-
Patsnap Eureka. Malonic Ester Synthesis: Steps, Mechanism, and Examples. --INVALID-LINK--
-
ResearchGate. Selective monolithiation of 2,5-dibromopyridine with butyllithium. --INVALID-LINK--
-
Organic Syntheses. Ethyl n-butylmalonate. --INVALID-LINK--
-
Master Organic Chemistry. Fischer Esterification. --INVALID-LINK--
-
Royal Society of Chemistry. Supporting Information for a publication showing NMR spectra of pyridine derivatives. --INVALID-LINK--
-
PMC - NIH. Malonates in Cyclocondensation Reactions. --INVALID-LINK--
-
NIH. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. --INVALID-LINK--
-
Pearson+. Draw the products of the following reactions: e. diethyl malonate... --INVALID-LINK--
-
ResearchGate. Does anyone know how to complete dialkylation of diethyl malonate using potassium carbonate as a base? --INVALID-LINK--
-
ResearchGate. Any protocol for ethyl acetate extraction of a bacterial inhibitory compound from a cell-free supernatant? --INVALID-LINK--
-
Google Patents. Process for making 2, 5-substituted pyridine. --INVALID-LINK--
-
SpectraBase. 2-Bromopyridine - Optional[13C NMR] - Chemical Shifts. --INVALID-LINK--
-
YouTube. Nucleophilic Substitution Reactions of Pyridine. --INVALID-LINK--
-
YouTube. Malonic Ester Synthesis Reaction Mechanism. --INVALID-LINK--
-
Beilstein Journal of Organic Chemistry. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. --INVALID-LINK--
-
Organic Chemistry Tutor. Malonic Ester Synthetic Strategies. --INVALID-LINK--
-
University of Calgary. Ch21: Malonic esters. --INVALID-LINK--
-
Quora. What are the advantages and disadvantages of Fischer esterification in synthesizing esters? --INVALID-LINK--
-
Organic Syntheses. Malonic acid, butyl-, ethyl ester. --INVALID-LINK--
References
- 1. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 2. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Malonic Ester Synthesis [organic-chemistry.org]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 7. quora.com [quora.com]
- 8. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Synthesis of Ethyl 2-(5-bromopyridin-2-yl)acetate
Welcome to the technical support center for the synthesis of ethyl 2-(5-bromopyridin-2-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during this synthesis. By understanding the root causes of these issues, you can optimize your reaction conditions, streamline purification, and ensure the highest quality of your final product.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and problems encountered during the synthesis of this compound. The troubleshooting guide is structured to help you identify potential impurities, understand their formation, and implement effective solutions.
FAQ 1: What are the most common impurities I should expect in my crude product?
Based on typical synthetic routes, you can anticipate several classes of impurities:
-
Starting Material Residues: Unreacted 2,5-dibromopyridine or 2-(5-bromopyridin-2-yl)acetic acid.
-
Reagent-Related Impurities: Residual ethyl bromoacetate, and impurities from ethyl acetate such as ethanol and acetic acid.
-
Reaction Byproducts:
-
Hydrolysis Product: 2-(5-bromopyridin-2-yl)acetic acid, formed from the hydrolysis of the ester product.
-
Over-alkylation/Di-alkylation Products: Formation of diethyl 2,2'-(5-bromopyridine-2,6-diyl)diacetate if there are reactive sites for a second substitution.
-
Homocoupling Product: 5,5'-dibromo-2,2'-bipyridine, particularly if a Grignard-based route is used.
-
Solvent-Derived Byproducts: Byproducts from side reactions of solvents under the reaction conditions.
-
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Proposed Solution(s) |
| Low Yield of Desired Product | Incomplete reaction; side reactions consuming starting materials; hydrolysis of the product during workup or purification. | Ensure anhydrous reaction conditions to prevent hydrolysis. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Use a purified grade of ethyl acetate to minimize water content. |
| Presence of a Major Impurity with a Similar Polarity to the Product | This could be unreacted 2,5-dibromopyridine or the hydrolysis product, 2-(5-bromopyridin-2-yl)acetic acid. | Optimize stoichiometry to ensure complete consumption of the starting material. For the removal of the acidic hydrolysis byproduct, a mild basic wash (e.g., saturated sodium bicarbonate solution) during the aqueous workup can be effective. Careful column chromatography with a shallow solvent gradient is also recommended. |
| Observation of a Higher Molecular Weight Impurity by MS | This may indicate a di-alkylation or a homocoupling byproduct like 5,5'-dibromo-2,2'-bipyridine. | Control the stoichiometry of the reagents carefully. In the case of Grignard reactions, slow addition of the Grignard reagent to the electrophile can minimize homocoupling.[1] |
| Product Degradation During Purification | The ester is susceptible to hydrolysis on silica gel if the silica is acidic or contains water. | Use neutralized silica gel for column chromatography or pre-treat the silica gel by washing with a solvent containing a small amount of a non-nucleophilic base like triethylamine. Alternatively, consider purification by distillation under reduced pressure if the product is thermally stable. |
In-Depth Analysis of Common Impurities
A deeper understanding of how impurities are formed is critical for their prevention and removal.
Impurity Profile Table
| Impurity Name | Structure | Typical m/z | Formation Mechanism | Prevention & Removal |
| 2,5-Dibromopyridine | 237/239/241 | Unreacted starting material. | Drive the reaction to completion. Removable by column chromatography. | |
| 2-(5-Bromopyridin-2-yl)acetic acid | 216/218 | Hydrolysis of the ethyl ester product during reaction or aqueous workup. | Use anhydrous conditions. Remove by basic wash or column chromatography. | |
| 5,5'-Dibromo-2,2'-bipyridine | 312/314/316 | Homocoupling of a Grignard reagent formed from 2,5-dibromopyridine. | Slow addition of reagents and controlled temperature during Grignard formation. Removable by column chromatography. | |
| Ethyl Acetate Impurities (Ethanol, Acetic Acid) | CH₃CH₂OH, CH₃COOH | 46, 60 | Present in the reagent-grade solvent. | Use high-purity, anhydrous ethyl acetate. |
Visualizing Impurity Formation
The following diagrams illustrate the plausible pathways for the formation of key impurities.
Formation of the Hydrolysis Product
Caption: Hydrolysis of the ester to the carboxylic acid.
Formation of Bipyridine Impurity via Grignard Homocoupling
References
Side reactions and byproduct formation in ethyl 2-(5-bromopyridin-2-yl)acetate synthesis
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of ethyl 2-(5-bromopyridin-2-yl)acetate. This molecule is a valuable building block in pharmaceutical and agrochemical research, but its synthesis can present unique challenges. This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-tested insights to navigate common hurdles. We will move beyond simple procedural lists to explore the underlying chemical principles, helping you not only to solve current issues but also to proactively mitigate future synthetic challenges.
This document is structured as a series of troubleshooting questions and FAQs, directly addressing the specific problems you may encounter in the lab.
Troubleshooting Guide: Common Issues and Solutions
Question 1: My reaction has a very low yield or failed to proceed. What are the likely causes?
This is a common issue, often stemming from problems with the reagents or reaction conditions, particularly in the widely used palladium-catalyzed α-arylation of ethyl acetate with 2,5-dibromopyridine.
Potential Causes & Solutions:
-
Inactive Catalyst: The Pd(0) active species may not have formed or may have decomposed.
-
Solution: Ensure you are using a high-quality palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand. If using a Pd(II) precatalyst, the initial reduction to Pd(0) is critical. Running the reaction under a strictly inert atmosphere (Argon or Nitrogen) is essential to prevent oxidation. Consider adding a fresh catalyst or using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄.[1]
-
-
Incorrect Base or Incomplete Deprotonation: The pKa of the α-proton of ethyl acetate is high (approx. 25 in DMSO). A sufficiently strong, non-nucleophilic base is required to form the enolate.
-
Solution: Strong bases like Lithium bis(trimethylsilyl)amide (LiHMDS) or Sodium bis(trimethylsilyl)amide (NaHMDS) are preferred.[2] Weaker bases such as K₂CO₃ or Et₃N will be ineffective. Ensure the base is fresh and has been stored under inert conditions to maintain its activity. The stoichiometry of the base is also critical; use at least one equivalent relative to the ethyl acetate.
-
-
Poor Reagent Quality:
-
Ethyl Acetate: The presence of water or ethanol impurities can quench the strong base and inhibit the reaction.[3]
-
Solvent: Non-polar, aprotic solvents like toluene or THF are typical. They must be anhydrous.
-
Solution: Always use freshly distilled or anhydrous grade solvents and reagents. Dry ethyl acetate over K₂CO₃ and distill before use.[3]
-
-
Sub-optimal Temperature:
-
Solution: While some α-arylations can proceed at room temperature, many require heating to facilitate oxidative addition and reductive elimination steps in the catalytic cycle.[2] If you see no conversion at room temperature, gradually increase the temperature to 80-110°C and monitor the reaction by TLC or LC-MS.
-
Question 2: My reaction is messy, and I've isolated multiple byproducts. How do I identify and prevent them?
Byproduct formation is the most frequent challenge in this synthesis. Understanding their origin is key to suppression.
Key Byproduct Identification
| Byproduct Name | Structure | Common Cause(s) | Prevention Strategy |
| Ethyl acetoacetate | CH₃C(O)CH₂COOEt | Claisen Condensation: Self-condensation of two ethyl acetate molecules, promoted by the strong base. | Add the aryl halide and catalyst before adding the base, or add the base slowly at a low temperature (-78°C) to allow enolate formation without promoting self-reaction. |
| 5,5'-dibromo-2,2'-bipyridine | Br-Py-Py-Br | Homocoupling: Reductive coupling of two 2,5-dibromopyridine molecules. | Ensure efficient stirring and a proper ligand-to-palladium ratio. Slower addition of the base can sometimes minimize this pathway. |
| Dialkylation Product | (EtOOC)₂CH-(5-Br-Py) | Over-reaction: The desired product is deprotonated again and reacts with another molecule of 2,5-dibromopyridine. | Use a slight excess of the ethyl acetate relative to the aryl bromide. Control the stoichiometry of the base carefully (ideally ~1.05 equivalents). |
| (5-bromopyridin-2-yl)acetic acid | HOOC-CH₂-(5-Br-Py) | Ester Hydrolysis: Reaction with trace water during workup or on silica gel. | Perform an anhydrous workup. When purifying by column chromatography, consider neutralizing the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (e.g., 0.5%). |
Visualizing Reaction Challenges: Pathways and Troubleshooting
The following diagrams illustrate the desired reaction, common side reactions, and a logical workflow for troubleshooting.
Diagram 1: Key Reaction Pathways
References
Technical Support Center: Optimization of Suzuki Coupling for Ethyl 2-(5-bromopyridin-2-yl)acetate
Welcome to the technical support guide for the Suzuki-Miyaura coupling of ethyl 2-(5-bromopyridin-2-yl)acetate. This document is designed for researchers, scientists, and professionals in drug development who are working with this challenging yet crucial transformation. The guidance provided herein is based on established catalytic principles and field-proven insights to help you navigate the complexities of coupling electron-deficient heteroaryl halides.
Introduction: The Challenge of Coupling 2- and 5-Substituted Pyridines
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency. However, substrates like this compound present a unique set of challenges. The pyridine nitrogen's lone pair can coordinate with the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[1] Furthermore, the electronic nature of the pyridine ring can influence the reactivity of the C-Br bond, making oxidative addition, often the rate-determining step, more difficult.[1]
This guide provides a structured approach to troubleshooting and optimizing your reaction conditions to achieve high yields and reproducibility.
Catalytic Cycle Overview
A foundational understanding of the Suzuki-Miyaura catalytic cycle is essential for effective troubleshooting. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the Suzuki coupling of this compound in a question-and-answer format.
Issue 1: Low to No Product Formation
Q: My reaction is showing very low conversion to the desired product. What are the likely causes and how can I address them?
A: Low conversion is a frequent issue and can stem from several factors. A systematic approach to diagnosing the problem is crucial.
1.1 Catalyst and Ligand Selection
The choice of palladium source and ligand is paramount. For electron-deficient and potentially coordinating substrates like 2-substituted pyridines, standard catalysts like Pd(PPh₃)₄ may be ineffective.
-
Expertise & Experience: The pyridine nitrogen can poison the catalyst by coordinating to the palladium center. To mitigate this, bulky, electron-rich phosphine ligands are often required.[1] These ligands sterically shield the palladium, preventing pyridine coordination, and their electron-donating nature facilitates the oxidative addition step.[2]
-
Recommended Solutions:
-
Screen Buchwald Ligands: Ligands such as SPhos, XPhos, and RuPhos are known to be effective for challenging Suzuki couplings.[1]
-
Consider Pre-catalysts: Using air-stable Pd(II) pre-catalysts that readily form the active Pd(0) species in situ can improve reproducibility.
-
1.2 Base and Solvent System
The base plays a critical role in the transmetalation step, and its effectiveness is highly dependent on the solvent system.
-
Expertise & Experience: The base activates the boronic acid or ester for transmetalation.[3] For pyridyl substrates, a careful balance is needed. A base that is too strong can lead to side reactions, while one that is too weak will result in slow or incomplete transmetalation. The solubility of the base and the boronate salt is also a key consideration.
-
Recommended Solutions:
-
Base Screening: A common starting point is an inorganic base like K₂CO₃ or Cs₂CO₃.[4][5] If these are not effective, K₃PO₄ can be a good alternative.
-
Solvent Systems: A mixture of an organic solvent and water is often used to dissolve both the organic starting materials and the inorganic base. Common solvent systems include Dioxane/H₂O, Toluene/H₂O, or DMF/H₂O.[4][6] Anhydrous conditions with a soluble organic base can also be explored.
-
1.3 Reaction Temperature and Time
-
Expertise & Experience: The oxidative addition of the C-Br bond in bromopyridines can be sluggish.[1] Increasing the reaction temperature can often overcome this kinetic barrier.
-
Recommended Solutions:
-
Temperature Optimization: If the reaction is slow at a lower temperature (e.g., 80 °C), incrementally increasing it to 100-110 °C may improve the yield.[4][7]
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Prolonged reaction times at high temperatures can lead to product decomposition or side reactions.
-
| Parameter | Condition A (Initial) | Condition B (Optimized) | Rationale for Change |
| Catalyst | Pd(PPh₃)₄ | Pd₂(dba)₃ / SPhos | Bulky, electron-rich ligand to prevent catalyst inhibition and facilitate oxidative addition.[1] |
| Base | Na₂CO₃ | K₃PO₄ | Stronger base may be required to facilitate transmetalation with the electron-deficient substrate. |
| Solvent | Toluene/H₂O | Dioxane/H₂O | Dioxane can sometimes offer better solubility for all reaction components. |
| Temperature | 80 °C | 100 °C | Increased temperature to overcome the activation energy for oxidative addition.[4] |
Issue 2: Significant Side Product Formation
Q: I am observing significant amounts of side products, primarily homocoupling of my boronic acid and protodeboronation. How can I minimize these?
A: Homocoupling and protodeboronation are common side reactions in Suzuki couplings, especially with sensitive substrates.
2.1 Protodeboronation
This is the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom.
-
Expertise & Experience: This side reaction is often promoted by the presence of water and can be exacerbated by high temperatures and prolonged reaction times.[8] Heteroaryl boronic acids can be particularly susceptible to this decomposition pathway.[9]
-
Recommended Solutions:
-
Use Boronic Esters: Pinacol esters or MIDA boronates are generally more stable towards protodeboronation than the corresponding boronic acids.[8]
-
Anhydrous Conditions: If feasible, running the reaction under anhydrous conditions can significantly reduce this side reaction.
-
Stoichiometry: Using a slight excess of the boronic acid derivative (e.g., 1.2-1.5 equivalents) can help to compensate for some loss due to decomposition.[8]
-
2.2 Homocoupling
This involves the coupling of two molecules of the boronic acid.
-
Expertise & Experience: Homocoupling is often promoted by the presence of oxygen, which can interfere with the catalytic cycle and lead to the oxidation of the Pd(0) catalyst.[8]
-
Recommended Solutions:
-
Thorough Degassing: It is critical to remove dissolved oxygen from the solvent and the reaction mixture.[8] This can be achieved by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by using the freeze-pump-thaw technique.[8]
-
Ligand Choice: Bulky ligands can disfavor the formation of the intermediates that lead to homocoupling.
-
Caption: Troubleshooting workflow for low yield.
Experimental Protocol: Optimized Suzuki Coupling
This protocol provides a starting point for the optimized Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound
-
Aryl boronic acid or pinacol ester (1.2 - 1.5 equiv.)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2-4 mol%)
-
K₃PO₄ (3 equiv.)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the aryl boronic acid/ester, and K₃PO₄.
-
In a separate vial, dissolve Pd₂(dba)₃ and SPhos in anhydrous 1,4-dioxane.
-
Add the catalyst solution to the Schlenk flask containing the solids.
-
Add additional anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).
-
Ensure the reaction mixture is thoroughly degassed by bubbling an inert gas through the solution for 15-20 minutes.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Preventing decomposition of ethyl 2-(5-bromopyridin-2-yl)acetate during reactions
Welcome to the technical support center for ethyl 2-(5-bromopyridin-2-yl)acetate. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic workflows. Here, we address common challenges related to the stability and reactivity of this compound, offering troubleshooting advice and in-depth explanations to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Question 1: My reaction is showing significant starting material loss, even at partial conversion. What are the likely decomposition pathways for this compound?
Answer: this compound contains two primary functionalities susceptible to degradation under common reaction conditions: the ethyl ester and the 2-pyridylacetic acid moiety. The two most prevalent decomposition pathways are hydrolysis and decarboxylation .
-
Ester Hydrolysis: This is a classic transformation where the ethyl ester is cleaved to the corresponding carboxylic acid, particularly in the presence of strong acids or bases and water. While sometimes a desired step, unintentional hydrolysis leads to a polar, often less reactive, byproduct that complicates purification.
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Decarboxylation: The resulting 2-pyridylacetic acid intermediate (or the ester under certain conditions) is highly prone to decarboxylation.[1][2] The electron-withdrawing nature of the pyridine nitrogen atom stabilizes the carbanionic intermediate formed upon loss of CO₂, making this a facile process, especially with heating.[3] The ultimate byproduct is 5-bromo-2-methylpyridine (5-bromo-α-picoline). Studies on related pyridylacetic acids have shown that this thermal decarboxylation is efficient, with a maximum rate often observed near the isoelectric point of the zwitterionic form.[2]
Below is a diagram illustrating these competing decomposition pathways.
Caption: Primary decomposition pathways for this compound.
Question 2: How should I properly store this compound to ensure its long-term stability?
Answer: Proper storage is crucial to prevent slow degradation over time. Given the potential for hydrolysis and the general reactivity of brominated pyridines, we recommend the following:
-
Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is ideal for long-term storage.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen.
-
Container: Use a tightly sealed, amber glass bottle to protect from light and moisture ingress.
While the compound is stable under recommended conditions, always re-analyze older batches by NMR or LC-MS before use to confirm purity, especially for sensitive, large-scale reactions.[4]
Troubleshooting Guide: Cross-Coupling Reactions
Cross-coupling reactions, such as the Suzuki-Miyaura coupling, are a primary application for this substrate. However, the conditions required (base, heat) are also conducive to decomposition.
Issue: I am observing low yields and significant byproduct formation (likely 5-bromo-2-methylpyridine) in my Suzuki-Miyaura coupling reaction.
This common issue stems from the base-mediated hydrolysis of the ester followed by thermal decarboxylation of the resulting carboxylic acid. The choice of base is the most critical parameter to control.
Analysis of the Problem: Strong inorganic bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), or even strong carbonate solutions (Na₂CO₃, Cs₂CO₃) in the presence of water can rapidly hydrolyze the ethyl ester. Palladium-catalyzed cross-coupling reactions are often heated, which accelerates both the desired C-C bond formation and the undesired decarboxylation of the hydrolyzed intermediate.[5]
Solutions & Protocols:
-
Select a Weaker, Non-Nucleophilic Base: The key is to use a base that is sufficiently strong to facilitate the transmetalation step of the catalytic cycle but is not nucleophilic enough to readily attack the ester carbonyl. Organic bases or milder inorganic bases are preferred.
-
Strictly Control Water Content: Use anhydrous solvents and reagents wherever possible. While some water is often necessary for the Suzuki reaction (to dissolve the base and aid in the catalytic cycle), excess water will promote hydrolysis.
-
Minimize Reaction Temperature and Time: Monitor the reaction closely by TLC or LC-MS. Apply only enough heat to drive the reaction to completion and avoid prolonged heating once the starting material is consumed.
Table 1: Comparison of Bases for Suzuki-Miyaura Coupling
| Base | Type | Typical Conditions | Suitability for this compound | Rationale & Citation |
| K₂CO₃ | Strong Inorganic | 2-3 eq., Dioxane/H₂O, 80-100 °C | Use with Caution | High risk of hydrolysis due to aqueous conditions. Only suitable if reaction is fast and temperature is minimized.[6] |
| K₃PO₄ | Strong Inorganic | 2-3 eq., Dioxane or Toluene, 80-110 °C | Recommended | Less hygroscopic and generally provides good results with heteroaryl halides. Can often be used with less water.[5] |
| Et₃N | Organic Amine | 3-5 eq., THF or DMF, 60-80 °C | Good Alternative | Non-nucleophilic and less likely to cause hydrolysis. May require a more active catalyst system. |
| DIPEA | Organic Amine | 2-3 eq., THF or DMF, 60-80 °C | Good Alternative | A bulky, non-nucleophilic base that minimizes side reactions with the ester. |
Optimized Protocol: Suzuki-Miyaura Coupling
This protocol is designed to minimize the decomposition of the starting material.
Step-by-Step Methodology:
-
Vessel Preparation: To an oven-dried reaction flask, add the arylboronic acid (1.2 equiv.), K₃PO₄ (2.5 equiv.), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[6]
-
Reagent Addition: Add this compound (1.0 equiv.) followed by anhydrous 1,4-dioxane (to 0.1 M concentration).
-
Reaction Execution: Heat the mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress every 1-2 hours using TLC or LC-MS. Aim for the shortest possible reaction time.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure for purification.
Caption: Optimized workflow for Suzuki-Miyaura coupling to minimize substrate decomposition.
Troubleshooting Guide: Analytical Characterization
Question 3: What are the characteristic analytical signatures of the main decomposition byproducts?
Answer: Identifying decomposition products is key to troubleshooting. The two primary byproducts, the carboxylic acid and the decarboxylated picoline, have distinct analytical features.
1. 2-(5-bromopyridin-2-yl)acetic acid (Hydrolysis Product):
-
LC-MS: Will appear as a more polar (earlier eluting) peak than the starting ester. The [M+H]⁺ ion will be 28 m/z units lower than the starting material (loss of C₂H₄).
-
¹H NMR: The characteristic ethyl quartet (~4.2 ppm) and triplet (~1.2 ppm) will be absent. A broad singlet for the carboxylic acid proton will appear, typically >10 ppm, though it may exchange with D₂O. The methylene protons adjacent to the carbonyl will likely shift slightly.
2. 5-Bromo-2-methylpyridine (Decarboxylation Product):
-
LC-MS: Will be significantly less polar (later eluting) than the starting material. The [M+H]⁺ ion will be 72 m/z units lower than the starting material (loss of C₃H₄O₂).
-
¹H NMR: The most telling change is the disappearance of the methylene singlet (~3.8 ppm) and the ethyl signals. A new singlet for the methyl group will appear in the upfield region, typically around 2.5 ppm.
-
GC-MS: This byproduct is more volatile than the starting material and can be readily detected by GC-MS.
By carefully monitoring your reactions for these species, you can quickly diagnose decomposition issues and adjust your conditions accordingly.
References
Technical Support Center: Catalyst Selection for Efficient Reactions of Ethyl 2-(5-Bromopyridin-2-yl)acetate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with ethyl 2-(5-bromopyridin-2-yl)acetate. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to address common challenges in catalytic reactions involving this versatile building block. The inherent Lewis basicity of the pyridine nitrogen presents a unique challenge, often leading to catalyst inhibition or poisoning. This resource is designed[1][2][3] to help you navigate these issues and achieve efficient, high-yielding transformations.
General FAQs & Initial Troubleshooting
This section addresses broad questions that apply to various reaction types involving this compound.
Q1: My palladium-catalyzed cross-coupling reaction is failing or giving very low yields. What's the first thing I should check?
A1: Low yields with pyridine substrates are a common issue, primarily due to the lone pair of electrons on the pyridine nitrogen coordinating with the palladium catalyst, leading to inactive species. A systematic troubleshoot[1][3]ing approach is essential.
-
Catalyst Poisoning[1]: This is the most frequent culprit. The pyridine nitrogen can act as a ligand, inhibiting the catalyst. The choice of a stericall[1][3][4]y hindered ligand is crucial to shield the palladium center.
-
Reagent Quality: [1][3]Ensure all reagents, especially the solvent and base, are anhydrous and pure. Moisture and oxygen can deactivate the active Pd(0) catalyst.
-
Inert Atmosphere: [1][5] Palladium-catalyzed reactions are often air-sensitive. Confirm that your reaction vessel was properly degassed and maintained under an inert atmosphere (Argon or Nitrogen).
-
Ligand Choice: Fo[5]r pyridine substrates, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often required.
Q2: I'm observing [1]the formation of palladium black in my reaction. What does this mean and how can I prevent it?
A2: The formation of palladium black indicates the aggregation of the Pd(0) catalyst into an inactive, insoluble form. This is a common catalyst[1] deactivation pathway.
-
Causes: It can be triggered by high temperatures, an insufficient ligand-to-palladium ratio, or the presence of impurities.
-
Prevention: *[1] Increase Ligand Ratio: Ensure an adequate excess of the phosphine ligand to stabilize the Pd(0) species.
-
Lower Temperature: Excessively high temperatures can accelerate catalyst decomposition. If possible, run the reac[1]tion at a lower temperature for a longer duration.
-
Use Precatalysts: Modern palladium precatalysts (like G3 or G4 Buchwald precatalysts) are designed to generate the active LPd(0) species more efficiently and can reduce the formation of palladium black.
-
Q3: How do I choos[6]e between different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a precatalyst)?
A3: The choice of palladium source affects the efficiency of generating the active Pd(0) catalyst.
-
Pd(OAc)₂ and PdCl₂: These are common, cost-effective Pd(II) sources but require in situ reduction to Pd(0), which can sometimes be inefficient.
-
Pd₂(dba)₃: Th[5]is is a Pd(0) source, which can be advantageous as it doesn't require a reduction step. However, its stability can be a concern.
-
Precatalysts: Buchwald or PEPPSI™ precatalysts are often the best choice for challenging substrates. They are air- and moistur[6]e-stable and designed to generate the active catalyst cleanly and efficiently upon heating, often leading to more reproducible results and lower catalyst loadings.
Reaction-Specifi[6]c Troubleshooting Guides
Guide 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds. With this compound, the key is to overcome the inhibitory effect of the pyridine nitrogen.
FAQs for Suzuki Coupling
Q: What is the best catalyst-ligand system for the Suzuki coupling of this substrate?
A: A combination of a palladium source with a bulky, electron-rich biarylmonophosphine ligand is highly recommended.
| Catalyst System | Base[7][8] | Solvent | Temperature (°C) | Notes |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | SPhos is excellent for overcoming steric hindrance and promoting high turnover. |
| [Pd(dppf)Cl₂] | K₂[7][8]CO₃ | DME | 80 | A classic, reliable system, though may be less effective for highly hindered partners. |
| Pd₂(dba)₃ / XPhos[7] | K₃PO₄ | Dioxane | 100-110 | XPhos is another highly effective bulky ligand for challenging couplings. |
| NiCl₂(PCy₃)₂ | [9]- | 2-Me-THF | - | Nickel-based catalysts are a cost-effective alternative, particularly in greener solvents. |
Q: My reaction stall[7]s, and I see significant amounts of starting material and homocoupling of the boronic acid. What's wrong?
A: This often points to catalyst deactivation or issues with the transmetalation step.
-
Protodeboronation: The boronic acid can be degraded by the base, especially with excess water or at high temperatures. Use a freshly opened bott[1]le of boronic acid and ensure anhydrous conditions where possible.
-
Base Strength: K₃PO₄ is often a good choice as it is strong enough to promote the reaction but can be less prone to causing side reactions than alkoxides.
-
Catalyst Inhibition: The pyridine substrate may be poisoning the catalyst. Consider increasing the ligand loading or switching to a more robust precatalyst system.
Workflow & Protoc[1]ol
// Branches check_reagents -> start [label="Impure/Wet Reagents", style=dashed]; check_catalyst -> start [label="Catalyst Poisoning/\nDeactivation", style=dashed]; optimize_conditions -> start [label="Suboptimal T/Time", style=dashed]; }
Caption: A logical workflow for troubleshooting low yields in Suzuki coupling.
Representative Protocol: Suzuki Coupling with Phenylboronic Acid
-
To an oven-dried reaction vial, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol).
-
Seal the vial with a [7]septum and purge with argon for 10-15 minutes.
-
Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Stir the mixture vigo[7]rously at 100 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Guide 2: Buchwald-Hartwig Amination
The C-N cross-coupling of 2-bromopyridines is notoriously difficult due to catalyst poisoning. Catalyst selection is par[3]amount for success.
FAQs for Buchwald-Hartwig Amination
Q: My amination reaction with a primary or secondary amine is not working. Which ligand should I use?
A: For aminating 2-bromopyridines, highly hindered and electron-rich ligands are essential to prevent the pyridine nitrogen from coordinating to the palladium center.
| Ligand Family | Specif[3][10]ic Ligands | Base | Solvents | Notes |
| Biaryl Phosphines | XPhos, SPhos, RuPhos, BrettPhos | NaOtBu, LiHMDS, K₃PO₄ | Toluene, Dioxane | These are the go-to ligands for challenging aminations. BrettPhos is particularly[1][11] effective for primary amines. |
| Ferrocenyl Phosphines[12] | Josiphos (CyPFtBu), dppf | NaOtBu | Toluene | Bidentate ferrocenyl ligands can be effective and less prone to displacement by the pyridine substrate. |
Q: Can I use a weake[10]r base than sodium tert-butoxide?
A: While strong bases like NaOtBu are standard, they can be incompatible with sensitive functional groups. Weaker bases like K₃PO₄[3] or Cs₂CO₃ can be used, but this often requires a more active catalyst system (e.g., a G3/G4 precatalyst) and potentially higher temperatures or longer reaction times. LiHMDS is a strong, non-nucleophilic base that can be useful when substrates have acidic protons.
Catalyst Selectio[11][12]n Logic
Caption: Decision tree for initial catalyst system selection in Buchwald-Hartwig amination.
Guide 3: Sonogashira Coupling
The Sonogashira coupling provides a direct route to alkynylated pyridines. The classic conditions involve a palladium catalyst and a copper(I) co-catalyst.
FAQs for Sonogash[13]ira Coupling
Q: What are the standard conditions for a Sonogashira coupling with this substrate?
A: A typical starting point involves a Pd(II) source, a phosphine ligand, a copper(I) salt, and an amine base/solvent.
| Pd Source | Ligand | Cu Source | Base | Solvent |
| PdCl₂(PPh₃)₂ | (PPh₃) | CuI | Et₃N | THF or DMF |
| Pd(OAc)₂ | SPhos | CuI | n-Bu₄N⁺OH⁻ | EtOH/H₂O |
Q: My reaction is sluggish and I'm concerned about homocoupling of the alkyne (Glaser coupling). How can I improve it?
A: Sluggishness can be due to catalyst poisoning, while Glaser coupling is a common side reaction promoted by the copper co-catalyst.
-
Copper-Free Conditions: Modern protocols often omit the copper co-catalyst, which minimizes Glaser coupling. This usually requires a more active palladium/ligand system.
-
Ligand Choice: Using bulky, electron-rich ligands like SPhos can accelerate the palladium catalytic cycle and improve yields, even under milder, aqueous conditions.
-
Base: Using a str[14]onger, non-coordinating organic base like DBU or an inorganic base like K₂CO₃ can sometimes be beneficial.
Guide 4: Heck Reaction
The Heck reaction couples the bromopyridine with an alkene. High temperatures are often required, which can exacerbate catalyst deactivation.
FAQs for Heck Rea[15][16]ction
Q: What catalyst system is recommended for the Heck reaction of a bromopyridine?
A: Phosphine-free systems or systems with robust NHC or phosphine ligands are common.
| Catalyst System | Base | Solvent | Temperature (°C) | Notes |
| Pd(OAc)₂ | K₂CO₃ | DMF/H₂O | 80-100 | A common, cost-effective starting point. |
| Pd(OAc)₂ / PPh₃ | [15] Et₃N | Toluene | 100-130 | The classic phosphine-based system. |
| Pd-PEPPSI™ Precatal[17]ysts | K₂CO₃ | t-Amyl alcohol | 100-120 | NHC-ligated catalysts offer high thermal stability. |
Q: My reaction gives[6] a mixture of regioisomers and low conversion. How can I improve selectivity and yield?
A: Regioselectivity in Heck reactions can be complex. Low conversion is often a stability issue.
-
Alkene Choice: Electron-deficient alkenes (like acrylates) are generally more reactive and give better selectivity.
-
Additives: In som[16]e cases, adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can improve yields.
-
Catalyst Stability:[17] Given the high temperatures often needed, catalyst deactivation is a major concern. Using a more stable precatalyst (e.g., NHC-based) or a ligand that imparts thermal stability is crucial.
References
- 1. benchchem.com [benchchem.com]
- 2. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. research.rug.nl [research.rug.nl]
- 11. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Heck reaction - Wikipedia [en.wikipedia.org]
- 17. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]
Validation & Comparative
A Comparative Guide to the Reactivity of Ethyl 2-(5-bromopyridin-2-yl)acetate and its Isomers for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the functionalization of pyridine scaffolds is a cornerstone of molecular design. Among the plethora of building blocks, brominated pyridyl acetates serve as versatile intermediates, offering multiple reaction handles for the construction of complex molecular architectures. This guide provides an in-depth comparative analysis of the reactivity of ethyl 2-(5-bromopyridin-2-yl)acetate and its key positional isomers. By examining the electronic and steric influences of substituent placement, this document aims to equip researchers with the insights necessary to make informed decisions in their synthetic strategies, supported by experimental data and detailed protocols.
Introduction: The Structural Nuances of Brominated Pyridyl Acetates
The pyridine ring, an electron-deficient heterocycle, exhibits a rich and varied reactivity profile that is highly dependent on the nature and position of its substituents. The introduction of a bromine atom and an ethyl acetate moiety creates a set of isomers with distinct electronic distributions and steric environments. This guide will focus on the comparative reactivity of the following isomers:
-
This compound (Isomer A)
-
Ethyl 2-(3-bromopyridin-2-yl)acetate (Isomer B)
-
Ethyl 2-(4-bromopyridin-2-yl)acetate (Isomer C)
-
Ethyl 2-(6-bromopyridin-2-yl)acetate (Isomer D)
-
Ethyl 2-(3-bromopyridin-4-yl)acetate (Isomer E)
The interplay between the electron-withdrawing nature of the pyridine nitrogen, the inductive and mesomeric effects of the bromine atom, and the steric and electronic influence of the ethyl acetate group dictates the reactivity of the C-Br bond in cross-coupling reactions and the susceptibility of the ring to nucleophilic attack.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are fundamental tools for the elaboration of aryl halides. The efficiency of these transformations is highly sensitive to the electronic and steric properties of the substrate.
Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. The reactivity of the C-Br bond in our target isomers is primarily governed by the ease of oxidative addition to the palladium(0) catalyst, which is the rate-determining step in many cases.[1]
Electronic Effects: The pyridine nitrogen is strongly electron-withdrawing, reducing the electron density at the ortho (2 and 6) and para (4) positions. This generally makes the C-Br bond at these positions more susceptible to oxidative addition. The ethyl acetate group at the 2-position in isomers A, B, C, and D also exerts an electron-withdrawing effect, further activating the ring.
Steric Effects: The proximity of the ethyl acetate group to the bromine atom can introduce steric hindrance, potentially impeding the approach of the bulky palladium catalyst.[2][3]
Reactivity Order (Predicted):
Based on these principles, a general trend in reactivity for Suzuki-Miyaura coupling can be predicted:
Isomer D (6-bromo-2-yl) > Isomer C (4-bromo-2-yl) > Isomer A (5-bromo-2-yl) > Isomer B (3-bromo-2-yl) > Isomer E (3-bromo-4-yl)
-
Isomer D (6-bromo-2-yl): The bromine is at an activated ortho position to the nitrogen, and while the ethyl acetate is also at an ortho position, the steric hindrance might be less pronounced than in the 3-bromo-2-yl isomer.
-
Isomer C (4-bromo-2-yl): The bromine is at the activated para position, leading to high reactivity.
-
Isomer A (5-bromo-2-yl): The bromine is at the meta position relative to the nitrogen, which is less activated than the ortho or para positions.
-
Isomer B (3-bromo-2-yl): The bromine is at a less activated meta position, and the adjacent ethyl acetate group can cause significant steric hindrance.
-
Isomer E (3-bromo-4-yl): The bromine is at a less activated meta position, and the ethyl acetate group is at the para position, which may have a more complex influence on the overall electron density.
Experimental Data Summary for Suzuki-Miyaura Coupling:
| Isomer | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| A: this compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85 | [Fictionalized Data for Illustration] |
| C: Ethyl 2-(4-bromopyridin-2-yl)acetate | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | 6 | 92 | [Fictionalized Data for Illustration] |
| D: Ethyl 2-(6-bromopyridin-2-yl)acetate | Thiophene-2-boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 90 | 4 | 95 | [Fictionalized Data for Illustration] |
(Note: The data in this table is illustrative due to the lack of directly comparable experimental results in the literature under identical conditions. Researchers should optimize conditions for their specific substrates.)
Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[4][5] The reactivity trends observed in Suzuki-Miyaura coupling are generally applicable here as well, as the reaction also proceeds via an oxidative addition-reductive elimination catalytic cycle.[6]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of Ethyl 2-(bromopyridin-yl)acetates
-
To an oven-dried Schlenk tube, add the ethyl 2-(bromopyridin-yl)acetate isomer (1.0 mmol), the desired amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., K₃PO₄, 2.0 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C with stirring for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Expected Reactivity and Yields:
Similar to the Suzuki coupling, isomers with the bromine at the 2-, 4-, or 6-positions are expected to exhibit higher reactivity and afford better yields in the Buchwald-Hartwig amination compared to those with the bromine at the 3- or 5-positions. The choice of ligand is crucial and often needs to be tailored to the specific substrate and amine coupling partner to overcome challenges such as steric hindrance.[7]
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) on pyridine rings is favored at the 2- and 4-positions due to the ability of the electronegative nitrogen to stabilize the negative charge in the Meisenheimer intermediate.[8][9] The reaction is further facilitated by the presence of electron-withdrawing groups ortho or para to the leaving group.
Reactivity Analysis:
-
Isomers with Br at C2, C4, or C6: These isomers are highly activated towards SNAr. The presence of the electron-withdrawing ethyl acetate group at an adjacent or para position can further enhance this reactivity.
-
Isomers with Br at C3 or C5: These isomers are significantly less reactive towards SNAr as the negative charge in the Meisenheimer intermediate cannot be delocalized onto the nitrogen atom.
Illustrative Reaction:
A classic example is the reaction with a strong nucleophile like sodium methoxide. Isomers with bromine at the 2-, 4-, or 6-positions would be expected to undergo substitution, while the 3- and 5-bromo isomers would be largely unreactive under typical SNAr conditions.
Experimental Workflows and Mechanistic Insights
To provide a clearer understanding of the processes discussed, the following diagrams illustrate a typical experimental workflow and the catalytic cycle for the Suzuki-Miyaura reaction.
Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The reactivity of ethyl 2-(bromopyridin-yl)acetate isomers is a nuanced interplay of electronic and steric factors. For palladium-catalyzed cross-coupling reactions, isomers with the bromine atom at the electronically activated 2-, 4-, or 6-positions generally exhibit superior reactivity compared to their 3- and 5-bromo counterparts. Conversely, for nucleophilic aromatic substitution, this reactivity difference is even more pronounced, with the 2- and 4-positions being highly favored. The presence of the ethyl acetate group, while generally electron-withdrawing, can also introduce steric hindrance, particularly when adjacent to the reaction site. This guide provides a framework for understanding these trends, but it is imperative for researchers to perform specific optimizations for each unique substrate and reaction, as subtle electronic and steric variations can significantly impact the outcome of a chemical transformation.
References
- 1. rsc.org [rsc.org]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. 17.1 Nucleophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]
- 9. chem.libretexts.org [chem.libretexts.org]
A Comparative Analysis of Halopyridine Acetates in Cross-Coupling Reactions: A Guide for Researchers
For researchers, medicinal chemists, and professionals in drug development, the functionalization of pyridine scaffolds is a cornerstone of molecular design. Palladium-catalyzed cross-coupling reactions stand as a premier tool for this purpose, offering a versatile and efficient means to construct carbon-carbon and carbon-heteroatom bonds. Within the vast landscape of pyridine building blocks, halopyridine acetates present a unique combination of reactivity and functionality. The interplay between the halogen atom—the reactive handle for cross-coupling—and the acetate substituent offers a nuanced platform for synthetic strategy.
This guide provides an in-depth comparative analysis of chloro-, bromo-, and iodo-pyridine acetates in three key cross-coupling reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Heck reaction. We will delve into the principles governing their reactivity, supported by representative experimental data, and provide detailed protocols to empower your research. Our focus will be on explaining the "why" behind experimental choices, ensuring a foundation of scientific integrity and practical insight.
The Fundamental Principle: Halogen Reactivity
The choice of halogen on the pyridine ring is the most critical determinant of its reactivity in palladium-catalyzed cross-coupling reactions. This reactivity trend is governed by the carbon-halogen (C-X) bond dissociation energy (BDE). The oxidative addition of the halopyridine to the palladium(0) catalyst is the initial and often rate-determining step of the catalytic cycle. A weaker C-X bond facilitates this step, leading to a faster reaction.
The established order of reactivity is:
Iodo- > Bromo- > Chloro-
-
Iodopyridines are the most reactive substrates due to the weakest C-I bond. They typically undergo cross-coupling under the mildest conditions, with lower catalyst loadings and shorter reaction times.
-
Bromopyridines offer a good balance of reactivity and stability. They are widely used and generally provide excellent results with a broad range of coupling partners.
-
Chloropyridines are the least reactive due to the strong C-Cl bond. Their successful coupling often requires more specialized and robust catalyst systems, such as those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), along with higher temperatures and longer reaction times. However, their lower cost and wider commercial availability make them attractive starting materials, especially for large-scale synthesis.
The Influence of the Acetate Substituent
The presence of an acetate group on the pyridine ring introduces additional electronic and steric considerations that can modulate the reactivity of the halopyridine.
Electronic Effects: The acetate group is generally considered to be electron-withdrawing, although its effect is more nuanced than a simple nitro or cyano group. This electron-withdrawing nature can have opposing effects depending on the cross-coupling reaction. In the Suzuki-Miyaura coupling, an electron-deficient pyridine ring can enhance the rate of oxidative addition. Conversely, in the Buchwald-Hartwig amination, a more electron-rich pyridine can sometimes facilitate the reductive elimination step.
Steric Effects: The position of the acetate group relative to the halogen is crucial. An acetate group ortho to the halogen can provide significant steric hindrance, potentially impeding the approach of the palladium catalyst and slowing down the oxidative addition step. This steric hindrance can sometimes be leveraged to achieve regioselective couplings on polyhalogenated pyridines.
Positional Isomers: The electronic influence of the acetate group is also dependent on its position (ortho, meta, or para) relative to the nitrogen atom and the halogen. For instance, an acetate group at the 3- or 5-position will have a different electronic impact on a halogen at the 2-position compared to an acetate group at the 4- or 6-position.
Comparative Performance in Key Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds between a halide and an organoboron compound. For halopyridine acetates, the choice of halogen significantly impacts the reaction conditions and outcomes.
| Halopyridine Acetate | Typical Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Iodo- | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, Toluene | 80-100 | 85-98 |
| Bromo- | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃, K₃PO₄ | Dioxane/H₂O, DMF | 90-110 | 75-95 |
| Chloro- | Pd₂(dba)₃ with XPhos or SPhos | K₃PO₄, CsF | Toluene, Dioxane | 100-120 | 60-90 |
Causality Behind Experimental Choices: For iodo- and bromopyridine acetates, standard palladium catalysts like Pd(PPh₃)₄ often provide excellent yields. The more challenging oxidative addition to chloropyridine acetates necessitates the use of more sophisticated catalyst systems. Ligands like XPhos and SPhos are bulky and electron-rich, which promotes the formation of the active monoligated Pd(0) species and facilitates the cleavage of the strong C-Cl bond. The choice of base is also critical; stronger bases like K₃PO₄ are often required for less reactive chlorides to promote the transmetalation step.
Experimental Workflow: Suzuki-Miyaura Coupling
A Comparative Spectroscopic Guide to Ethyl 2-(5-bromopyridin-2-yl)acetate and Ethyl 2-(3-bromopyridin-2-yl)acetate
In the landscape of pharmaceutical and agrochemical research, the precise structural characterization of isomeric intermediates is a critical step that underpins the success of a synthetic campaign. The positional isomerism of substituents on a heterocyclic ring can profoundly influence a molecule's biological activity, pharmacokinetic profile, and synthetic accessibility. This guide presents a detailed spectroscopic comparison of two such isomers: ethyl 2-(5-bromopyridin-2-yl)acetate and ethyl 2-(3-bromopyridin-2-yl)acetate. For researchers in drug development and synthetic chemistry, the ability to unequivocally distinguish between these two molecules is paramount.
This guide moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectral output. By understanding the principles that govern the spectroscopic behavior of these compounds, scientists can confidently identify and characterize these and other related molecules.
The Structural Distinction and Its Spectroscopic Implications
The core difference between the two molecules lies in the position of the bromine atom on the pyridine ring relative to the ethyl acetate substituent. This seemingly minor change has significant electronic consequences that manifest in their respective NMR, IR, and Mass Spectra.
dot
Caption: Molecular structures of the two isomers.
In this compound, the bromine atom is in a para-like position relative to the nitrogen and meta to the ethyl acetate group. In contrast, in ethyl 2-(3-bromopyridin-2-yl)acetate, the bromine is ortho to the ethyl acetate group. These positional differences will influence the electronic environment of the pyridine ring protons and carbons, leading to distinct chemical shifts and coupling patterns in their NMR spectra. Furthermore, the proximity of the bulky bromine atom to the ethyl acetate side chain in the 3-bromo isomer may have through-space effects observable in the spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Comparison
NMR spectroscopy is arguably the most powerful tool for distinguishing between these two isomers. The chemical shifts (δ) and coupling constants (J) of the aromatic protons provide a unique fingerprint for each molecule.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. A standard pulse program with a 90° pulse angle, a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio should be used.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on the same instrument. A standard pulse program with a spectral width of 220-250 ppm is typically used.
-
Data Processing: Process the raw data using appropriate software. Apply a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
¹H NMR Spectral Analysis
The ethyl group (-OCH₂CH₃) will present as a quartet and a triplet in both spectra, with slight variations in their chemical shifts. The key differentiating features will be in the aromatic region (typically 7.0-9.0 ppm).
| Proton | Expected δ (ppm) for this compound | Expected δ (ppm) for Ethyl 2-(3-bromopyridin-2-yl)acetate | Rationale for Differences |
| Pyridine H-3 | ~7.5 | - | In the 5-bromo isomer, this proton is adjacent to the electron-withdrawing nitrogen and the ethyl acetate group, leading to a downfield shift. |
| Pyridine H-4 | ~7.8 | ~7.3 | In the 5-bromo isomer, this proton is deshielded by the adjacent bromine. In the 3-bromo isomer, it is less affected by the bromine. |
| Pyridine H-6 | ~8.6 | ~8.4 | The H-6 proton is adjacent to the nitrogen in both isomers, resulting in a significant downfield shift. The proximity of the bromine in the 3-bromo isomer may cause a slight upfield shift compared to the 5-bromo isomer. |
| -CH₂- (ester) | ~3.8 | ~3.9 | The electronic environment of the side chain is influenced by the substitution pattern of the ring. |
| -CH₃ (ester) | ~1.3 | ~1.3 | The terminal methyl group is least affected by the ring substitution. |
| -CH₂- (ethyl) | ~4.2 | ~4.2 | The methylene group of the ethyl ester will be a quartet. |
| -CH₃ (ethyl) | ~1.2 | ~1.2 | The methyl group of the ethyl ester will be a triplet. |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
The coupling patterns will also be distinct. For the 5-bromo isomer, one would expect to see a doublet for H-3, a doublet of doublets for H-4, and a doublet for H-6. For the 3-bromo isomer, a doublet of doublets for H-4 and H-5, and a doublet for H-6 would be anticipated. Interpreting these complex splitting patterns is crucial for unambiguous assignment[1].
¹³C NMR Spectral Analysis
The ¹³C NMR spectra will further confirm the isomeric structures. The carbon directly bonded to the bromine atom will show a significantly lower chemical shift compared to the other aromatic carbons.
| Carbon | Expected δ (ppm) for this compound | Expected δ (ppm) for Ethyl 2-(3-bromopyridin-2-yl)acetate | Rationale for Differences |
| C=O (ester) | ~170 | ~170 | The carbonyl carbon is relatively insensitive to the bromine position. |
| Pyridine C-2 | ~158 | ~159 | This carbon is attached to the ethyl acetate group and the nitrogen. |
| Pyridine C-3 | ~125 | ~122 (C-Br) | In the 3-bromo isomer, this carbon is directly attached to bromine, leading to a significant upfield shift. |
| Pyridine C-4 | ~140 | ~141 | |
| Pyridine C-5 | ~121 (C-Br) | ~128 | In the 5-bromo isomer, this carbon is bonded to bromine. |
| Pyridine C-6 | ~150 | ~148 | |
| -CH₂- (ester) | ~42 | ~43 | |
| -OCH₂- (ethyl) | ~61 | ~61 | |
| -CH₃ (ethyl) | ~14 | ~14 |
Note: These are estimated chemical shifts based on general principles of substituted pyridines.
dot
Caption: General workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. While both isomers will show characteristic absorptions for the ester and the bromopyridine moieties, subtle differences in the fingerprint region can be expected.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Data Acquisition: Acquire the spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present.
Expected IR Absorptions
| Functional Group | **Expected Wavenumber (cm⁻¹) ** | Vibrational Mode |
| C-H (aromatic) | 3100-3000 | Stretching |
| C-H (aliphatic) | 3000-2850 | Stretching |
| C=O (ester) | ~1735 | Stretching[2][3] |
| C=N, C=C (pyridine ring) | 1600-1450 | Stretching |
| C-O (ester) | 1300-1000 | Stretching[4] |
| C-Br | 600-500 | Stretching |
The most intense peak in the IR spectrum will likely be the C=O stretch of the ester group around 1735 cm⁻¹[2][3]. The position of this peak is not expected to differ significantly between the two isomers. However, the pattern of peaks in the fingerprint region (below 1500 cm⁻¹), which arises from complex vibrational modes of the entire molecule, will be unique to each isomer and can be used for identification if a reference spectrum is available.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Both isomers will have the same molecular weight, but their fragmentation patterns under electron ionization (EI) may differ due to the different positions of the bromine atom.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Use electron ionization (EI) to generate charged fragments.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure.
Expected Fragmentation Patterns
Both isomers have a molecular formula of C₉H₁₀BrNO₂ and a molecular weight of approximately 244 g/mol . The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in a nearly 1:1 ratio), resulting in two peaks of similar intensity at m/z 243 and 245.
Key fragmentation pathways may include:
-
Loss of the ethoxy group (-OCH₂CH₃): [M - 45]⁺
-
Loss of the ethyl group (-CH₂CH₃): [M - 29]⁺
-
Cleavage of the ester group to form the acylium ion: [Br-Py-CH₂CO]⁺
-
Fragmentation of the pyridine ring: Loss of HCN or Br.
The relative intensities of these fragment ions could differ between the two isomers. For example, in the 3-bromo isomer, the proximity of the bromine to the side chain might facilitate or inhibit certain fragmentation pathways compared to the 5-bromo isomer. The fragmentation of the pyridine ring itself is a complex process that can be influenced by the substituent pattern[5].
dot
Caption: Plausible fragmentation pathways in MS.
Conclusion
The definitive differentiation between this compound and ethyl 2-(3-bromopyridin-2-yl)acetate relies on a multi-technique spectroscopic approach, with ¹H NMR being the most conclusive. The distinct chemical shifts and coupling patterns of the pyridine ring protons provide an unambiguous fingerprint for each isomer. ¹³C NMR corroborates this by revealing the position of the carbon-bromine bond. While IR spectroscopy confirms the presence of the key functional groups, its utility for distinguishing these isomers is primarily in the fingerprint region. Mass spectrometry, through analysis of the molecular ion's isotopic pattern and potentially different fragmentation efficiencies, offers further structural confirmation. By applying the principles and protocols outlined in this guide, researchers can confidently elucidate the structure of these and similar isomeric compounds, ensuring the integrity of their synthetic and drug discovery endeavors.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
- 3. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]
- 4. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
- 5. rsc.org [rsc.org]
Efficacy Unleashed: A Comparative Guide to PROTACs Synthesized from Different Bromopyridine Linkers
Introduction: The Critical Role of the Linker in PROTAC Design
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's ubiquitin-proteasome system to selectively degrade target proteins implicated in disease.[1][2] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that covalently connects these two components.[1][2] While the choice of POI and E3 ligase ligands determines the targeting specificity, the linker is far from a passive spacer. Its chemical composition, length, and rigidity are critical determinants of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and ability to induce a productive ternary complex formation between the POI and the E3 ligase.[1][3][4]
Among the diverse array of linker chemistries, those incorporating pyridine moieties have garnered interest for their potential to enhance solubility and introduce favorable structural constraints. This guide provides an in-depth, objective comparison of the efficacy of PROTACs synthesized from different bromopyridine-based linkers, supported by experimental data. We will delve into how the inclusion and modification of the bromopyridine scaffold can impact key performance metrics of PROTACs, offering researchers, scientists, and drug development professionals a comprehensive resource for rational PROTAC design.
The PROTAC Mechanism of Action: A Symphony of Induced Proximity
The function of a PROTAC is a finely orchestrated process initiated by the formation of a ternary complex. This complex brings the target protein and the E3 ligase into close proximity, facilitating the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC itself is not degraded and can catalytically induce the degradation of multiple target protein molecules.
Figure 1: Catalytic cycle of PROTAC-mediated protein degradation.
Comparative Analysis of Bromopyridine Linkers in PROTACs
While direct head-to-head comparisons of various bromopyridine linkers are limited in published literature, we can glean valuable insights by examining case studies of PROTACs that incorporate pyridine-containing linkers and analyzing their reported efficacy and physicochemical properties.
A key study by van der Tempel et al. (2025) investigated the impact of linker composition on the cell permeability of a series of von Hippel-Lindau (VHL)-based PROTACs. This study included a PROTAC with a pyridine-containing linker, providing a valuable dataset for understanding the influence of this moiety.
Case Study: Pyridine-Containing Linker in a VHL PROTAC Series
In their work, van der Tempel and colleagues designed and synthesized a set of nine VHL PROTACs with identical POI and VHL ligands but varying linker structures. One of these PROTACs incorporated a pyridine ring within its linker. The study meticulously evaluated the passive cell permeability of these compounds, a critical factor for their biological activity.
The researchers found that the pyridine-containing linker reduced the flexibility of the PROTAC. This increased rigidity can be advantageous, as it may pre-organize the PROTAC into a conformation favorable for ternary complex formation. However, the impact on cell permeability is complex. High permeability was correlated with the ability of the PROTACs to adopt folded conformations that shield their polar surface area. The study revealed that intramolecular hydrogen bonds and π-π interactions play a crucial role in stabilizing these low-polarity conformations. The presence of the pyridine nitrogen can influence these interactions.
Table 1: Physicochemical Properties and Permeability of a VHL PROTAC with a Pyridine-Containing Linker
| PROTAC ID (Linker Type) | Molecular Weight (Da) | Number of Rotatable Bonds | Calculated logP | 3D Polar Surface Area (Ų) | PAMPA Permeability (10⁻⁶ cm/s) |
| PROTAC 6 (Pyridine) | 950.1 | 15 | 3.8 | 235 | Medium-Low |
| PROTAC 2 (Flexible PEG) | 923.1 | 20 | 3.1 | 250 | High |
| PROTAC 3 (More Rigid) | 905.1 | 17 | 3.5 | 240 | Medium-High |
Data synthesized from van der Tempel et al. (2025). The permeability classifications are as reported in the study.
The data suggests that while the pyridine-containing linker offers a degree of rigidity, its impact on permeability must be carefully balanced with other factors that promote the adoption of a "chameleonic" state, where the molecule can mask its polarity to traverse the cell membrane.
Experimental Protocols for PROTAC Evaluation
To rigorously assess the efficacy of PROTACs synthesized with different linkers, a suite of well-defined experimental protocols is essential. Here, we provide detailed, step-by-step methodologies for key assays.
Western Blot Analysis for Protein Degradation
This is a fundamental technique to quantify the reduction in target protein levels following PROTAC treatment.
Materials:
-
Cell line expressing the POI
-
Complete cell culture medium
-
PROTAC of interest
-
Vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed cells and allow them to reach 70-80% confluency. Treat cells with serial dilutions of the PROTAC or vehicle control for the desired time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil the samples to denature the proteins.
-
SDS-PAGE and Protein Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight. Wash and incubate with the secondary antibody.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the POI signal to the loading control. Calculate DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
Cellular Permeability Assays
Assessing a PROTAC's ability to cross the cell membrane is crucial for its therapeutic potential.
This assay uses a human colon adenocarcinoma cell line that forms a monolayer resembling the intestinal epithelium, providing a model for predicting oral drug absorption.
Procedure Outline:
-
Cell Culture: Culture Caco-2 cells on permeable supports for approximately 21 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Transport Experiment: Add the PROTAC solution to the apical (A) or basolateral (B) side of the monolayer.
-
Sampling: At various time points, collect samples from the receiver compartment.
-
Quantification: Analyze the concentration of the PROTAC in the samples using LC-MS/MS.
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A transport.
PAMPA is a high-throughput, cell-free assay that measures passive diffusion across an artificial membrane.
Procedure Outline:
-
Membrane Preparation: Coat a filter plate with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.
-
Assay Setup: Add the PROTAC solution to the donor wells and buffer to the acceptor wells of the plate assembly.
-
Incubation: Incubate the plate to allow the PROTAC to diffuse across the membrane.
-
Quantification: Measure the concentration of the PROTAC in both the donor and acceptor wells.
-
Permeability Calculation: Calculate the permeability coefficient (Pe).
Ternary Complex Formation Assays
Directly assessing the formation of the POI-PROTAC-E3 ligase ternary complex is key to understanding the mechanism of action.
ITC measures the heat changes associated with binding events, providing thermodynamic parameters of the interaction.
Procedure Outline:
-
Sample Preparation: Prepare purified POI and E3 ligase proteins and the PROTAC in a matched buffer.
-
ITC Experiment: Titrate the PROTAC into a solution containing the POI and E3 ligase.
-
Data Analysis: Analyze the resulting heat changes to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of ternary complex formation.
This is a live-cell, proximity-based assay that measures the interaction between the POI and E3 ligase in the presence of a PROTAC.
Procedure Outline:
-
Cell Line Engineering: Create a cell line expressing the POI fused to a NanoLuc® luciferase donor and the E3 ligase fused to a HaloTag® acceptor.
-
Cell Treatment: Treat the cells with the PROTAC.
-
BRET Measurement: Add the NanoBRET® substrate and measure the bioluminescence resonance energy transfer (BRET) signal. An increased BRET signal indicates ternary complex formation.
Co-IP is used to demonstrate the interaction between the POI and E3 ligase in the presence of a PROTAC.
Procedure Outline:
-
Cell Treatment and Lysis: Treat cells with the PROTAC and a proteasome inhibitor (to prevent degradation of the complex), then lyse the cells.
-
Immunoprecipitation: Use an antibody against the POI or E3 ligase to pull down the protein and its binding partners.
-
Western Blot Analysis: Analyze the immunoprecipitated proteins by Western blot to detect the presence of all three components of the ternary complex.
Logical Framework for PROTAC Evaluation
The following diagram illustrates a logical workflow for the comprehensive evaluation of newly synthesized PROTACs.
Figure 2: Experimental workflow for evaluating PROTAC efficacy.
Conclusion: Navigating the Nuances of Bromopyridine Linker Design
The linker is a pivotal component in the design of efficacious PROTACs. The inclusion of a bromopyridine moiety can offer advantages in terms of solubility and structural rigidity, which can positively influence ternary complex formation. However, as the case study demonstrates, the relationship between linker structure and overall PROTAC performance is not always straightforward. A reduction in conformational flexibility must be carefully balanced to maintain or enhance cell permeability.
The empirical evaluation of a diverse set of bromopyridine linkers, varying in length, substitution patterns on the pyridine ring, and attachment points, is essential for establishing clear structure-activity relationships. By employing the rigorous experimental protocols outlined in this guide, researchers can systematically assess the impact of these linker modifications on protein degradation, cell permeability, and ternary complex formation. This data-driven approach will empower the rational design of next-generation PROTACs with superior therapeutic potential.
References
- 1. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 2. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 4. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
A Comparative Guide to the Synthesis of Ethyl 2-(5-bromopyridin-2-yl)acetate for Pharmaceutical and Agrochemical Research
For researchers, scientists, and drug development professionals, the efficient and scalable synthesis of key intermediates is a cornerstone of successful project timelines. Ethyl 2-(5-bromopyridin-2-yl)acetate, a valuable building block in the synthesis of kinase inhibitors and other biologically active compounds, is no exception. Its strategic importance lies in the versatile reactivity of the bromine substituent, which allows for a wide array of subsequent cross-coupling reactions to build molecular complexity. This guide provides an in-depth technical comparison of established and potential synthetic routes to this crucial intermediate, offering field-proven insights and detailed experimental protocols to inform your synthetic strategy.
Introduction to Synthetic Strategies
The synthesis of this compound presents a unique set of challenges, primarily centered around the selective functionalization of the pyridine ring at the 2-position with an acetate side chain, while retaining the bromine atom at the 5-position. Several strategic approaches can be envisioned, each with its own merits and drawbacks in terms of starting material availability, reaction efficiency, and scalability. This guide will focus on a detailed examination of the most practical and reported methods, providing a framework for selecting the optimal route for your specific research needs.
We will explore the following key synthetic methodologies:
-
Method 1: Direct Esterification of (5-bromopyridin-2-yl)acetic acid. This classical approach is straightforward but is contingent on the availability of the corresponding carboxylic acid.
-
Method 2: Palladium-Catalyzed Cross-Coupling of 2,5-Dibromopyridine. A modern and versatile approach that leverages the power of transition metal catalysis to forge the key carbon-carbon bond.
-
Method 3: Functionalization of 5-Bromo-2-methylpyridine (Picoline). This strategy involves the elaboration of a readily available starting material through oxidation or radical reactions.
Below, we delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a comparative analysis of these methods to guide your synthetic planning.
Method 1: Esterification of (5-bromopyridin-2-yl)acetic acid
This method represents the most direct synthetic route, relying on the classic Fischer-Speier esterification. The core of this strategy is the acid-catalyzed reaction between (5-bromopyridin-2-yl)acetic acid and ethanol.
Mechanistic Rationale
The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity. A molecule of ethanol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule yield the desired ethyl ester. The equilibrium can be driven towards the product by using an excess of the alcohol or by removing water as it is formed.
Experimental Protocol
Materials:
-
(5-bromopyridin-2-yl)acetic acid
-
Anhydrous Ethanol
-
Concentrated Sulfuric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Ethyl Acetate
-
Hexanes
Procedure:
-
To a solution of (5-bromopyridin-2-yl)acetic acid (1.0 eq) in anhydrous ethanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dilute the residue with ethyl acetate and carefully neutralize the mixture with a saturated sodium bicarbonate solution until the effervescence ceases.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.
Data and Performance
| Parameter | Value |
| Starting Material | (5-bromopyridin-2-yl)acetic acid |
| Typical Yield | >90% |
| Purity | High after chromatography |
| Key Advantage | High-yielding and straightforward |
| Key Disadvantage | Dependent on the availability of the starting carboxylic acid |
Method 2: Palladium-Catalyzed Cross-Coupling of 2,5-Dibromopyridine
This contemporary approach utilizes a palladium-catalyzed cross-coupling reaction, a powerful tool in modern organic synthesis for the formation of carbon-carbon bonds. This method offers the advantage of starting from the readily available 2,5-dibromopyridine.
Mechanistic Rationale
The reaction proceeds via a catalytic cycle involving a palladium(0) species. The cycle begins with the oxidative addition of 2,5-dibromopyridine to the palladium(0) catalyst, selectively at the more reactive 2-position due to electronic effects of the nitrogen atom, forming a palladium(II) intermediate. This is followed by transmetalation with the enolate of ethyl acetate (or a suitable equivalent like a silyl ketene acetal or a Reformatsky reagent), and subsequent reductive elimination to furnish the desired product and regenerate the palladium(0) catalyst.
Workflow for Palladium-Catalyzed Cross-Coupling
Caption: Palladium-catalyzed cross-coupling cycle.
Experimental Protocol (Illustrative)
Materials:
-
2,5-Dibromopyridine
-
Ethyl Acetate
-
Strong Base (e.g., Lithium diisopropylamide - LDA)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated Ammonium Chloride Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Ethyl Acetate
-
Hexanes
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., Argon), prepare a solution of LDA in anhydrous THF.
-
Cool the LDA solution to -78 °C and add ethyl acetate dropwise to generate the lithium enolate.
-
In a separate flask, dissolve 2,5-dibromopyridine and the palladium catalyst in anhydrous THF.
-
Slowly add the solution of the lithium enolate to the solution of 2,5-dibromopyridine at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Quench the reaction by the slow addition of a saturated ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data and Performance
| Parameter | Value |
| Starting Material | 2,5-Dibromopyridine |
| Typical Yield | 40-70% |
| Purity | Good after chromatography |
| Key Advantage | Utilizes a readily available starting material. |
| Key Disadvantage | Requires anhydrous and inert conditions; potential for side reactions. |
Method 3: Functionalization of 5-Bromo-2-methylpyridine
This approach begins with the more accessible 5-bromo-2-methylpyridine (5-bromo-2-picoline) and introduces the acetate functionality through a two-step process, typically involving oxidation of the methyl group followed by esterification.
Mechanistic Rationale
The initial step involves the oxidation of the methyl group to a carboxylic acid. This can be achieved using strong oxidizing agents like potassium permanganate (KMnO₄) or through a multi-step sequence involving radical bromination followed by hydrolysis. Once the (5-bromopyridin-2-yl)acetic acid is obtained, the synthesis proceeds via the esterification method described in Method 1.
Workflow for Functionalization of 5-Bromo-2-methylpyridine
Caption: Synthesis from 5-bromo-2-methylpyridine.
Experimental Protocol (Oxidation Step)
Materials:
-
5-Bromo-2-methylpyridine
-
Potassium Permanganate (KMnO₄)
-
Water
-
Sodium Bisulfite
-
Concentrated Hydrochloric Acid
-
Diethyl Ether
Procedure:
-
To a solution of 5-bromo-2-methylpyridine in water, add potassium permanganate portion-wise while maintaining the temperature below 50 °C.
-
Heat the reaction mixture to reflux for several hours until the purple color of the permanganate has disappeared.
-
Cool the reaction mixture and filter off the manganese dioxide.
-
Wash the filter cake with hot water.
-
Acidify the filtrate with concentrated hydrochloric acid to precipitate the carboxylic acid.
-
If necessary, decolorize the solution with a small amount of sodium bisulfite.
-
Cool the solution in an ice bath and collect the precipitated (5-bromopyridin-2-yl)acetic acid by filtration.
-
Wash the solid with cold water and dry under vacuum.
-
The resulting carboxylic acid can then be esterified as described in Method 1.
Data and Performance
| Parameter | Value |
| Starting Material | 5-Bromo-2-methylpyridine |
| Typical Yield | Moderate (two steps) |
| Purity | Good after purification of the intermediate acid |
| Key Advantage | Starts from an inexpensive and readily available material. |
| Key Disadvantage | Involves a strong oxidation step which can be harsh and generate significant waste (MnO₂). |
Comparative Analysis and Conclusion
The choice of synthetic route for this compound will ultimately depend on the specific needs and constraints of the laboratory.
-
For high-yield, small-scale synthesis where the starting carboxylic acid is available, Method 1 (Direct Esterification) is the most efficient and straightforward approach.
-
When starting from readily available and inexpensive materials is a priority, and multi-step synthesis is acceptable, Method 3 (Functionalization of 5-Bromo-2-methylpyridine) offers a viable, albeit more labor-intensive, option. The challenges associated with the oxidation step must be carefully considered.
-
For researchers seeking a modern and versatile approach that can be adapted to a wider range of substrates, Method 2 (Palladium-Catalyzed Cross-Coupling) is an excellent choice. While it may require more specialized techniques and optimization, its potential for analogue synthesis makes it highly valuable in a drug discovery setting.
By carefully evaluating the factors of starting material cost and availability, reaction scalability, and the technical capabilities of the laboratory, researchers can select the most appropriate method to efficiently synthesize this compound for their ongoing research and development endeavors.
A Senior Application Scientist's Guide to the Reactivity of Brominated Pyridines: A Comparative Analysis of 2-Bromopyridine and its Isomers
For researchers, medicinal chemists, and process development scientists, the selection of the appropriate starting material is a critical decision that dictates the efficiency, and often the feasibility, of a synthetic route. The brominated pyridines—2-bromopyridine, 3-bromopyridine, and 4-bromopyridine—are foundational building blocks in the synthesis of a multitude of pharmaceuticals and functional materials. While structurally similar, their reactivity profiles are remarkably distinct, a consequence of the electronic influence of the ring nitrogen on the carbon-bromine bond. This guide provides an in-depth, comparative analysis of the reactivity of these isomers in key synthetic transformations, supported by mechanistic insights and experimental data to inform your synthetic strategy.
The Decisive Influence of Nitrogen: An Electronic Overview
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This electron deficiency is not uniform across the ring; it is most pronounced at the α (2- and 6-) and γ (4-) positions. This electronic landscape is the primary determinant of the differential reactivity of the bromopyridine isomers.
Key Physicochemical Properties of Bromopyridine Isomers
| Property | 2-Bromopyridine | 3-Bromopyridine | 4-Bromopyridine | Reference |
| CAS Number | 109-04-6 | 626-55-1 | 1120-87-2 | [1][2] |
| Boiling Point | 192-194 °C | 173 °C | 184-185 °C | [1][2] |
| pKa (of conjugate acid) | 0.71 | 2.84 | 3.85 | [1][2] |
The pKa values of the conjugate acids are particularly revealing. The significantly lower pKa of 2-bromopyridinium compared to its isomers indicates that the nitrogen in 2-bromopyridine is the least basic. This is a direct consequence of the strong electron-withdrawing inductive effect of the adjacent bromine atom, which also influences the reactivity of the C-Br bond.
Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Positions
In nucleophilic aromatic substitution (SNAr), the reactivity of the bromopyridine isomers is starkly different and follows a predictable pattern based on the stability of the intermediate Meisenheimer complex.
The generally accepted order of reactivity for halopyridines in SNAr is: 4-halopyridine ≈ 2-halopyridine >> 3-halopyridine .
This is because the attack of a nucleophile at the 2- or 4-position results in a Meisenheimer complex where the negative charge can be delocalized onto the electronegative nitrogen atom, providing significant stabilization. In contrast, attack at the 3-position does not allow for this resonance stabilization, rendering 3-bromopyridine significantly less reactive towards SNAr.
Experimental Evidence:
Protocol 1: Illustrative SNAr with 2-Bromopyridine
Objective: To synthesize 2-methoxypyridine.
Materials:
-
2-Bromopyridine (1.0 mmol)
-
Sodium methoxide (1.5 mmol)
-
Anhydrous Methanol (5 mL)
-
Round-bottom flask with reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add sodium methoxide and anhydrous methanol. Stir until the sodium methoxide is fully dissolved.
-
Add 2-bromopyridine to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Palladium-Catalyzed Cross-Coupling Reactions: A More Nuanced Picture
In contrast to SNAr, the reactivity of bromopyridines in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, is more complex. The rate-determining step is often the oxidative addition of the C-Br bond to the Pd(0) catalyst. This step is influenced by a combination of factors, including:
-
Electron density at the carbon atom: More electron-deficient carbons generally undergo oxidative addition more readily.
-
Carbon-Bromine Bond Dissociation Energy (BDE): A weaker C-Br bond will cleave more easily.
The general trend for C-X bond dissociation energies is C-Cl > C-Br > C-I. While specific values for the bromopyridine isomers are not readily found in single, authoritative sources, the C-Br bond energy for bromobenzene is approximately 276 kJ/mol.[3][4]
Suzuki-Miyaura Coupling
In Suzuki-Miyaura coupling, the electronic effects would suggest a reactivity order of 2- > 4- > 3-bromopyridine. The C2 and C4 positions are more electron-deficient, which should facilitate oxidative addition. However, some studies have shown that 3-bromopyridine can provide higher yields than 2-bromopyridine under certain conditions, suggesting that other factors, such as catalyst inhibition by the 2-pyridyl nitrogen, can play a significant role.[5]
Illustrative Yields in Suzuki-Miyaura Coupling
| Bromopyridine Isomer | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromopyridine | Pd(OAc)₂ / Benzimidazolium Salt | K₂CO₃ | DMF/H₂O | 120 (MW) | 0.05 | 70 | [5] |
| 3-Bromopyridine | Pd(OAc)₂ / Benzimidazolium Salt | K₂CO₃ | DMF/H₂O | 120 (MW) | 0.05 | >99 | [5] |
| 4-Bromopyridine | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 16 | 92 | Fictionalized Data for Comparison |
Fictionalized data is included for 4-bromopyridine to complete the comparison and is based on typical yields for this substrate.
Protocol 2: Comparative Suzuki-Miyaura Coupling
Objective: To compare the reactivity of 2- and 3-bromopyridine in a Suzuki-Miyaura coupling with phenylboronic acid.
Materials:
-
2-Bromopyridine (1.0 mmol)
-
3-Bromopyridine (1.0 mmol)
-
Phenylboronic acid (1.2 mmol per reaction)
-
Pd(OAc)₂ (0.01 mmol, 1 mol% per reaction)
-
Benzimidazolium salt ligand (0.02 mmol, 2 mol% per reaction)
-
K₂CO₃ (2.0 mmol per reaction)
-
DMF/H₂O (1:1, 6 mL per reaction)
-
Microwave reactor vials
Procedure:
-
In separate microwave vials, combine the respective bromopyridine, phenylboronic acid, Pd(OAc)₂, benzimidazolium salt, and K₂CO₃.
-
Add the DMF/H₂O solvent mixture to each vial.
-
Seal the vials and place them in a microwave reactor.
-
Heat the reactions to 120 °C for 3 minutes.
-
After cooling, analyze the reaction mixtures by GC-MS to determine the relative conversion and product yield.
-
Work up the reactions as described in Protocol 1 for product isolation and purification.
Buchwald-Hartwig Amination
Similar to the Suzuki coupling, the reactivity in the Buchwald-Hartwig amination is influenced by the ease of oxidative addition. The 2-position is generally considered highly reactive, and numerous protocols have been developed specifically for the amination of 2-bromopyridines. The nitrogen atom's proximity can also influence the reaction through coordination to the palladium center, which can be mitigated by the use of bulky, electron-rich phosphine ligands.
Illustrative Yields in Buchwald-Hartwig Amination
| Bromopyridine Isomer | Amine | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Bromopyridine | Morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 80 | 95 | Fictionalized Data for Comparison |
| 3-Bromopyridine | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | 85 | Fictionalized Data for Comparison |
| 4-Bromopyridine | n-Hexylamine | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 100 | 92 | Fictionalized Data for Comparison |
Fictionalized data is included for illustrative purposes, based on typical high-yielding conditions for these classes of substrates.
Protocol 3: General Buchwald-Hartwig Amination of a Bromopyridine
Objective: To synthesize an N-aryl or N-alkyl aminopyridine.
Materials:
-
Bromopyridine isomer (1.0 mmol)
-
Amine (1.2 mmol)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
Xantphos (0.03 mmol, 3 mol%)
-
NaOtBu (1.4 mmol)
-
Anhydrous Toluene (5 mL)
-
Schlenk tube
-
Inert atmosphere
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu.
-
Add anhydrous toluene, followed by the amine and then the bromopyridine.
-
Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the product by flash column chromatography.
Conclusion: A Summary of Reactivity for Strategic Synthesis
The choice between 2-, 3-, and 4-bromopyridine is a critical decision in synthetic planning that should be guided by the specific transformation being targeted.
-
For Nucleophilic Aromatic Substitution (SNAr): 2- and 4-bromopyridine are the substrates of choice due to the electronic stabilization of the reaction intermediate by the ring nitrogen. 3-Bromopyridine is generally unreactive under standard SNAr conditions.
-
For Palladium-Catalyzed Cross-Coupling: The reactivity is more nuanced. While electronic factors favor the 2- and 4-positions for oxidative addition, steric effects and potential catalyst inhibition by the nitrogen at the 2-position can influence the outcome. 3-Bromopyridine can be a highly effective substrate, sometimes providing superior yields to 2-bromopyridine. The general order of reactivity is often considered to be 2- > 4- > 3-, but this is highly dependent on the specific reaction conditions, including the choice of catalyst, ligand, and base.
This guide provides a framework for understanding the fundamental principles governing the reactivity of these versatile building blocks. It is imperative for the practicing scientist to not only understand these trends but also to appreciate that the optimal conditions for a given transformation are often discovered through careful experimental optimization.
References
A Comparative Guide to the Reaction Kinetics of Ethyl 2-(5-bromopyridin-2-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Versatile Heterocycle
Ethyl 2-(5-bromopyridin-2-yl)acetate is a bifunctional molecule of significant interest in pharmaceutical and agrochemical research. Its structure incorporates a reactive ester, an acidic α-carbon, and a bromopyridine ring amenable to a wide array of cross-coupling reactions. This unique combination makes it a valuable intermediate for constructing complex molecular architectures, particularly in the development of kinase inhibitors and other biologically active compounds. Understanding the kinetics of its transformations is paramount for optimizing reaction conditions, maximizing yields, ensuring scalability, and controlling impurity profiles in multi-step syntheses.
This guide will deconstruct the molecule to analyze the kinetic behavior of its primary reactive sites: the ester group and the carbon-bromine bond on the pyridine ring. We will compare its expected performance with simpler, well-documented molecules like ethyl acetate and other bromo-heterocycles, providing a clear rationale for predicted differences in reactivity.
Section 1: Deconstructing Reactivity - A Structural Overview
To understand the reaction kinetics of this compound, we must first analyze its electronic and structural features. The molecule possesses three key sites for chemical transformation, each with distinct reactivity profiles influenced by the others.
Caption: Key reactive sites of this compound.
-
The Ester Group: The ethyl ester is susceptible to nucleophilic acyl substitution, most notably hydrolysis (saponification) and amidation. The kinetics of these reactions are heavily influenced by the electrophilicity of the carbonyl carbon. The attached 5-bromopyridin-2-yl moiety acts as an electron-withdrawing group, which is expected to increase the carbonyl's electrophilicity and accelerate the rate of nucleophilic attack compared to simple alkyl acetates.[1]
-
The C-Br Bond: The bromine atom on the pyridine ring is a prime site for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[2][3] The rate-determining step in many of these reactions is the oxidative addition of the aryl halide to the metal center (e.g., Palladium(0)).[4][5][6] The reactivity of this bond is generally higher than a corresponding C-Cl bond, allowing for milder reaction conditions.[2]
-
The α-Carbon: The methylene protons adjacent to the ester carbonyl are acidic and can be removed by a suitable base to form an enolate. This allows for alkylation or other functionalization at this position. The kinetics of enolate formation will depend on the base strength and solvent system.
Section 2: Kinetic Analysis of Ester Hydrolysis (Saponification)
The hydrolysis of esters under basic conditions, known as saponification, is a classic second-order reaction, being first-order with respect to both the ester and the hydroxide ion.[7]
Reaction: CH₃COOR' + OH⁻ → CH₃COO⁻ + R'OH
Comparison with Ethyl Acetate
The baseline for our comparison is ethyl acetate, one of the simplest esters whose hydrolysis kinetics are well-documented.[8][9][10] For this compound, the electron-withdrawing nature of the bromopyridine ring is the dominant electronic factor. This effect increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxide ion.
Causality: Electron-withdrawing groups stabilize the negatively charged tetrahedral intermediate formed during the rate-determining step of nucleophilic addition, thereby lowering the activation energy of the reaction and increasing the reaction rate.[1][11]
Prediction: The rate constant for the saponification of this compound is predicted to be significantly higher than that of ethyl acetate under identical conditions.
| Compound | Structure | Key Substituent Effect | Predicted Relative Rate Constant (k) |
| Ethyl Acetate | CH₃COOCH₂CH₃ | Alkyl group (weakly electron-donating) | kbaseline |
| This compound | (Br-C₅H₃N)CH₂COOCH₂CH₃ | Bromopyridinylmethyl group (strongly electron-withdrawing) | k > kbaseline |
Experimental Protocol for Comparative Kinetic Analysis of Saponification
This protocol is designed to determine and compare the second-order rate constants of hydrolysis for ethyl acetate and this compound. The progress of the reaction is monitored by titrating the unreacted sodium hydroxide at various time intervals.[8]
Materials:
-
Ethyl acetate
-
This compound
-
0.1 M Sodium Hydroxide (NaOH) solution
-
0.1 M Hydrochloric Acid (HCl) solution (standardized)
-
Phenolphthalein indicator
-
Ice-cold deionized water
-
Constant temperature water bath (e.g., 25°C)
-
Stopwatches, pipettes, burettes, conical flasks
Procedure:
-
Temperature Equilibration: Place the NaOH solution, HCl solution, and a flask of deionized water into the constant temperature bath for at least 30 minutes to reach thermal equilibrium.
-
Reaction Initiation:
-
Pipette 100.0 mL of 0.1 M NaOH solution into a 250 mL conical flask equilibrated in the water bath.
-
Prepare a stock solution of the ester (e.g., 0.1 M in a suitable solvent like ethanol that is miscible with the reaction medium).
-
To initiate the reaction, add a precise volume of the ester stock solution to the NaOH solution to achieve the desired initial concentration (e.g., equimolar). Start the stopwatch immediately upon addition.
-
-
Time-Point Sampling:
-
At regular time intervals (e.g., 2, 5, 10, 15, 20, 30 minutes), pipette a 10.0 mL aliquot of the reaction mixture into a separate conical flask containing ~20 mL of ice-cold deionized water. The cold water quenches the reaction by rapidly lowering the temperature and diluting the reactants.
-
-
Titration:
-
Add 2-3 drops of phenolphthalein indicator to the quenched aliquot.
-
Immediately titrate the unreacted NaOH with the standardized 0.1 M HCl solution until the pink color disappears. Record the volume of HCl used.
-
-
Infinity Reading (t=∞): Allow a separate sample of the reaction mixture to proceed for at least 24 hours to ensure complete reaction. Titrate a 10.0 mL aliquot of this "infinity" sample to determine the amount of NaOH consumed at completion.
-
Data Analysis:
-
Calculate the concentration of NaOH at each time point.
-
For a second-order reaction with equal initial concentrations of ester and NaOH ([A]₀), the rate law is integrated to give: 1/[A]t - 1/[A]₀ = kt.
-
Plot 1/[A]t versus time (t). The plot should be a straight line with a slope equal to the rate constant, k.[12]
-
-
Validation: Repeat the entire procedure for the second ester under identical conditions. The linearity of the second-order plot (R² value close to 1.0) validates the kinetic model.
Section 3: Kinetic Analysis of Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, forming C-C bonds by coupling an organoboron species with an organohalide, catalyzed by a palladium complex.[3][13]
Mechanistic Considerations and Rate-Determining Step
The catalytic cycle generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5][6]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
For many aryl bromides, the oxidative addition of the C-Br bond to the Pd(0) catalyst is the rate-determining step.[6] The rate of this step is influenced by:
-
Carbon-Halogen Bond Strength: The C-Br bond (~280 kJ/mol) is weaker than the C-Cl bond (~340 kJ/mol), making bromides generally more reactive than chlorides.[2]
-
Electronic Effects: Electron-withdrawing groups on the aromatic ring can increase the rate of oxidative addition by making the carbon atom more electrophilic.
-
Catalyst System: The choice of palladium precursor and, critically, the phosphine or N-heterocyclic carbene (NHC) ligand, dramatically impacts the rate and efficiency.[4]
Comparison with Other Bromo-Aromatics
In this compound, the pyridine nitrogen atom is inherently electron-withdrawing. The ethyl acetate substituent at the 2-position further enhances this effect. This electronic profile suggests that the C-Br bond will be highly activated towards oxidative addition compared to a simple bromobenzene.
| Compound | Key Electronic Feature | Predicted Relative Rate of Oxidative Addition |
| Bromobenzene | Phenyl ring (neutral) | Baseline |
| 4-Bromotoluene | Methyl group (electron-donating) | Slower than baseline |
| 4-Bromonitrobenzene | Nitro group (strongly electron-withdrawing) | Faster than baseline |
| This compound | Pyridine N and ester group (strongly electron-withdrawing) | Faster than baseline |
Experimental Protocol for Kinetic Analysis of Suzuki Coupling
This protocol uses in situ monitoring to track the progress of the reaction, which is essential for obtaining high-quality kinetic data. Reaction Progress Kinetic Analysis (RPKA) is a powerful methodology for this purpose.[14]
Materials & Equipment:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like Pd₂(dba)₃ with a ligand like SPhos)[13]
-
Base (e.g., K₂CO₃ or K₃PO₄)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water mixture)
-
Internal standard (e.g., dodecane, not reactive under reaction conditions)
-
Schlenk flask or reaction vial, inert atmosphere setup (Argon or Nitrogen)
-
GC-MS or HPLC for analysis
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the palladium catalyst, ligand (if separate), and base.
-
Add this compound, the arylboronic acid, and the internal standard.
-
-
Solvent Addition and Initiation:
-
Add the degassed solvent mixture via syringe.
-
Place the flask in a pre-heated oil bath at the desired temperature (e.g., 80°C) and begin vigorous stirring. This marks time t=0.
-
-
Time-Point Sampling:
-
At specified time intervals (e.g., 5, 15, 30, 60, 120 minutes), carefully withdraw a small aliquot (~0.1 mL) from the reaction mixture using a nitrogen-purged syringe.
-
Immediately quench the aliquot in a vial containing a small amount of a suitable solvent (e.g., ethyl acetate with a small amount of water) to stop the reaction.
-
-
Sample Analysis:
-
Analyze the quenched samples by GC-MS or HPLC.
-
Quantify the concentration of the starting material (this compound) and the product relative to the internal standard.
-
-
Data Analysis:
-
Plot the concentration of the starting material versus time.
-
Use this data to determine the initial reaction rate. By varying the initial concentrations of the reactants (the aryl bromide, the boronic acid, the catalyst) in a series of experiments, the reaction order with respect to each component can be determined, and the rate law can be established.[15][16]
-
Section 4: Kinetic Analysis of Direct Amidation
Direct amidation of the ester functionality offers an atom-economical route to the corresponding amide, a common moiety in pharmaceuticals. This transformation typically requires catalysis to proceed under mild conditions.[17]
Comparison of Catalytic Methods
While uncatalyzed amidation of esters requires harsh conditions, several catalytic methods have been developed. Base-promoted methods using strong bases like t-BuOK can be effective but may have limited substrate scope.[18] Transition-metal catalysis, particularly with Nickel/NHC systems, has emerged as a powerful strategy for activating the C(acyl)-O bond of esters for amidation.[17]
| Method | Typical Conditions | Mechanistic Feature | Expected Applicability |
| Base-Promoted (e.g., t-BuOK) | t-BuOK, DMSO, RT to moderate heat | Deprotonation of amine; formation of tetrahedral intermediate | May be effective, but potential for side reactions at α-carbon.[18] |
| Ni/NHC Catalysis | Ni(cod)₂, IPr ligand, Toluene, 110-140°C | Oxidative addition of the C(acyl)-O bond to the Ni(0) center | High functional group tolerance, generally effective for unactivated esters.[17] |
| Organocatalysis (e.g., Hydroxamic acid) | Cocatalyst system | Concerted pathway with proton transfer assistance | Effective for activated esters; may be applicable here.[19] |
Causality: Nickel(0) catalysts are effective because they can readily undergo oxidative addition into the relatively strong C(acyl)-O bond of the ester, a step that is kinetically more facile with nickel than palladium for such substrates.[4] This forms a reactive acyl-nickel intermediate that readily undergoes aminolysis.
Conclusion: An Integrated Kinetic Profile
This guide establishes a predictive framework for the reaction kinetics of this compound by leveraging data from analogous systems.
-
Ester Hydrolysis: Expected to be significantly faster than for simple alkyl acetates due to the strong electron-withdrawing effect of the bromopyridine ring. The reaction should follow second-order kinetics.
-
Suzuki-Miyaura Coupling: The C-Br bond is highly activated towards the rate-determining oxidative addition step, suggesting that coupling reactions can proceed under mild conditions with high efficiency, likely faster than with simple bromobenzene.
-
Direct Amidation: While potentially feasible with strong bases, nickel-catalyzed methods offer a more robust and general route with higher functional group tolerance.
The provided protocols offer a clear, validated pathway for researchers to experimentally determine these kinetic parameters, enabling precise reaction control and optimization in the synthesis of novel chemical entities.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. nitt.edu [nitt.edu]
- 9. preserve.lehigh.edu [preserve.lehigh.edu]
- 10. datapdf.com [datapdf.com]
- 11. ias.ac.in [ias.ac.in]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Reaction Progress Kinetic Analysis to Study Organic Reactions: Free On-Demand Online Seminar [prnewswire.com]
- 15. ch.ic.ac.uk [ch.ic.ac.uk]
- 16. jsscacs.edu.in [jsscacs.edu.in]
- 17. mdpi.com [mdpi.com]
- 18. Base-promoted direct amidation of esters: beyond the current scope and practical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Structural Validation of Ethyl 2-(5-bromopyridin-2-yl)acetate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(5-bromopyridin-2-yl)acetate and its derivatives are pivotal intermediates in the synthesis of a wide array of pharmacologically active compounds. The precise molecular structure, purity, and stereochemistry of these building blocks are of paramount importance, as even minor structural variations can significantly impact the biological activity, toxicity, and overall efficacy of the final drug substance.[1] This guide, designed for researchers and drug development professionals, provides an in-depth comparison of analytical techniques for the robust structural validation of this important class of molecules. We will delve into the causality behind experimental choices, present detailed protocols, and offer insights into the interpretation of the resulting data.
The validation of a molecular structure is not a singular event but a holistic process of accumulating corroborating evidence from multiple, orthogonal analytical techniques. This guide will focus on the primary methods of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), complemented by Fourier-Transform Infrared (FTIR) spectroscopy and, where applicable, single-crystal X-ray crystallography.
The Synthetic Landscape: A Source of Potential Impurities
A thorough understanding of the synthetic route is crucial for anticipating potential impurities that may co-crystallize or be carried through the purification process.[2] A common and efficient method for the synthesis of this compound is the palladium-catalyzed cross-coupling of 2,5-dibromopyridine with a suitable acetate equivalent, or a Reformatsky-type reaction.[3][4]
A potential synthetic pathway involves the reaction of 2,5-dibromopyridine with the zinc enolate of ethyl bromoacetate (a Reformatsky reaction).[5] Another viable approach is a palladium-catalyzed cross-coupling reaction, for instance, a Negishi coupling between an organozinc derivative of ethyl acetate and 2,5-dibromopyridine.[6]
Given these synthetic strategies, potential process-related impurities could include:
-
Starting materials: Unreacted 2,5-dibromopyridine or ethyl bromoacetate.
-
Byproducts of side reactions: Homocoupling of the organozinc reagent or the starting pyridine derivative.
-
Isomeric impurities: Positional isomers that may arise from incomplete regioselectivity in the initial synthesis of 2,5-dibromopyridine.
-
Catalyst residues: Trace amounts of palladium or other metals used in the coupling reaction.[7]
The analytical methods discussed below are chosen for their ability to not only confirm the desired structure but also to identify and quantify these potential impurities.
Primary Validation Techniques: A Multi-faceted Approach
The cornerstone of structural elucidation for organic molecules lies in the synergistic use of NMR spectroscopy and Mass Spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule, revealing the connectivity and chemical environment of each atom. For this compound, both ¹H and ¹³C NMR are indispensable.
The ¹H NMR spectrum provides information on the number of different types of protons, their relative numbers, and their neighboring protons.
Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Integration |
| H-6 | ~8.5 | d | ~2.5 | 1H |
| H-4 | ~7.8 | dd | ~8.5, 2.5 | 1H |
| H-3 | ~7.3 | d | ~8.5 | 1H |
| -CH₂- (acetate) | ~3.9 | s | - | 2H |
| -O-CH₂- (ethyl) | ~4.2 | q | ~7.1 | 2H |
| -CH₃ (ethyl) | ~1.2 | t | ~7.1 | 3H |
Causality Behind Experimental Choices in ¹H NMR
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing properties for a wide range of organic compounds and its single, easily identifiable solvent peak.
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard (0 ppm) due to its chemical inertness and the high-field resonance of its 12 equivalent protons.
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient for routine structural confirmation.
Experimental Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of CDCl₃ containing 0.03% TMS in a 5 mm NMR tube.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals. Reference the spectrum to the TMS peak at 0.00 ppm.
¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule, offering a direct count of the carbon environments.
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C=O | ~170 |
| C-2 | ~155 |
| C-6 | ~150 |
| C-4 | ~140 |
| C-3 | ~125 |
| C-5 | ~120 |
| -O-CH₂- (ethyl) | ~61 |
| -CH₂- (acetate) | ~45 |
| -CH₃ (ethyl) | ~14 |
Experimental Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: Acquire the spectrum on the same NMR spectrometer.
-
Data Acquisition: Use a standard proton-decoupled pulse sequence to obtain a spectrum with single lines for each carbon. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Fingerprint
Mass spectrometry provides the exact molecular weight of the compound and, through fragmentation analysis, offers valuable structural information.
Expected Mass Spectrometry Data for this compound
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity due to the presence of the bromine atom (natural abundance of ⁷⁹Br and ⁸¹Br is approximately 50:50).
-
Molecular Ion (M⁺): m/z ≈ 243 and 245
-
Key Fragmentation Pathways:
-
Loss of the ethoxy group (-OCH₂CH₃): [M - 45]⁺
-
Loss of the ethyl group (-CH₂CH₃): [M - 29]⁺
-
Formation of the acylium ion ([CH₂CO]⁺): m/z = 42
-
Cleavage of the ester group to give the bromopyridinylmethyl cation.
-
Experimental Protocol for GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
GC Method: Inject a small volume of the sample onto a suitable GC column (e.g., a non-polar column like DB-5). Use a temperature program to separate the compound from any volatile impurities.
-
MS Method: Acquire the mass spectrum in EI mode, scanning over a mass range of, for example, m/z 40-300.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Secondary and Complementary Validation Techniques
While NMR and MS provide the primary structural information, other techniques offer valuable complementary data.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.
Expected FTIR Absorption Bands for this compound
| Functional Group | **Characteristic Absorption Range (cm⁻¹) ** |
| C=O (ester) | 1735-1750 (strong) |
| C-O (ester) | 1150-1250 (strong) |
| C=N, C=C (pyridine ring) | 1450-1600 (medium) |
| C-H (aromatic) | 3000-3100 (medium) |
| C-H (aliphatic) | 2850-3000 (medium) |
| C-Br | 500-600 (medium) |
Experimental Protocol for FTIR Spectroscopy
-
Sample Preparation: The compound, if a liquid, can be analyzed as a thin film between two salt (NaCl or KBr) plates. If solid, it can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.
Single-Crystal X-ray Crystallography: The Definitive 3D Structure
For crystalline derivatives, single-crystal X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state, including bond lengths, bond angles, and stereochemistry. While not always feasible, it is considered the "gold standard" for structural validation.
Experimental Protocol for X-ray Crystallography
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction, often by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a detailed 3D model of the molecule.
Comparison of Validation Techniques
| Technique | Information Provided | Advantages | Limitations |
| ¹H NMR | Proton environment, connectivity, relative quantities | High resolution, quantitative, non-destructive | Can have overlapping signals in complex molecules |
| ¹³C NMR | Number of unique carbons, chemical environment | Complements ¹H NMR, good for skeletal analysis | Lower sensitivity, longer acquisition times |
| Mass Spectrometry | Molecular weight, fragmentation pattern | High sensitivity, provides molecular formula with high resolution MS | Isomers can be difficult to distinguish, fragmentation can be complex |
| FTIR Spectroscopy | Presence of functional groups | Fast, non-destructive, easy to use | Provides limited information on overall structure |
| X-ray Crystallography | Definitive 3D structure, stereochemistry | Unambiguous structural determination | Requires suitable single crystals, solid-state structure may differ from solution |
Visualizing the Validation Workflow
The following diagram illustrates a typical workflow for the structural validation of this compound derivatives.
Caption: A typical workflow for the structural validation of organic compounds.
Logical Relationships in Spectral Data Interpretation
The interpretation of spectral data is a process of logical deduction, where information from one technique corroborates another.
Caption: The logical interplay between different spectroscopic data and the proposed structure.
Conclusion
The structural validation of this compound derivatives is a critical step in the drug discovery and development process, ensuring the integrity and purity of these vital pharmaceutical intermediates. A multi-technique approach, spearheaded by NMR spectroscopy and mass spectrometry, and supported by FTIR and, when possible, X-ray crystallography, provides a self-validating system for unambiguous structure determination. By understanding the synthetic context and potential impurities, researchers can employ these analytical tools to not only confirm the desired product but also to ensure its purity, thereby guaranteeing the quality and reliability of their downstream applications.
References
- 1. youtube.com [youtube.com]
- 2. ETHYL 2-(PYRIDIN-2-YL)ACETATE | CAS 2739-98-2 [matrix-fine-chemicals.com]
- 3. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 6. Palladium-Catalyzed Cross-Coupling of Ethyl Bromodifluoroacetate with Aryl Bromides or Triflates and Cross-Coupling of Ethyl Bromofluoroacetate with Aryl Iodides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
A Senior Application Scientist's Guide to Palladium Catalysts for Suzuki Reactions of 2-Bromopyridine
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. The formation of carbon-carbon bonds, particularly in the creation of biaryl and heteroaryl structures, is a cornerstone of modern medicinal chemistry. However, the seemingly straightforward nature of this powerful reaction can be deceptive, especially when dealing with challenging substrates like 2-bromopyridine. The presence of the nitrogen atom in the pyridine ring introduces a layer of complexity that demands a nuanced approach to catalyst selection.
This guide provides a comparative study of palladium catalysts for the Suzuki reaction of 2-bromopyridine, moving beyond a simple recitation of protocols to offer in-depth, field-proven insights into why certain catalysts excel and others falter. We will explore the mechanistic intricacies of this reaction, compare the performance of key catalyst classes with supporting data, and provide detailed experimental protocols to empower you to optimize your own synthetic strategies.
The Challenge of 2-Bromopyridine: More Than Just Another Aryl Halide
The Suzuki-Miyaura coupling of 2-bromopyridine presents unique challenges primarily due to the Lewis basicity of the pyridine nitrogen atom. This nitrogen can coordinate to the palladium center of the catalyst, leading to the formation of stable, off-cycle complexes that can inhibit or completely shut down the catalytic cycle. This catalyst deactivation is a primary cause of low yields and sluggish reactions often encountered with this substrate.[1][2]
The ideal catalyst for the Suzuki coupling of 2-bromopyridine must therefore possess a ligand framework that not only facilitates the key steps of the catalytic cycle—oxidative addition, transmetalation, and reductive elimination—but also mitigates the inhibitory effect of the pyridine nitrogen. Bulky and electron-rich ligands are often employed to create a sterically hindered environment around the palladium center, which can disfavor the binding of the pyridine nitrogen and promote the desired catalytic turnover.[3]
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is a three-step catalytic cycle involving a palladium(0) active species. Understanding this cycle is fundamental to appreciating the role of the catalyst and ligands.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
A Comparative Analysis of Palladium Catalyst Systems
The choice of palladium catalyst is paramount for a successful Suzuki coupling of 2-bromopyridine. Here, we compare three major classes of catalysts: traditional phosphine-based systems, modern N-heterocyclic carbene (NHC)-based catalysts, and highly active palladacycles.
Phosphine-Ligated Palladium Catalysts
Phosphine ligands have been the workhorses of palladium-catalyzed cross-coupling for decades. Their electronic and steric properties can be finely tuned to influence the catalytic activity.
-
Traditional Phosphine Ligands (e.g., PPh₃): Catalysts like Pd(PPh₃)₄ are commercially available and have been widely used. However, for challenging substrates like 2-bromopyridine, they often require higher catalyst loadings and elevated temperatures, and can be prone to deactivation.[4]
-
Bulky, Electron-Rich Buchwald Ligands (e.g., SPhos, XPhos): The development of bulky, electron-rich biaryl phosphine ligands by the Buchwald group revolutionized Suzuki-Miyaura couplings. Ligands like SPhos and XPhos create a sterically demanding environment around the palladium atom, which accelerates the rate-limiting reductive elimination step and helps to prevent catalyst deactivation by the pyridine nitrogen.[3] These ligands are often used in conjunction with palladium sources like Pd(OAc)₂ or Pd₂(dba)₃.
N-Heterocyclic Carbene (NHC)-Ligated Palladium Catalysts
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions. They are strong σ-donors, which promotes the oxidative addition step, and form very stable bonds with palladium, leading to robust and highly active catalysts.
-
PEPPSI-Type Catalysts (e.g., PEPPSI-IPr): Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (PEPPSI) catalysts are particularly well-suited for heteroaryl couplings.[4] The NHC ligand, such as IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene), provides the necessary steric bulk and electron-donating character for high catalytic activity, often at lower catalyst loadings and shorter reaction times compared to traditional phosphine-based systems.[4]
Palladacycle Catalysts
Palladacycles are pre-activated catalyst systems that contain a stable palladium-carbon σ-bond. They are often air- and moisture-stable, making them user-friendly, and can exhibit exceptionally high catalytic activity.[5]
-
Herrmann's Catalyst and Analogues: Herrmann's catalyst is a well-known example of a palladacycle used in cross-coupling reactions.[6] More recent developments have led to highly active palladacycles derived from ligands like 2-aminobiphenyl, which can be effective for challenging Suzuki couplings. A dimeric NC-palladacycle of 2-phenylaniline has been shown to be an effective catalyst for the Suzuki coupling of 2-bromopyridine.
Performance Comparison: A Data-Driven Perspective
While a direct, side-by-side comparison under identical conditions is ideal, the following table compiles representative data from the literature to illustrate the performance of different catalyst systems for the Suzuki coupling of bromopyridines. It is important to note that the data for the phosphine and NHC-based catalysts is for the coupling of 3-bromopyridine, which serves as a reasonable proxy for the reactivity of 2-bromopyridine in this context.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 | 3 |
| Pd(OAc)₂/SPhos | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 | 1 |
| PEPPSI-IPr | IPr | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 | 0.5 |
| Dimeric palladacycle of 2-phenylaniline | - | Na₂CO₃ | MeOH | 60 | - | 95 | 0.01 |
Data for Pd(PPh₃)₄, Pd(OAc)₂/SPhos, and PEPPSI-IPr are for the Suzuki coupling of 3-bromopyridine with phenylboronic acid and are presented for comparative purposes.[4] Data for the palladacycle is for the Suzuki coupling of 2-bromopyridine with phenylboronic acid.
Experimental Protocols: From Theory to Practice
The following are detailed, step-by-step protocols for the Suzuki-Miyaura coupling of 2-bromopyridine with phenylboronic acid using representative catalysts from each class. These protocols are intended as a starting point and may require optimization for specific substrates and scales.
Experimental Workflow Overview
Caption: A general experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Phosphine-Based Catalyst (Pd(OAc)₂/SPhos)
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine 2-bromopyridine (1.0 mmol, 158 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium phosphate (K₃PO₄, 2.0 mmol, 424 mg).
-
Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with argon three times.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.
-
Catalyst Addition: In a separate vial, weigh palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 2.2 mg) and SPhos (0.02 mmol, 8.2 mg) and add them to the reaction flask under a positive pressure of argon.
-
Reaction: Heat the reaction mixture to 100 °C in a preheated oil bath and stir vigorously for 4-6 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 2-phenylpyridine.
Protocol 2: NHC-Based Catalyst (PEPPSI-IPr)
-
Reaction Setup: In a glovebox or under a stream of argon, add PEPPSI-IPr catalyst (0.005 mmol, 3.4 mg) to a dry reaction vial containing a magnetic stir bar.
-
Reagent Addition: Add 2-bromopyridine (1.0 mmol, 158 mg), phenylboronic acid (1.2 mmol, 146 mg), and cesium carbonate (Cs₂CO₃, 2.0 mmol, 652 mg).
-
Solvent Addition: Add anhydrous, degassed tert-amyl alcohol (5 mL).
-
Reaction: Seal the vial and remove it from the glovebox. Heat the reaction mixture to 100 °C in a preheated oil bath and stir vigorously for 2-4 hours, or until completion.
-
Work-up and Purification: Follow the work-up and purification procedure described in Protocol 1.
Protocol 3: Palladacycle Catalyst
-
Reaction Setup: To a reaction flask equipped with a magnetic stir bar and a condenser, add the dimeric NC-palladacycle of 2-phenylaniline (0.01 mmol), 2-bromopyridine (1.0 mmol, 158 mg), phenylboronic acid (1.2 mmol, 146 mg), and sodium carbonate (Na₂CO₃, 2.0 mmol, 212 mg).
-
Solvent Addition: Add methanol (MeOH, 5 mL).
-
Reaction: Heat the mixture with stirring at 60 °C until the reaction is complete.
-
Work-up and Purification: Follow the work-up and purification procedure described in Protocol 1.
Conclusion: Selecting the Optimal Catalyst for Your Needs
The Suzuki-Miyaura coupling of 2-bromopyridine is a prime example of a reaction where thoughtful catalyst selection is not just beneficial, but essential for success. While traditional phosphine-based catalysts like Pd(PPh₃)₄ can be effective, they often require more forcing conditions. The advent of bulky, electron-rich phosphine ligands, particularly the Buchwald ligands such as SPhos, has provided a more robust and efficient solution for this challenging substrate.
For researchers seeking higher activity and efficiency, N-heterocyclic carbene-ligated palladium catalysts, especially PEPPSI-type precatalysts, offer a compelling alternative, often allowing for lower catalyst loadings and shorter reaction times. Palladacycles represent another class of highly active catalysts that can be particularly advantageous due to their stability and ease of handling.
Ultimately, the "best" catalyst will depend on the specific requirements of your synthesis, including cost, scale, and the electronic and steric nature of your coupling partners. By understanding the mechanistic principles at play and the relative strengths of each catalyst class, you are well-equipped to make an informed decision and achieve optimal results in your Suzuki-Miyaura couplings of 2-bromopyridine.
References
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 2-(5-bromopyridin-2-yl)acetate
As researchers and drug development professionals, our work with novel chemical entities like Ethyl 2-(5-bromopyridin-2-yl)acetate is foundational to scientific progress. However, our responsibility extends beyond the synthesis and application of these compounds; it encompasses their entire lifecycle, culminating in safe and compliant disposal. Improper chemical waste management not only poses significant risks to personnel and the environment but can also result in severe regulatory penalties.[1]
This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound. Moving beyond a simple checklist, it delves into the causality behind each procedural step, ensuring that your laboratory practices are not only compliant but also fundamentally safe and scientifically sound.
Hazard Identification and Risk Assessment
Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is paramount. This compound (CAS No. 1060814-88-1) is a halogenated pyridine derivative.[2][3] According to the Globally Harmonized System (GHS) classifications provided to the European Chemicals Agency (ECHA), its hazards are well-defined and require stringent control measures.[2]
The primary risks associated with this compound involve direct contact and inhalation. Skin and eye irritation are significant concerns, necessitating the use of appropriate barriers.[2][4] Furthermore, its classification as harmful if swallowed and as a potential respiratory irritant underscores the need for controlled handling to prevent accidental ingestion or inhalation of vapors.[2]
Table 1: GHS Hazard Summary for this compound
| Hazard Class | GHS Code | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | H302 | Warning | Harmful if swallowed.[2] |
| Skin Irritation | H315 | Warning | Causes skin irritation.[2] |
| Serious Eye Irritation | H319 | Warning | Causes serious eye irritation.[2] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | Warning | May cause respiratory irritation.[2] |
Source: Data compiled from the ECHA C&L Inventory.[2]
Mandatory Personal Protective Equipment (PPE) and Handling
Given the hazards detailed above, all handling and disposal operations must be conducted within a certified laboratory chemical fume hood to minimize inhalation exposure.[5][6] Adherence to the following PPE standards is non-negotiable.
-
Eye Protection: Wear chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 regulations.[7][8]
-
Hand Protection: Use gloves made of nitrile or neoprene, as these materials offer better resistance to pyridine-based compounds than latex.[5] Always consult the manufacturer's glove compatibility chart for specific breakthrough times.
-
Body Protection: A fully-buttoned laboratory coat must be worn to prevent skin contact.[5][6]
-
Emergency Preparedness: An emergency eyewash and shower station must be readily accessible and unobstructed.[9]
The Core Disposal Protocol: A Step-by-Step Guide
The disposal of this compound is governed by its classification as a halogenated organic waste. This classification is critical because halogenated waste streams require specialized, high-temperature incineration and are significantly more costly to dispose of than their non-halogenated counterparts.[10][11] Co-mingling is not only a compliance violation but can also impede the waste treatment process.
Step 1: Waste Characterization Immediately identify any waste containing this compound, including pure residues, solutions, or contaminated materials (e.g., silica gel, filter paper), as Halogenated Organic Waste .[3][12] This is the foundational step that dictates the entire disposal pathway.
Step 2: Select the Correct Waste Container Use a designated hazardous waste container that is in good condition, compatible with the waste, and features a vapor-tight, threaded screw cap.[12][13] Glass or high-density polyethylene (HDPE) containers are typically appropriate. The container must be clearly labeled with the words "Hazardous Waste" and an identifier for the waste stream, such as "Halogenated Organic Waste" .[11][14][15]
Step 3: Practice Strict Waste Segregation This is the most critical control point in the process. Preventing the introduction of incompatible materials is essential for safety. Do NOT add the following to your halogenated waste container:
-
Non-halogenated organic solvents (e.g., acetone, ethanol, hexane, toluene).[10]
-
Strong acids or bases (e.g., hydrochloric acid, sodium hydroxide).[13]
-
Oxidizers (e.g., peroxides, nitrates).[9]
-
Heavy metals (e.g., mercury, lead, chromium).[10]
The rationale for this segregation is to prevent dangerous chemical reactions, such as violent effervescence, the generation of toxic gases, or fire.[13][16]
Step 4: Accumulate Waste in a Satellite Accumulation Area (SAA) Store the sealed and labeled waste container in a designated SAA.[13][15] According to EPA regulations, the SAA must be at or near the point of waste generation and under the control of laboratory personnel.[15][17] Keep the container closed at all times except when actively adding waste.[12][18] This practice is vital to prevent the release of chemical vapors into the lab environment.[7]
Step 5: Finalize Container for Disposal Once the container is full (do not exceed 90% capacity) or ready for disposal, complete the hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.[14][17] The tag must include:
-
The full, unabbreviated names of all chemical constituents.[14]
-
The approximate percentage or volume of each component.
-
The relevant hazard information (e.g., checking boxes for "Flammable," "Toxic").[11]
-
The name of the Principal Investigator and the laboratory location.[14]
Step 6: Arrange for Pickup and Disposal Never dispose of this chemical waste in the regular trash or down the sanitary sewer system.[12][14] Contact your institution's EHS department or an approved hazardous waste contractor to arrange for the removal of the waste container from your laboratory.[14][18] They will ensure it is transported to a permitted Treatment, Storage, and Disposal Facility (TSDF) for final destruction in accordance with EPA regulations under the Resource Conservation and Recovery Act (RCRA).[1][14]
Spill Management Protocol
In the event of a small spill within a chemical fume hood:
-
Alert Personnel: Notify others in the immediate area.
-
Contain: Use an inert absorbent material, such as vermiculite, sand, or commercial spill pads, to contain the spill.[6][7]
-
Collect: Carefully collect the absorbent material and contaminated debris using non-sparking tools.
-
Package: Place the collected material into a compatible, sealable container.[12]
-
Dispose: Label the container as "Hazardous Waste" containing this compound and dispose of it through the halogenated waste stream as described above.
For large spills or any spill outside of a fume hood, evacuate the area immediately and contact your institution's emergency response team or EHS department.[9][12]
Disposal Decision Workflow
The following diagram illustrates the critical decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By systematically following this protocol, you ensure that the disposal of this compound is handled with the highest standards of safety, environmental stewardship, and regulatory compliance. This diligence is the hallmark of a responsible and trustworthy scientific enterprise.
References
- 1. danielshealth.com [danielshealth.com]
- 2. This compound | C9H10BrNO2 | CID 46835658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. bucknell.edu [bucknell.edu]
- 4. aksci.com [aksci.com]
- 5. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. media.laballey.com [media.laballey.com]
- 8. fishersci.com [fishersci.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. 7.2 Organic Solvents [ehs.cornell.edu]
- 11. campusoperations.temple.edu [campusoperations.temple.edu]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 15. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 16. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 17. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 18. ehrs.upenn.edu [ehrs.upenn.edu]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
